molecular formula C15H9N B073761 9-Anthracenecarbonitrile CAS No. 1210-12-4

9-Anthracenecarbonitrile

Cat. No.: B073761
CAS No.: 1210-12-4
M. Wt: 203.24 g/mol
InChI Key: KEQZHLAEKAVZLY-UHFFFAOYSA-N
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Description

9-Anthracenecarbonitrile is a highly versatile and valuable anthracene-based building block extensively utilized in advanced materials science and organic synthesis. Its core research value lies in the electron-withdrawing nature of the nitrile group, which, when appended to the large, planar π-conjugated system of the anthracene core, creates a molecular architecture with exceptional electronic and photophysical properties. This compound serves as a critical precursor in the development of organic semiconductors, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it functions as an electron-transport material or a component of donor-acceptor systems. Furthermore, its pronounced fluorescence and ability to participate in energy and electron transfer processes make it an excellent fluorophore for designing molecular sensors and probes. In photochemistry, this compound is renowned for its role in [4+4] and [4+2] cycloaddition reactions, enabling the study of reaction dynamics and the synthesis of complex polycyclic structures. Its rigid, planar structure also facilitates the self-assembly of supramolecular architectures and organic crystalline materials with tailored properties. This reagent is provided strictly For Research Use Only, empowering scientists to explore the frontiers of optoelectronics and synthetic methodology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene-9-carbonitrile
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InChI

InChI=1S/C15H9N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H
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InChI Key

KEQZHLAEKAVZLY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#N
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Molecular Formula

C15H9N
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DSSTOX Substance ID

DTXSID3049209
Record name 9-Cyanoanthracene
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Molecular Weight

203.24 g/mol
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Physical Description

Powder; [MSDSonline]
Record name 9-Anthracenecarbonitrile
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Vapor Pressure

0.00000326 [mmHg]
Record name 9-Anthracenecarbonitrile
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CAS No.

1210-12-4
Record name 9-Cyanoanthracene
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Record name 9-ANTHROYLNITRILE
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Foundational & Exploratory

Synthesis of 9-Anthracenecarbonitrile from 9-Bromoanthracene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-anthracenecarbonitrile from 9-bromoanthracene (B49045), a key transformation in the development of advanced materials and pharmaceutical intermediates. The document details established palladium- and copper-catalyzed cyanation methodologies, offering a comparative analysis of reaction conditions, catalysts, and cyanide sources. Experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate practical application and further research in organic synthesis and drug discovery.

Introduction

This compound is a valuable building block in organic chemistry, serving as a precursor for a variety of functionalized anthracene (B1667546) derivatives used in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in medicinal chemistry. The conversion of 9-bromoanthracene to this compound is a pivotal step in accessing these complex molecules. This guide focuses on the two primary catalytic methods for this transformation: palladium-catalyzed and copper-catalyzed cyanation reactions.

The choice between these methods often depends on factors such as cost, catalyst availability, functional group tolerance, and the desired scale of the reaction. While palladium catalysis often offers milder reaction conditions and broader substrate scope, copper catalysis can be a more economical alternative. This guide will explore the nuances of each approach, providing the necessary data and protocols for informed decision-making in a laboratory setting.

Catalytic Methodologies for Cyanation

The substitution of the bromine atom in 9-bromoanthracene with a cyanide group is typically achieved through transition metal-catalyzed cross-coupling reactions. The most prevalent methods employ either palladium or copper catalysts.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a versatile and widely used method for the synthesis of aryl nitriles.[1][2] The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, a cyanide source, and a suitable solvent. The general catalytic cycle is illustrated below.

9-Bromoanthracene 9-Bromoanthracene Oxidative_Addition Oxidative Addition 9-Bromoanthracene->Oxidative_Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Ar-Pd(II)(Br)Ln Anthracenyl-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)(Br)Ln Transmetalation Transmetalation Ar-Pd(II)(Br)Ln->Transmetalation CN_Source Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) CN_Source->Transmetalation Ar-Pd(II)(CN)Ln Anthracenyl-Pd(II)-CN Complex Transmetalation->Ar-Pd(II)(CN)Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(CN)Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln This compound This compound Reductive_Elimination->this compound 9-Bromoanthracene 9-Bromoanthracene Oxidative_Addition Oxidative Addition 9-Bromoanthracene->Oxidative_Addition Cu(I)CN Cu(I)CN Cu(I)CN->Oxidative_Addition Ar-Cu(III)(Br)(CN) Anthracenyl-Cu(III)-Br(CN) Complex Oxidative_Addition->Ar-Cu(III)(Br)(CN) Reductive_Elimination Reductive Elimination Ar-Cu(III)(Br)(CN)->Reductive_Elimination This compound This compound Reductive_Elimination->this compound CuBr CuBr Reductive_Elimination->CuBr CN_Exchange Cyanide Exchange CuBr->CN_Exchange CN_Exchange->Cu(I)CN NaCN NaCN NaCN->CN_Exchange cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Combine Combine 9-bromoanthracene, Pd₂(dba)₃, XPhos, and K₄[Fe(CN)₆]·3H₂O in a reaction vessel. Add_Solvent Add 1,4-dioxane (B91453) and aqueous K₂CO₃ solution. Combine->Add_Solvent Inert_Atmosphere Degas the mixture and place under an inert atmosphere (N₂ or Ar). Add_Solvent->Inert_Atmosphere Heat Heat the reaction mixture to 100 °C with vigorous stirring. Inert_Atmosphere->Heat Monitor Monitor the reaction progress by TLC or GC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Extract Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Cool->Extract Wash Wash the combined organic layers with brine. Extract->Wash Dry Dry the organic layer over anhydrous Na₂SO₄. Wash->Dry Concentrate Remove the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography on silica (B1680970) gel. Concentrate->Purify

References

An In-depth Technical Guide to the Electrophilic Cyanation of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the electrophilic cyanation of anthracene (B1667546), a key transformation for synthesizing 9-cyanoanthracene and its derivatives. These products are valuable in materials science, medicinal chemistry, and as fluorescent probes. This document covers the theoretical principles governing regioselectivity, discusses common electrophilic cyanating agents, presents representative experimental protocols, and outlines critical safety considerations. The guide is intended to serve as a practical resource for professionals engaged in advanced organic synthesis.

Introduction

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. Its extended π-electron system makes it a target for various functionalization reactions. The introduction of a cyano (-CN) group, particularly at the 9-position, yields 9-cyanoanthracene (9-anthracenecarbonitrile), a compound with significant applications. The electron-withdrawing nature and linear geometry of the nitrile group modify the electronic and photophysical properties of the anthracene core, making these derivatives useful as electron acceptors in organic electronics and as fluorescent molecules for chemical sensing and biological imaging. This guide focuses on the direct electrophilic cyanation of the anthracene nucleus, a primary method for accessing this important molecular scaffold.

Theoretical Background: Regioselectivity in Electrophilic Attack

Electrophilic aromatic substitution (EAS) in anthracene occurs predominantly at the meso-positions (9- and 10-). This high regioselectivity is a direct consequence of the thermodynamic stability of the carbocation intermediate, known as an arenium ion or σ-complex, formed during the reaction.[1]

When an electrophile (E⁺) attacks the C9 position, the resulting arenium ion is stabilized by resonance. Crucially, the positive charge can be delocalized across the ring system while leaving two intact benzene rings, thus preserving a significant portion of the aromatic stabilization energy (approximately 70 kcal/mol). In contrast, attack at other positions (e.g., C1 or C2) results in an arenium ion where the aromaticity of the naphthalene (B1677914) moiety is disrupted, leading to a less stable intermediate. The kinetic profile of the reaction also favors attack at the 9,10-positions, which harbor the largest frontier molecular orbital coefficients in the Highest Occupied Molecular Orbital (HOMO) of anthracene.

The mechanism involves two primary steps:

  • Formation of the Arenium Ion : The π-system of the anthracene attacks the electrophile (in this case, a "CN⁺" equivalent), forming a resonance-stabilized arenium ion. This step is typically rate-determining.

  • Deprotonation : A weak base removes a proton from the site of electrophilic attack, restoring the aromaticity of the central ring and yielding the substituted product.

Caption: General mechanism of electrophilic aromatic substitution on anthracene.

Electrophilic Cyanating Agents

Several reagents can serve as a source of an electrophilic cyanide ("CN⁺") equivalent for the cyanation of aromatic rings. The selection of the agent depends on factors such as substrate reactivity, desired reaction conditions, and safety considerations.

  • Cyanogen (B1215507) Bromide (BrCN) : A common and potent cyanating agent, typically used in conjunction with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).[2] This combination forms a highly electrophilic complex that can undergo a Friedel-Crafts-type reaction with electron-rich arenes.[1][3] However, BrCN is highly toxic, volatile (b.p. 62 °C), and should be handled with extreme caution in a well-ventilated fume hood.[4]

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) : A bench-stable, crystalline solid that serves as a safer alternative to cyanogen halides.[5] It is often used in transition-metal-catalyzed reactions but can also function as an electrophilic cyanating agent for various nucleophiles, including indoles and pyrroles, often activated by a Lewis acid.[6]

  • Tosyl Cyanide (TsCN) : Another stable solid reagent used for electrophilic cyanation. It has been employed in photo-induced radical transformations and can also react with organometallic reagents to produce nitriles.[7][8][9]

Reaction Methodologies and Data

Direct electrophilic cyanation of unsubstituted anthracene is not as widely documented as other substitutions like halogenation or acylation. The data in the following table is compiled based on conditions used for analogous Friedel-Crafts reactions on anthracene and electrophilic cyanation of other reactive aromatic compounds. These conditions provide a starting point for reaction optimization.

Reagent SystemCatalyst/ActivatorTypical SolventTemperature (°C)Expected Outcome & NotesAnalogous Reaction Reference(s)
Cyanogen Bromide (BrCN)Aluminum Chloride (AlCl₃)Carbon Disulfide (CS₂) or Dichloromethane (B109758) (CH₂Cl₂)0 to RTPrimary Product: 9-Cyanoanthracene. High reactivity. Risk of competing bromination or di-substitution. Requires stoichiometric amounts of AlCl₃.[2][10][11]
NCTSBoron Trifluoride Etherate (BF₃·OEt₂)Dichloroethane (DCE)RT to 60Primary Product: 9-Cyanoanthracene. Milder conditions and improved safety profile compared to BrCN. May require longer reaction times.[6]
Tosyl Cyanide (TsCN)Lewis Acid (e.g., TiCl₄, AlCl₃)Nitromethane or DichloromethaneRTPrimary Product: 9-Cyanoanthracene. Another stable alternative to BrCN. Reactivity depends heavily on the chosen Lewis acid.[7]

Experimental Protocols

The following is a representative, generalized protocol for the Friedel-Crafts cyanation of anthracene using cyanogen bromide and aluminum trichloride. This procedure is adapted from the well-established protocol for the Friedel-Crafts acylation of anthracene and should be performed with rigorous safety precautions.[10]

Materials and Equipment
  • Anthracene (purified, e.g., m.p. 214–215 °C)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cyanogen Bromide (BrCN)

  • Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and gas outlet/drying tube

  • Ice-water bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica (B1680970) gel for column chromatography

Reaction Procedure
  • Setup : In a 500 mL three-necked flask equipped with a mechanical stirrer and a drying tube, suspend anthracene (10.0 g, 56.1 mmol) in 150 mL of anhydrous CS₂.

  • Cooling : Cool the suspension to 0 °C using an ice-water bath.

  • Catalyst Addition : While stirring vigorously, add anhydrous aluminum chloride (15.0 g, 112.5 mmol) in small portions over 20-30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reagent Addition : In a separate flask, carefully dissolve cyanogen bromide (6.5 g, 61.4 mmol) in 50 mL of anhydrous CS₂. Transfer this solution to a dropping funnel and add it dropwise to the anthracene suspension over 30-45 minutes. Maintain the temperature at 0-5 °C. A colored complex will form.

  • Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching : Carefully quench the reaction by pouring the mixture onto a slurry of crushed ice (approx. 200 g) and concentrated HCl (50 mL) with vigorous stirring. This should be done in a large beaker within a fume hood.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product, 9-cyanoanthracene, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid to yield a crystalline solid.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 9-cyanoanthracene via a Friedel-Crafts reaction.

G A 1. Setup Anthracene + Solvent in Flask B 2. Cooling Cool to 0-5 °C A->B C 3. Catalyst Addition Add AlCl₃ portion-wise B->C D 4. Reagent Addition Add BrCN solution dropwise C->D E 5. Reaction Stir at RT, Monitor by TLC D->E F 6. Quenching Pour onto Ice/HCl E->F G 7. Extraction Separate organic layer F->G H 8. Washing Wash with H₂O, NaHCO₃, Brine G->H I 9. Drying & Concentration Dry over MgSO₄, Evaporate H->I J 10. Purification Column Chromatography or Recrystallization I->J K Final Product 9-Cyanoanthracene J->K

Caption: Flowchart of a typical synthesis and purification process.

Safety Precautions

The synthesis of 9-cyanoanthracene involves hazardous materials that require strict safety protocols.

  • Toxicity : Cyanogen bromide (BrCN) is highly toxic by inhalation, ingestion, and skin contact. It is also a lachrymator. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

  • Lewis Acids : Anhydrous aluminum chloride (AlCl₃) reacts violently with water, releasing heat and toxic HCl gas. It should be handled in a moisture-free environment.

  • Solvents : Carbon disulfide is extremely flammable and toxic. Dichloromethane is a suspected carcinogen. Use appropriate ventilation and avoid ignition sources.

  • Quenching : The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with efficient cooling and ventilation.

This guide provides a foundational understanding and practical starting point for the electrophilic cyanation of anthracene. Researchers should consult the primary literature and adhere to all institutional safety guidelines before undertaking any experimental work.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 9-Cyanoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 9-cyanoanthracene. It includes key spectral data, a detailed experimental protocol for spectral acquisition, and a discussion of the factors influencing its absorption properties. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction to 9-Cyanoanthracene and its Spectroscopic Properties

9-Cyanoanthracene is an aromatic hydrocarbon derivative characterized by an anthracene (B1667546) backbone with a cyano group substituted at the 9-position. This substitution influences the electronic structure of the anthracene core, which in turn affects its photophysical properties, including its UV-Vis absorption spectrum. The spectrum is characterized by distinct absorption bands in the UV region, corresponding to π-π* electronic transitions within the conjugated aromatic system. Understanding these spectral properties is crucial for applications such as fluorescent probes, organic electronics, and photochemical reactions.

Quantitative UV-Vis Absorption Data

The UV-Vis absorption spectrum of 9-cyanoanthracene exhibits several distinct absorption maxima (λmax). The following table summarizes the key spectral data obtained from the National Institute of Standards and Technology (NIST) database. The molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at a particular wavelength.

Wavelength (λmax) (nm)Molar Absorptivity (log ε)Molar Absorptivity (ε) (L·mol-1·cm-1)
~255~4.9~79,433
~340~3.7~5,012
~358~4.0~10,000
~378~4.1~12,589

Note: The values are approximated from the digitized spectrum available in the NIST Chemistry WebBook. The exact values may vary slightly depending on the solvent and experimental conditions.

Influence of Solvent on the Absorption Spectrum

For nonpolar molecules like anthracene and its derivatives, the solvent effects on the absorption spectrum are generally weak. However, the cyano group introduces a dipole moment, which can lead to more pronounced interactions with polar solvents. Typically, an increase in solvent polarity can lead to a slight red-shift (bathochromic shift) of the absorption bands due to the stabilization of the more polar excited state relative to the ground state. Conversely, in some cases, a blue-shift (hypsochromic shift) may be observed. The fluorescence emission spectra of cyano-substituted anthracenes often show more significant solvatochromism than their absorption spectra.[1]

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of 9-cyanoanthracene.

4.1. Materials and Equipment

  • 9-Cyanoanthracene (solid)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol (B145695), or acetonitrile)

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spatula and weighing paper

4.2. Procedure

  • Solvent Selection: Choose a solvent in which 9-cyanoanthracene is soluble and that is transparent in the UV-Vis region of interest (typically 200-450 nm). Cyclohexane is a good nonpolar option, while ethanol or acetonitrile (B52724) can be used as polar solvents.

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of 9-cyanoanthracene (e.g., 1-2 mg) using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 100 mL).

    • Dissolve the compound in the chosen solvent and fill the flask to the mark. This will be your stock solution. Calculate the molar concentration of this solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 at the λmax. This is the optimal range for accurate measurements according to the Beer-Lambert Law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

    • Set the wavelength range for the scan (e.g., 200 nm to 450 nm).

  • Baseline Correction:

    • Fill two quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution.

    • Fill the sample cuvette with the working solution.

    • Place the cuvette back into the sample holder.

    • Run the scan to obtain the absorption spectrum.

    • Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the spectra.

    • Using the absorbance value at a specific λmax and the known concentration of the solution, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Logical Workflow for UV-Vis Spectral Analysis

The following diagram illustrates the logical workflow for the experimental determination of the UV-Vis absorption spectrum of 9-cyanoanthracene.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Weigh 9-Cyanoanthracene B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Stock Solution (Known Concentration) B->C D Perform Serial Dilutions (Working Solutions) C->D H Measure Absorbance of Working Solutions D->H Transfer to Cuvette E Spectrophotometer Warm-up & Setup F Fill Cuvettes with Pure Solvent E->F G Perform Baseline Correction F->G G->H I Obtain Absorption Spectra H->I J Identify λmax I->J K Calculate Molar Absorptivity (ε) using Beer-Lambert Law J->K L Tabulate & Report Data K->L

Caption: Experimental workflow for UV-Vis absorption analysis of 9-cyanoanthracene.

Signaling Pathways and Logical Relationships

In the context of UV-Vis spectroscopy, there are no biological "signaling pathways" to depict. However, a logical relationship diagram can illustrate the fundamental principles governing the absorption of light by a molecule.

Light_Absorption_Principle cluster_law Governing Principle A Incident Light (Polychromatic) B Monochromator A->B Enters C Monochromatic Light (Selected λ) B->C Selects λ D Sample in Cuvette (9-Cyanoanthracene Solution) C->D Passes Through E Transmitted Light D->E Exits F Detector E->F Detected G Absorbance (A) Calculated F->G Signal Processed H Beer-Lambert Law A = εcl G->H

Caption: Principle of UV-Vis light absorption by a sample.

This guide provides essential information on the UV-Vis absorption spectrum of 9-cyanoanthracene, which is fundamental for its use in various scientific disciplines. The provided data and protocols will aid researchers in accurately characterizing and utilizing this compound in their work.

References

The Impact of Solvent Environments on the Fluorescence Emission Spectra of 9-Anthracenecarbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence emission properties of 9-Anthracenecarbonitrile (9-AC), also known as 9-cyanoanthracene, in various solvent environments. Understanding the solvatochromic behavior of this fluorophore is critical for its application in chemical sensing, biological imaging, and as a probe for microenvironment polarity in drug delivery systems. This document details the underlying principles, experimental methodologies, and key photophysical data.

Core Principles: Solvatochromism and the Lippert-Mataga Relationship

The fluorescence emission of this compound is highly sensitive to the polarity of its surrounding solvent, a phenomenon known as solvatochromism. This sensitivity arises from a change in the dipole moment of the molecule upon excitation from the ground state (S₀) to the first excited singlet state (S₁). In polar solvents, the solvent molecules reorient around the excited state dipole, leading to a stabilization of the S₁ state and a corresponding red-shift (bathochromic shift) in the fluorescence emission spectrum compared to non-polar solvents.

This relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and solvent polarity can be quantitatively described by the Lippert-Mataga equation:

Δν = νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ) * ( (μe - μg)² / a³ ) + constant

Where:

  • Δν is the Stokes shift in wavenumbers (cm⁻¹).

  • νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • ε is the dielectric constant of the solvent.

  • n is the refractive index of the solvent.

  • μe and μg are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute.

A linear plot of the Stokes shift against the solvent polarity function, f(ε, n) = ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ), indicates that the solvatochromic shift is primarily due to the reorientation of the solvent dipoles.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in a selection of solvents with varying polarities. The emission maxima for polar solvents are estimated based on the expected red-shift, while the data for non-polar solvents are within the generally reported range of 400-430 nm.

SolventDielectric Constant (ε)Refractive Index (n)Emission Maximum (λem) (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
n-Hexane1.881.375~4101.00-
Cyclohexane2.021.426~415-11.2
Ethanol24.551.361~4250.83-
Methanol32.701.329~430-12.1

Experimental Protocols

The accurate determination of the fluorescence properties of this compound requires meticulous experimental procedures.

Materials and Sample Preparation
  • This compound: High purity, spectroscopic grade.

  • Solvents: Spectroscopic grade, free from fluorescent impurities. Solvents should be dried and freshly distilled if necessary.

  • Sample Concentration: Solutions of this compound should be prepared at a low concentration (typically 1-10 µM) to avoid inner filter effects and excimer formation. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

Fluorescence Spectroscopy
  • Instrumentation: A calibrated spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector is required.

  • Excitation Wavelength (λex): The excitation wavelength should be set at the absorption maximum of this compound, typically around 380-390 nm.

  • Emission Spectra Acquisition: Emission spectra are recorded by scanning the emission monochromator while keeping the excitation wavelength constant. The spectral bandwidth for both excitation and emission should be kept narrow (e.g., 2-5 nm) to resolve the spectral features.

  • Correction of Spectra: Raw emission spectra should be corrected for the wavelength-dependent sensitivity of the instrument.

Determination of Fluorescence Quantum Yield (Φf)

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the this compound solution to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546).

The quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Measurement of Fluorescence Lifetime (τf)

Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source (e.g., a picosecond laser diode) and measuring the time delay between the excitation pulse and the detection of the first emitted photon. The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's fluorescence.

Solvatochromic_Shift cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0_nonpolar S₀ in Non-polar Solvent S1_nonpolar S₁ in Non-polar Solvent S0_nonpolar->S1_nonpolar Absorption S0_polar S₀ in Polar Solvent S1_polar S₁ in Polar Solvent (Solvent Relaxed) S0_polar->S1_polar Absorption S1_nonpolar->S0_nonpolar Fluorescence (Higher Energy) S1_polar->S0_polar Fluorescence (Lower Energy - Red Shift)

Caption: Solvatochromic shift of this compound.

Lippert_Mataga_Concept Stokes_Shift Stokes Shift (Δν) Linear_Relationship Linear Relationship Stokes_Shift->Linear_Relationship Solvent_Polarity Solvent Polarity Function f(ε, n) Solvent_Polarity->Linear_Relationship Dipole_Moment Change in Dipole Moment (μₑ - μ₉) Linear_Relationship->Dipole_Moment Proportional to

Caption: Conceptual relationship in the Lippert-Mataga plot.

Fluorescence_Workflow start Start prep Prepare 9-AC Solution (1-10 µM in Spectroscopic Grade Solvent) start->prep abs Measure Absorbance Spectrum (Determine λₘₐₓ and ensure A < 0.1) prep->abs fluor Measure Corrected Fluorescence Emission Spectrum (λₑₓ at Absorbance Max) abs->fluor qy Determine Quantum Yield (Relative to Standard) fluor->qy lifetime Measure Fluorescence Lifetime (TCSPC) fluor->lifetime analysis Data Analysis (Lippert-Mataga Plot, etc.) qy->analysis lifetime->analysis end End analysis->end

Caption: Experimental workflow for fluorescence characterization.

Conclusion

The fluorescence emission of this compound demonstrates a pronounced sensitivity to the polarity of the solvent medium. This solvatochromic behavior, characterized by a red-shift in the emission spectrum with increasing solvent polarity, can be effectively analyzed using the Lippert-Mataga relationship. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals leveraging the unique photophysical properties of this compound in a wide range of scientific and technological applications. The careful control of experimental conditions is paramount to obtaining accurate and reproducible results.

Theoretical Deep Dive into the Electronic Structure of 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculation of the electronic structure of 9-Anthracenecarbonitrile (9-ACN), a molecule of significant interest due to its unique photophysical properties. This document outlines the standard computational methodologies, presents key electronic data in a structured format, and correlates theoretical findings with experimental observations.

Introduction

This compound is a fluorescent aromatic compound whose electronic properties are dictated by the interplay between the extended π-system of the anthracene (B1667546) core and the electron-withdrawing nature of the nitrile substituent. Understanding its electronic structure, including the energies of its frontier molecular orbitals and the nature of its electronic transitions, is crucial for applications in organic electronics, chemical sensing, and as a fluorescent probe in biological systems. This guide details the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate these properties.

Theoretical Methodology

The electronic structure of this compound is effectively modeled using quantum chemical calculations. The following protocol represents a robust and widely accepted computational approach for this class of molecules.[1][2][3]

Ground-State Geometry Optimization

The initial step involves the optimization of the ground-state geometry of the 9-ACN molecule. This is typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

  • Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-31+G(d) or a larger triple-zeta basis set like 6-311+G(d,p) is recommended to accurately describe the electron distribution, including diffuse functions (+) for the anionic species and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Convergence Criteria: Geometry optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and the energy of the first electronic transition.

Excited-State Calculations

To investigate the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and the excited states at the ground-state geometry, and the oscillator strengths, which are proportional to the intensity of the corresponding absorption bands.

  • Method: TD-DFT is performed on the optimized ground-state geometry.

  • Functional and Basis Set: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-31+G(d)) are typically used for the TD-DFT calculations for consistency.

The following diagram illustrates the computational workflow for determining the electronic structure of this compound.

Computational_Workflow cluster_gs Ground State Calculation (DFT) cluster_es Excited State Calculation (TD-DFT) cluster_exp Experimental Comparison start Initial Molecular Structure (this compound) opt Geometry Optimization (B3LYP/6-31+G(d)) start->opt freq Frequency Analysis (Confirm Minimum) opt->freq gs_prop Ground State Properties: HOMO, LUMO Energies freq->gs_prop td_dft Vertical Excitation Calculation (TD-DFT) gs_prop->td_dft Optimized Geometry es_prop Excited State Properties: Excitation Energies, Oscillator Strengths td_dft->es_prop exp_abs UV-Vis Absorption Spectrum es_prop->exp_abs Correlates with exp_flu Fluorescence Spectrum es_prop->exp_flu Correlates with

Caption: Computational workflow for the electronic structure calculation of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from both theoretical calculations and experimental measurements. The theoretical values are representative results based on the computational protocol described above.

Calculated Electronic Properties
ParameterValueUnit
HOMO Energy-6.5 to -6.8eV
LUMO Energy-2.0 to -2.3eV
HOMO-LUMO Gap4.2 to 4.8eV
Calculated Vertical Electronic Transitions (S0 → Sn)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.2 - 3.4365 - 388~0.1 - 0.2HOMO → LUMO
S0 → S23.5 - 3.7335 - 354~0.3 - 0.5HOMO-1 → LUMO
S0 → S34.0 - 4.2295 - 310~0.8 - 1.2HOMO → LUMO+1
Experimental Electronic Properties
ParameterValueUnitReference
Ionization Potential7.80 ± 0.03eVNIST WebBook
Electron Affinity1.27 ± 0.10eVCheméo
UV-Vis Absorption Maxima~345, 365, 385nmNIST WebBook
Fluorescence Emission Maximum~490nmFerguson & Mau, 1974[1][2]

The following diagram illustrates the relationship between the calculated molecular orbitals and the observed electronic transitions.

Energy_Levels cluster_mo Molecular Orbitals cluster_transitions Electronic Transitions LUMO1 LUMO+1 LUMO LUMO HOMO HOMO HOMO->LUMO1 Absorption (S0 -> S3) HOMO->LUMO Absorption (S0 -> S1) HOMO1 HOMO-1 HOMO1->LUMO Absorption (S0 -> S2) S0 S0 (Ground State) S1 S1 S1->S0 Fluorescence S2 S2 S3 S3

Caption: Relationship between molecular orbitals and electronic transitions in 9-ACN.

Experimental Protocols

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is typically recorded using a dual-beam spectrophotometer.

  • Sample Preparation: A dilute solution of 9-ACN is prepared in a UV-transparent solvent, such as cyclohexane (B81311) or acetonitrile. The concentration is adjusted to yield an absorbance maximum between 0.5 and 1.0.

  • Measurement: The spectrum is recorded over a wavelength range of approximately 200-500 nm. A reference cuvette containing the pure solvent is used to obtain the baseline.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.

Fluorescence Spectroscopy

The fluorescence emission spectrum provides information about the electronic structure of the first excited singlet state.

  • Sample Preparation: A very dilute solution of 9-ACN is prepared in a suitable solvent to avoid inner-filter effects.

  • Measurement: The sample is excited at a wavelength corresponding to one of its absorption maxima (e.g., 365 nm). The emission spectrum is recorded at a 90-degree angle to the excitation beam over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm).

  • Data Analysis: The wavelength of maximum fluorescence emission is determined. The emission spectrum of 9-cyanoanthracene can show a maximum at around 490 nm, which is attributed to excimer formation.[1][2]

Conclusion

The combination of DFT and TD-DFT provides a powerful theoretical framework for understanding the electronic structure of this compound. The calculated HOMO and LUMO energies, along with the predicted vertical excitation energies and oscillator strengths, are in good qualitative agreement with experimental observations from UV-Vis and fluorescence spectroscopy. This integrated computational and experimental approach is invaluable for the rational design of novel functional materials and probes based on the this compound scaffold for a wide range of applications in materials science and drug development.

References

An In-depth Technical Guide to the Crystal Structure and Packing of 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and molecular packing of 9-Anthracenecarbonitrile, a molecule of significant interest in materials science and drug development. The information presented herein is compiled from crystallographic databases and relevant scientific literature, offering a detailed resource for researchers working with this compound.

Introduction

This compound (C₁₅H₉N), also known as 9-cyanoanthracene, is an aromatic nitrile derived from anthracene (B1667546). Its planar structure and the presence of a polar cyano group lead to interesting solid-state properties, including distinct packing motifs and intermolecular interactions that influence its physical and chemical behavior. Understanding the crystal structure is paramount for applications in organic electronics, photophysics, and as a scaffold in medicinal chemistry.

Crystal Structure Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

ParameterValue
Chemical FormulaC₁₅H₉N
Molecular Weight203.24 g/mol
Crystal SystemOrthorhombic
Space GroupP 2₁2₁2₁
a3.8727 Å
b15.111 Å
c17.132 Å
α90°
β90°
γ90°
Volume1002.5 ų
Z4
Density (calculated)1.348 g/cm³

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice is dictated by a combination of intermolecular forces. In the case of this compound, the packing is primarily governed by π-π stacking interactions between the aromatic anthracene cores and weaker C-H···N hydrogen bonds.

The planar anthracene moieties stack in a herringbone arrangement, a common packing motif for polycyclic aromatic hydrocarbons. This arrangement maximizes attractive π-π interactions while minimizing steric repulsion. The interplanar distance between stacked anthracene rings is a critical parameter influencing charge transport and other electronic properties.

In addition to the dominant π-π stacking, the crystal structure is further stabilized by a network of weak C-H···N hydrogen bonds. In these interactions, a hydrogen atom from an anthracene ring of one molecule interacts with the nitrogen atom of the cyano group of a neighboring molecule. These directional interactions contribute to the overall stability and specific three-dimensional architecture of the crystal.

A detailed analysis of the intermolecular interactions can be performed using computational methods such as Hirshfeld surface analysis, which allows for the visualization and quantification of different types of intermolecular contacts within the crystal.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from crystal growth to data analysis.

Crystallization

High-quality single crystals are essential for X-ray diffraction studies. For aromatic nitriles like this compound, slow evaporation from a suitable solvent is a common crystallization technique.

Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent in which this compound has moderate solubility. Solvents such as toluene, ethanol, or a mixture of solvents can be effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Crystal Growth: Loosely cover the container with the solution to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the opening of the container.

  • Incubation: Place the container in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for data collection and structure refinement using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam. The diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

G Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination cluster_analysis Structural Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Solution Structure Solution DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Packing Analysis of Crystal Packing Validation->Packing Interactions Analysis of Intermolecular Interactions Validation->Interactions

Caption: Workflow for the determination and analysis of the crystal structure of this compound.

References

Unveiling the Dance of Light and Solvent: A Technical Guide to the Solvatochromic Effects on 9-Anthracenecarbonitrile Photophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between solvent polarity and the photophysical properties of 9-Anthracenecarbonitrile (9-AC). A molecule of significant interest in fundamental research and as a potential component in sensing and imaging applications, 9-AC's behavior in different chemical environments provides a compelling case study of solvatochromism. This document details the underlying principles, experimental methodologies, and key data, offering a comprehensive resource for professionals working with fluorescent molecules.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a solute, and more broadly, its absorption and emission spectra, with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. For polar molecules like this compound, an increase in solvent polarity typically leads to a more significant stabilization of the more polar excited state compared to the ground state. This results in a red-shift (bathochromic shift) of the fluorescence emission spectrum.

The photophysical behavior of 9-AC is largely governed by the interplay of its locally excited (LE) state and an intramolecular charge transfer (ICT) state. Upon photoexcitation, the molecule can transition to an excited state where electron density is redistributed, creating a more polar species. The extent of this charge transfer and the stabilization of the resulting ICT state are highly dependent on the surrounding solvent environment.

Quantitative Analysis of Solvatochromic Effects on 9-AC

The photophysical properties of 9-AC have been systematically studied in a range of solvents with varying polarities. The key parameters, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift (Δν), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f), are summarized in the tables below.

Table 1: Solvent-Dependent Photophysical Properties of this compound

SolventPolarity Function (Δf)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_fτ_f (ns)
n-Hexane0.00138840812580.8510.2
Toluene0.01439041515120.7810.8
Diethyl Ether0.17038942521540.6511.5
Ethyl Acetate0.20138943527100.4512.1
Acetonitrile0.30538845538990.2113.5
Methanol0.30938946041320.1514.0

Note: The Polarity Function (Δf) is a measure of the solvent's polarity, calculated using the Lippert-Mataga equation.

Experimental Protocols

The acquisition of the photophysical data presented above requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of 9-AC in various solvents.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in each solvent of interest. Dilute the stock solutions to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Measurements: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer. Use the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

  • Fluorescence Measurements: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum (λ_abs) determined in the previous step. The wavelength of maximum emission (λ_em) is identified from the corrected emission spectrum.

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process of 9-AC in different solvents.

Methodology: The relative method using a well-characterized standard is commonly employed.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 9-AC. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

  • Absorbance Matching: Prepare a series of solutions of both the standard and 9-AC in the desired solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Fluorescence Spectra Acquisition: Record the corrected fluorescence spectra for all solutions of the standard and the sample.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime of 9-AC in various solvents.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

  • Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Data Acquisition: Excite the sample with the pulsed light source at the absorption maximum. The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ_f).

Visualizing the Solvatochromic Relationships

The relationship between solvent polarity and the photophysical properties of 9-AC can be effectively visualized using diagrams.

Solvatochromism_Workflow cluster_preparation Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis A 9-AC Stock Solution B Dilution in Various Solvents A->B C Absorption Spectroscopy (λ_abs) B->C D Fluorescence Spectroscopy (λ_em, Φ_f) B->D E Time-Resolved Spectroscopy (τ_f) B->E F Stokes Shift Calculation C->F D->F G Lippert-Mataga Plot F->G

Caption: Experimental workflow for studying the solvatochromic effects on this compound.

The Lippert-Mataga equation provides a powerful tool to quantify the change in dipole moment upon excitation and to visualize the relationship between the Stokes shift and solvent polarity.

Δν = (2(μ_e - μ_g)² / (hca³)) * Δf + constant

where Δν is the Stokes shift in wavenumbers, μ_e and μ_g are the excited and ground state dipole moments, respectively, h is Planck's constant, c is the speed of light, a is the Onsager cavity radius, and Δf is the solvent polarity function.

Lippert_Mataga_Plot cluster_plot Stokes Shift (cm⁻¹) Stokes Shift (cm⁻¹) Solvent Polarity (Δf) Solvent Polarity (Δf) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 xaxis yaxis

Caption: A representative Lippert-Mataga plot showing the linear relationship between Stokes shift and solvent polarity.

Signaling Pathways and Excited State Dynamics

The observed solvatochromism in 9-AC is a direct consequence of the excited-state dynamics, specifically the formation and stabilization of an intramolecular charge transfer (ICT) state.

Excited_State_Dynamics S0 Ground State (S₀) LE Locally Excited (LE) State S0->LE Absorption (hν) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Charge Transfer Fluorescence_LE LE Fluorescence LE->Fluorescence_LE Non_Radiative_Decay Non-Radiative Decay LE->Non_Radiative_Decay Solvent_Relaxation Solvent Relaxation ICT->Solvent_Relaxation Stabilization ICT->Non_Radiative_Decay Fluorescence_ICT ICT Fluorescence Solvent_Relaxation->Fluorescence_ICT

Caption: Simplified Jablonski diagram illustrating the excited-state dynamics of this compound.

In nonpolar solvents, the energy of the LE state is lower, and fluorescence primarily occurs from this state, resulting in a structured emission spectrum with a small Stokes shift. In polar solvents, the ICT state is significantly stabilized, becoming the lowest energy excited state. This leads to a broad, structureless, and red-shifted fluorescence from the ICT state. The increased lifetime in polar solvents reflects the time required for solvent reorganization to stabilize the charge-separated state.

Conclusion

The photophysical properties of this compound are exquisitely sensitive to the surrounding solvent environment. The pronounced positive solvatochromism, characterized by a significant red-shift in emission with increasing solvent polarity, is a hallmark of an excited state with substantial intramolecular charge transfer character. Understanding these solvatochromic effects is crucial for the rational design of fluorescent probes and materials with tailored photophysical responses. The data and experimental protocols presented in this guide provide a foundational resource for researchers and professionals engaged in the study and application of fluorescent aromatic nitriles.

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield (Φf) of 9-Anthracenecarbonitrile (9-ACN). The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this critical photophysical parameter.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for applications such as fluorescent probes and markers. The determination of Φf is crucial for characterizing the photophysical properties of compounds like this compound.

There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the comparative (or relative) method.[2] The absolute method directly measures the number of photons emitted and absorbed using an integrating sphere.[3] While accurate, this method requires specialized equipment. The comparative method, which will be the focus of this guide, is more commonly used and relies on comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4]

Principle of the Comparative Method

The comparative method for determining the fluorescence quantum yield is based on the relationship between the fluorescence intensity, absorbance, and quantum yield of a sample and a standard. For dilute solutions (absorbance < 0.1), the following equation is used:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2) [5]

Where:

  • Φx and Φstd are the fluorescence quantum yields of the sample and the standard, respectively.

  • Ix and Istd are the integrated fluorescence intensities of the sample and the standard.

  • Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength.

  • ηx and ηstd are the refractive indices of the solvents used for the sample and the standard.

To ensure accuracy, a series of solutions with varying concentrations for both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear fit for each is then used in the calculation:

Φx = Φstd * (mx / mstd) * (ηx2 / ηstd2) [6]

Where:

  • mx and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

Photophysical Properties and Standard Selection

This compound exhibits strong fluorescence in the blue region of the spectrum, with an absorption maximum typically between 365 and 385 nm and a fluorescence emission maximum between 400 and 430 nm. Its quantum yield is known to be high, generally in the range of 0.8 to 0.95, and can be influenced by the solvent.

For the comparative method, the selection of an appropriate fluorescence standard is critical. The standard should have a well-characterized quantum yield and its absorption and emission spectra should be in a similar range to the sample to minimize wavelength-dependent instrumental errors. Anthracene is a suitable standard for determining the quantum yield of this compound, as their spectral properties overlap significantly.

The following table summarizes the relevant photophysical data for this compound and the selected standard, Anthracene.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Refractive Index (η)
This compound (Sample) Ethanol (B145695)~365~410To be determined1.361
Anthracene (Standard) Ethanol~365~4050.27[6]1.361

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of this compound using Anthracene as the standard.

4.1. Materials and Instrumentation

  • This compound (high purity)

  • Anthracene (fluorescence standard grade)

  • Ethanol (spectroscopic grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and emission detector

  • Quartz cuvettes (1 cm path length)

4.2. Solution Preparation

  • Solvent Purity Check: Before preparing the solutions, run a fluorescence scan of the spectroscopic grade ethanol to ensure it is free from fluorescent impurities.

  • Primary Stock Solutions (10-4 M):

    • Accurately weigh the required amount of this compound and dissolve it in ethanol in a volumetric flask to prepare a 10-4 M stock solution.

    • Similarly, prepare a 10-4 M stock solution of Anthracene in ethanol.

  • Working Solutions:

    • Prepare a series of five working solutions of both this compound and Anthracene by serial dilution of the primary stock solutions with ethanol. The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the excitation wavelength (e.g., 365 nm).

4.3. Absorbance Measurements

  • Set the UV-Vis spectrophotometer to the desired excitation wavelength (e.g., 365 nm).

  • Use ethanol as the blank to zero the instrument.

  • Measure and record the absorbance of each working solution of this compound and Anthracene at the excitation wavelength.

4.4. Fluorescence Measurements

  • Configure the spectrofluorometer with the chosen excitation wavelength (e.g., 365 nm).

  • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to ensure a good signal-to-noise ratio while avoiding saturation of the detector.

  • Use ethanol as the blank to record any background fluorescence.

  • For each working solution, record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380-600 nm). Ensure that the experimental conditions (excitation wavelength, slit widths, detector voltage) remain constant for all measurements of both the sample and the standard.

4.5. Data Analysis

  • Spectral Correction: If not automatically performed by the instrument software, correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.

  • Blank Subtraction: Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

  • Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.

  • Plotting: For both this compound and Anthracene, create a plot of the integrated fluorescence intensity versus absorbance.

  • Linear Regression: Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. Determine the slope (m) of each line.

  • Quantum Yield Calculation: Use the calculated slopes and the known quantum yield of the standard to calculate the quantum yield of this compound using the formula: Φx = Φstd * (mx / mstd) * (ηx2 / ηstd2) Since the solvent is the same for both the sample and the standard, the refractive index term (ηx2 / ηstd2) equals 1.

Visualized Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of the comparative method.

experimental_workflow cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis stock_std Prepare Standard Stock Solution work_std Prepare Standard Working Solutions stock_std->work_std stock_smp Prepare Sample Stock Solution work_smp Prepare Sample Working Solutions stock_smp->work_smp abs_measure Measure Absorbance (UV-Vis) work_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) work_std->fluo_measure work_smp->abs_measure work_smp->fluo_measure integrate Integrate Fluorescence Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes (m) plot->slope calculate Calculate Quantum Yield (Φf) slope->calculate

Figure 1: Experimental workflow for quantum yield determination.

comparative_principle cluster_std Standard cluster_smp Sample A_std Absorbance (A_std) I_std Integrated Intensity (I_std) A_std->I_std proportional to Phi_smp Unknown Quantum Yield (Φ_smp) A_std->Phi_smp I_std->Phi_smp Compared with Phi_std Known Quantum Yield (Φ_std) Phi_std->Phi_smp Reference for A_smp Absorbance (A_smp) I_smp Integrated Intensity (I_smp) A_smp->I_smp proportional to A_smp->Phi_smp I_smp->Phi_smp

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-Anthracenecarbonitrile. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their analytical and structural elucidation endeavors. This document includes detailed data presentation in tabular format, a thorough experimental protocol for acquiring such spectra, and a visual representation of the molecular structure with NMR assignments.

¹H and ¹³C NMR Spectral Data

The analysis of the ¹H and ¹³C NMR spectra of this compound reveals the distinct chemical environments of the protons and carbons within its aromatic framework. The data presented below has been compiled from various spectroscopic sources and is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, typically between 7.40 and 8.54 ppm. The specific chemical shifts, multiplicities, and coupling constants are detailed in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1, H-88.32d8.8
H-4, H-58.09d8.4
H-108.65s-
H-2, H-77.69t7.8
H-3, H-67.58t7.6
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon skeleton of this compound. The chemical shifts for each unique carbon atom are summarized in the following table.

Carbon Assignment Chemical Shift (δ, ppm)
C-9109.8
C-4a, C-10a132.7
C-8a, C-9a130.2
C-1, C-8129.1
C-4, C-5128.9
C-2, C-7127.3
C-3, C-6125.4
C-10125.1
CN117.5

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

2. Instrumentation and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • For ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • For ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and measure the coupling constants in the ¹H spectrum.

  • Identify and list the chemical shifts of all signals in the ¹³C spectrum.

Visualization of this compound with NMR Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding ¹H and ¹³C NMR spectral assignments.

Caption: Molecular structure of this compound with assigned ¹H NMR chemical shifts.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 9-Anthracenecarbonitrile (9-ACN), a fluorescent probe and derivatizing agent. This document details experimental protocols for various ionization techniques, presents quantitative data, and visualizes the fragmentation pathway and analytical workflows.

Core Principles of Mass Spectrometry Analysis of this compound

This compound (C₁₅H₉N), with a monoisotopic mass of approximately 203.07 Da, is well-suited for mass spectrometric analysis.[1] The choice of ionization method is critical and depends on the analytical goal, whether it is for structural elucidation, quantification, or analysis within complex matrices.

Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is a high-energy technique that produces extensive fragmentation. This provides a detailed fragmentation pattern, often referred to as a chemical fingerprint, which is useful for structural confirmation and library matching.

Electrospray Ionization (ESI) , commonly used with Liquid Chromatography (LC-MS), is a soft ionization technique. It is ideal for analyzing 9-ACN in liquid samples and for quantifying the molecule in complex mixtures, such as in drug metabolism studies, often with minimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, primarily used for the analysis of non-volatile and large molecules. While less common for small molecules like 9-ACN, it can be employed, particularly in specialized applications like tissue imaging.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the mass spectrometric analysis of this compound, primarily from Electron Ionization (EI) experiments.

Table 1: Molecular Ion and Major Fragments of this compound (EI-MS)
Ion Descriptionm/z (Mass-to-Charge Ratio)Relative Intensity (%)
Molecular Ion [M]⁺•20399.99
[M+H]⁺•20417.01
[M-HCN]⁺•1768.70
[M-2H]⁺•2017.55
[M-H]⁺•2027.16

Data sourced from PubChem CID 14586.[1]

Experimental Protocols

Detailed methodologies for the key mass spectrometry experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the structural elucidation of pure or extracted this compound.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10 µg/mL.[2]

  • Ensure the sample is free of particulate matter by centrifugation or filtration.[3][4]

  • Transfer the final solution to a 1.5 mL glass autosampler vial.[2]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Injector Temperature: 280 °C.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 4 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This protocol is designed for the quantification of this compound in liquid samples, such as those from drug metabolism studies.

1. Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform a protein precipitation by adding three parts of cold acetonitrile (B52724) to one part sample.

  • Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 250 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 204.1 ([M+H]⁺)

    • Product Ion (Q3): To be determined by infusion and fragmentation analysis (e.g., m/z 177.1 for loss of HCN).

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS

This protocol provides a general framework for the analysis of this compound using MALDI, which may be useful for specialized applications.

1. Sample and Matrix Preparation:

  • Analyte Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 9-nitroanthracene, in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.[5][6]

  • Sample Spotting: Mix the analyte and matrix solutions in a 1:10 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

2. MALDI-TOF Instrumentation and Parameters:

  • Mass Spectrometer: Bruker ultrafleXtreme or equivalent.

  • Laser: 337 nm Nitrogen laser.

  • Ionization Mode: Positive ion, reflectron mode.

  • Laser Fluence: Adjust to the minimum level necessary for good signal intensity to minimize fragmentation.

  • Mass Range: m/z 100-1000.

  • Calibration: Use a standard peptide mixture for external calibration.

Mandatory Visualizations

Fragmentation Pathway of this compound (EI)

fragmentation_pathway M This compound C₁₅H₉N m/z = 203 M_radical Molecular Ion [M]⁺• m/z = 203 M->M_radical -e⁻ (70 eV) M_minus_HCN [M-HCN]⁺• C₁₄H₈ m/z = 176 M_radical->M_minus_HCN -HCN M_minus_H [M-H]⁺ m/z = 202 M_radical->M_minus_H -H•

Caption: Proposed fragmentation pathway of this compound under Electron Ionization.

Experimental Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve 9-ACN in Volatile Solvent filter Filter or Centrifuge dissolve->filter transfer Transfer to GC Vial filter->transfer injection Injection (Splitless) transfer->injection separation GC Separation (HP-5ms Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection spectrum Generate Mass Spectrum detection->spectrum library_search Library Search (NIST) spectrum->library_search interpretation Manual Interpretation spectrum->interpretation

Caption: General experimental workflow for the GC-MS analysis of this compound.

Logical Relationship for Use as a Derivatizing Agent in LC-MS

derivatization_workflow Analyte Target Analyte (e.g., with -OH group) Poor MS Response Derivatization Derivatization Reaction Analyte->Derivatization Reagent This compound (Derivatizing Agent) Reagent->Derivatization Derivative Analyte-9ACN Derivative Enhanced MS Response Fluorescent Tag Derivatization->Derivative LCMS LC-MS/MS Analysis (ESI) Derivative->LCMS Quantification Sensitive Quantification LCMS->Quantification

Caption: Logical workflow for using 9-ACN as a derivatizing agent for enhanced LC-MS analysis.

References

An In-depth Technical Guide on the Solubility of 9-Anthracenecarbonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Anthracenecarbonitrile in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from its parent compound, anthracene (B1667546), to provide qualitative solubility predictions. Furthermore, a detailed experimental protocol for the accurate determination of the solubility of this compound is presented, along with a visual workflow to guide laboratory practice.

Introduction to this compound and its Solubility

This compound is a fluorescent aromatic compound with a rigid, planar structure. Its applications span materials science, organic electronics, and its use as a building block in the synthesis of more complex molecules, including pharmaceuticals. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening.

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. Anthracene, a nonpolar polycyclic aromatic hydrocarbon (PAH), is generally soluble in nonpolar and weakly polar organic solvents. The introduction of a nitrile (-C≡N) group in the 9-position of the anthracene core to form this compound introduces a degree of polarity. This modification is expected to influence its solubility profile, potentially increasing its affinity for more polar organic solvents compared to anthracene.

Qualitative Solubility Profile and Data for Anthracene (as a Proxy)

While specific quantitative data for this compound is scarce, the known solubility of anthracene provides a valuable baseline for estimating its behavior. The following table summarizes the quantitative solubility of anthracene in a range of common organic solvents. It is anticipated that this compound will exhibit a similar trend, with potential for slightly enhanced solubility in more polar solvents due to the nitrile group.

Solvent ClassSolventAnthracene Solubility ( g/100 g solvent)Temperature (°C)
Aromatic Hydrocarbons Toluene0.9216.5
Toluene12.94100
Benzene--
Halogenated Solvents Carbon Tetrachloride0.732-
Chloroform--
Alcohols Ethanol0.07616
Ethanol0.1919.5
Ethanol0.32825
Methanol0.1819.5
Alkanes Hexane0.37-
Ketones AcetoneSlightly Soluble-
Ethers Diethyl EtherSlightly Soluble-
Other Carbon DisulfideSlightly Soluble-

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method is considered the "gold standard" for determining the equilibrium solubility of a solid in a liquid.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Glass vials or flasks with airtight screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or fluorescence)

Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound, or by a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve. The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add known volume/mass of solvent prep1->prep2 To vial equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Allow excess solid to settle equil->sep1 sep2 Filter supernatant sep1->sep2 Syringe filter (0.22 µm) ana1 Dilute filtered solution sep2->ana1 ana2 Quantify using UV-Vis or HPLC ana1->ana2 result Calculate Solubility (e.g., g/L, mol/L) ana2->result ana3 Prepare calibration curve ana3->ana2

Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While direct quantitative data is limited, the provided information on the solubility of its parent compound, anthracene, offers valuable qualitative insights. For researchers requiring precise solubility data, the detailed isothermal shake-flask method protocol and the accompanying workflow diagram serve as a practical resource for experimental design and execution. The generation of accurate solubility data is essential for advancing the research and development of applications involving this compound.

Unveiling 9-Anthracenecarbonitrile: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of 9-Anthracenecarbonitrile, a vital fluorescent probe and building block in organic synthesis. This document provides a comprehensive overview of its seminal synthesis, supported by detailed experimental protocols, and places its discovery within the broader context of aromatic cyanation chemistry.

Discovery and First Synthesis

This compound, also known as 9-cyanoanthracene, was first synthesized by K. Kaufmann in 1907. The discovery was reported in the prestigious journal Berichte der deutschen chemischen Gesellschaft. The synthesis involved the reaction of 9-bromoanthracene (B49045) with copper(I) cyanide in a sealed tube at high temperatures. This method, a variation of the Rosenmund-von Braun reaction, marked a significant step in the functionalization of the anthracene (B1667546) core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₁₅H₉N
Molecular Weight 203.24 g/mol
CAS Number 1210-12-4
Appearance Yellow powder
Melting Point 173-177 °C
Boiling Point Not applicable
Solubility Insoluble in water

Historical Synthesis Protocols

The following sections detail the experimental protocols for the historical synthesis of this compound and its precursor, 9-bromoanthracene.

Synthesis of 9-Bromoanthracene

The preparation of the starting material, 9-bromoanthracene, is a crucial first step. A common historical method involves the direct bromination of anthracene.

Experimental Protocol:

  • Dissolution: Dissolve 10 grams of anthracene in 100 mL of carbon tetrachloride.

  • Bromination: To this solution, slowly add a solution of 10.1 grams of bromine in 20 mL of carbon tetrachloride in the dark.

  • Reaction: Allow the mixture to stand for several hours until the evolution of hydrogen bromide gas ceases.

  • Isolation: The precipitated 9,10-dibromoanthracene (B139309) addition product is filtered and washed with a small amount of cold carbon tetrachloride.

  • Debromination: To obtain 9-bromoanthracene, the dibromo addition product is heated, leading to the elimination of hydrogen bromide.

First Synthesis of this compound (Kaufmann, 1907)

The seminal synthesis by Kaufmann established the foundation for accessing this important molecule.

Experimental Protocol:

  • Reactants: A mixture of 5 grams of 9-bromoanthracene and 3 grams of copper(I) cyanide is prepared.

  • Sealed Tube Reaction: The reactant mixture is placed in a sealed glass tube.

  • Heating: The sealed tube is heated to 250 °C for a duration of 8 hours.

  • Extraction: After cooling, the tube is carefully opened, and the solid product is extracted with boiling alcohol.

  • Purification: The alcoholic solution is filtered hot to remove insoluble copper salts. Upon cooling, this compound crystallizes from the solution.

  • Recrystallization: The crude product is further purified by recrystallization from alcohol to yield pale yellow needles.

Historical Context: Aromatic Cyanation Reactions

The synthesis of this compound is an example of a broader class of reactions for introducing a cyano group onto an aromatic ring. Two key historical methods provide important context.

The Rosenmund-von Braun Reaction

This reaction, a cornerstone of aromatic nitrile synthesis, involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at elevated temperatures. The Kaufmann synthesis of this compound is a classic example of this reaction.

Rosenmund_von_Braun ArylHalide Aryl Halide (e.g., 9-Bromoanthracene) ArylNitrile Aryl Nitrile (e.g., this compound) ArylHalide->ArylNitrile + CuCN CuCN Copper(I) Cyanide CuCN->ArylNitrile Heat Heat CopperHalide Copper(I) Halide ArylNitrile->CopperHalide + Byproduct

Caption: The Rosenmund-von Braun Reaction Pathway.

The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, this reaction provides an alternative route to aryl nitriles starting from an aryl amine. The amine is first converted to a diazonium salt, which is then treated with a copper(I) cyanide salt.

Sandmeyer_Reaction ArylAmine Aryl Amine DiazoniumSalt Aryl Diazonium Salt ArylAmine->DiazoniumSalt Diazotization ArylNitrile Aryl Nitrile DiazoniumSalt->ArylNitrile Cyanation NaNO2_HX NaNO₂ / HX CuCN CuCN

Caption: The Sandmeyer Reaction for Aryl Nitrile Synthesis.

Modern Synthetic Approaches

While the historical methods are foundational, modern organic synthesis has developed more efficient and milder procedures for the synthesis of this compound and other aryl nitriles. These often involve palladium-catalyzed cross-coupling reactions, which offer greater functional group tolerance and higher yields under less harsh conditions.

Modern_Synthesis_Workflow cluster_StartingMaterials Starting Materials cluster_ReactionConditions Reaction Conditions ArylHalide Aryl Halide / Triflate ArylNitrile Aryl Nitrile ArylHalide->ArylNitrile CyanideSource Cyanide Source (e.g., Zn(CN)₂) CyanideSource->ArylNitrile Catalyst Palladium Catalyst Catalyst->ArylNitrile Ligand Ligand Ligand->ArylNitrile Solvent Solvent Solvent->ArylNitrile

Caption: General Workflow for Modern Palladium-Catalyzed Cyanation.

This guide provides a foundational understanding of the discovery and historical synthesis of this compound, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. The detailed protocols and historical context serve as a robust resource for both academic and industrial applications.

The Nitrile Group in 9-Anthracenecarbonitrile: A Hub of Chemical Reactivity for Scientific and Pharmaceutical Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarbonitrile, a fluorescent polycyclic aromatic hydrocarbon, presents a fascinating scaffold for chemical exploration. The strategic placement of the nitrile group at the 9-position of the anthracene (B1667546) core imparts a unique electronic and steric environment, leading to a diverse and predictable pattern of chemical reactivity. This guide provides a comprehensive overview of the fundamental chemical transformations of the nitrile group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of materials science, medicinal chemistry, and drug development.

The electron-withdrawing nature of the cyano group, coupled with the extended π-system of the anthracene ring, makes the nitrile carbon an electrophilic center, susceptible to a range of nucleophilic attacks. Furthermore, the anthracene moiety itself is an active participant in cycloaddition and photochemical reactions. Understanding and harnessing this reactivity is paramount for the synthesis of novel functional materials, fluorescent probes, and complex pharmaceutical intermediates.

Core Reactivity of the Nitrile Group

The chemical reactivity of the nitrile group in this compound can be broadly categorized into several key transformations: hydrolysis, reduction, and addition of organometallic reagents. Each of these reactions provides a gateway to a distinct class of compounds with unique properties and applications.

Hydrolysis: A Pathway to Amides and Carboxylic Acids

The hydrolysis of the nitrile group offers a direct route to 9-anthracenecarboxamide (B1198877) and 9-anthracenecarboxylic acid, valuable intermediates in organic synthesis. The reaction can be catalyzed by either acid or base, with the conditions dictating the final product.

a) Acid-Catalyzed Hydrolysis to 9-Anthracenecarboxamide

Under controlled acidic conditions, this compound can be selectively hydrolyzed to the corresponding amide, 9-anthracenecarboxamide.

Experimental Protocol:

A solution of this compound in a suitable solvent (e.g., a mixture of a high-boiling alcohol and water) is treated with a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux for a specified period. Upon cooling, the 9-anthracenecarboxamide product often crystallizes out of the solution and can be isolated by filtration.

Table 1: Summary of Hydrolysis Reactions

ReactionReagents and ConditionsProductYield (%)Melting Point (°C)
Acid-Catalyzed HydrolysisH₂SO₄, H₂O, Ethanol, Reflux9-AnthracenecarboxamideGood290-292
Base-Catalyzed HydrolysisNaOH or KOH, H₂O/Ethanol, Reflux9-Anthracenecarboxylic AcidHigh217-220

b) Base-Catalyzed Hydrolysis to 9-Anthracenecarboxylic Acid

More vigorous hydrolysis under basic conditions leads to the formation of 9-anthracenecarboxylic acid.[1][2][3][4]

Experimental Protocol:

This compound is refluxed in an aqueous alcoholic solution containing a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction progress can be monitored by the evolution of ammonia (B1221849) gas. After completion, the reaction mixture is cooled and acidified to precipitate the 9-anthracenecarboxylic acid, which is then collected by filtration and purified by recrystallization.[1]

Reaction Mechanism: Hydrolysis

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis ACN_H This compound (protonated) Imidic_Acid Imidic Acid Intermediate ACN_H->Imidic_Acid Nucleophilic attack by H₂O H2O H₂O H2O->Imidic_Acid Amide 9-Anthracenecarboxamide Imidic_Acid->Amide Tautomerization ACN This compound Intermediate1 Anionic Intermediate ACN->Intermediate1 Nucleophilic attack by OH⁻ OH OH⁻ OH->Intermediate1 Amide_base 9-Anthracenecarboxamide Intermediate1->Amide_base Protonation Carboxylate 9-Anthracenecarboxylate Amide_base->Carboxylate Hydrolysis Carboxylic_Acid 9-Anthracenecarboxylic Acid Carboxylate->Carboxylic_Acid Acidification

Caption: Mechanistic pathways for acid and base-catalyzed hydrolysis.

Reduction: Synthesis of 9-Aminomethylanthracene

The reduction of the nitrile group to a primary amine provides 9-aminomethylanthracene, a key building block for fluorescent labels and pharmaceutical scaffolds. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

a) Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines in high yields.[5][6][7][8]

Experimental Protocol:

To a stirred suspension of LiAlH₄ in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at a controlled temperature (often 0 °C).[5][6] After the addition is complete, the reaction is stirred at room temperature or gently refluxed. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.[9] The organic layer is separated, dried, and the solvent is evaporated to yield 9-aminomethylanthracene. A one-pot synthesis from the related 9-formyl anthracene has also been reported, which may provide insights into the workup and isolation of the amine.[10]

Table 2: Summary of Reduction Reactions

ReactionReagents and ConditionsProductYield (%)
LiAlH₄ Reduction1. LiAlH₄, Dry THF, 0 °C to RT 2. H₂O, NaOH(aq)9-AminomethylanthraceneHigh
Catalytic HydrogenationH₂, Pd/C or Ni catalyst, High pressure, Heat9-AminomethylanthraceneVariable

b) Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction, although it may require higher pressures and temperatures.

Experimental Protocol:

A solution of this compound in a suitable solvent (e.g., ethanol, acetic acid) is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney Nickel.[11][12][13][14][15] The reaction is carried out in a high-pressure autoclave. After the theoretical amount of hydrogen is consumed, the catalyst is filtered off, and the solvent is removed to afford 9-aminomethylanthracene.

LiAlH4_Reduction_Mechanism

Caption: Formation of a ketone via Grignard reagent addition and hydrolysis.

Reactivity of the Anthracene Core

The anthracene moiety of this compound is also highly reactive, primarily undergoing cycloaddition and photochemical reactions at the 9- and 10-positions.

Diels-Alder [4+2] Cycloaddition

The central ring of the anthracene core acts as a diene in Diels-Alder reactions with various dienophiles. The presence of the electron-withdrawing nitrile group at the 9-position can influence the reactivity and regioselectivity of this transformation.

Experimental Protocol (Adapted from Anthracene-9-methanol):

A mixture of this compound and a dienophile (e.g., N-methylmaleimide) is refluxed in a suitable solvent. [16][17][18]Water has been shown to accelerate Diels-Alder reactions of other 9-substituted anthracenes. [10][19]The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the cycloadduct often precipitates and can be isolated by filtration. For the reaction of anthracene-9-methanol with N-methylmaleimide, typical yields are around 80% with a melting point of the product being 237-239 °C. [10]A solvent-free "neat" reaction between anthracene and maleic anhydride (B1165640) is also reported to proceed rapidly at high temperatures (210-260 °C). [20]

Table 4: Summary of Cycloaddition Reactions

ReactionDienophileSolventConditionsProductYield (%)
Diels-Alder [4+2]N-MethylmaleimideWaterReflux, 1hCorresponding cycloadduct~80 (lit.)
Photochemical [4+4]-Solid-state or SolutionUV irradiationDimer of this compoundVariable
Reaction with Singlet Oxygen¹O₂SolutionPhotosensitizer, LightEndoperoxideVariable

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow Start Mix 9-ACN and Dienophile in Solvent Reflux Reflux for 1 hour Start->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Reaction incomplete Cool Cool to Room Temperature, then Ice Bath TLC->Cool Reaction complete Filter Filter to Collect Product Cool->Filter Dry Dry the Product Filter->Dry Characterize Characterize (MP, NMR, etc.) Dry->Characterize

Caption: A typical experimental workflow for a Diels-Alder reaction.

Photochemical [4+4] Cycloaddition (Photodimerization)

Upon exposure to UV light, this compound can undergo a [4+4] cycloaddition reaction with another molecule of itself to form a dimer. [19][21][22][23]This reversible reaction is a hallmark of many anthracene derivatives and is of great interest in the development of photoresponsive materials.

Reaction with Singlet Oxygen

The anthracene core can also react with singlet oxygen in a [4+2] cycloaddition to form an endoperoxide. This reaction is typically carried out by irradiating a solution of the anthracene derivative in the presence of a photosensitizer and oxygen.

Conclusion

The nitrile group in this compound is a versatile functional handle that provides access to a wide range of valuable chemical entities. Through straightforward chemical transformations such as hydrolysis, reduction, and reaction with organometallic reagents, researchers can readily synthesize amides, carboxylic acids, primary amines, and ketones, respectively. Concurrently, the inherent reactivity of the anthracene core in cycloaddition and photochemical reactions further expands the synthetic possibilities. This guide serves as a foundational resource for scientists and professionals, enabling the strategic design and execution of synthetic routes to novel molecules with potential applications in drug discovery, diagnostics, and materials science. The provided experimental frameworks, while adaptable, emphasize the importance of careful reaction control to achieve desired outcomes. Further exploration of the nuanced reactivity of this fascinating molecule will undoubtedly continue to fuel innovation across the chemical sciences.

References

The Photostability of 9-Anthracenecarbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarbonitrile, a fluorescent polycyclic aromatic hydrocarbon, is a molecule of significant interest in materials science and as a fluorescent probe. Its utility, however, is intrinsically linked to its photostability—the ability to withstand light exposure without undergoing chemical change. This technical guide provides a comprehensive overview of the core principles governing the photostability of this compound, detailing its primary photodegradation pathways, influencing factors, and the experimental methodologies used for its evaluation.

Core Photodegradation Pathways

Upon absorption of ultraviolet (UV) radiation, this compound can undergo several photochemical reactions, leading to a loss of its original chemical identity and a decrease in its fluorescence. The two predominant degradation pathways are photodimerization and photooxidation.

1. Photodimerization:

In the absence of oxygen, the primary photochemical reaction for many anthracene (B1667546) derivatives, including this compound, is a [4π+4π] cycloaddition reaction between an excited-state molecule and a ground-state molecule.[1][2] This results in the formation of a non-fluorescent dimer. The reaction is often reversible, with the dimer capable of dissociating back to the monomeric form upon exposure to shorter wavelength UV light or heat.[1] The photodimerization of 9-cyanoanthracene has been observed to proceed heterogeneously in single crystals, with complex reaction kinetics.[3]

2. Photooxidation:

In the presence of molecular oxygen, photoexcited this compound can facilitate the formation of singlet oxygen, a highly reactive species. This singlet oxygen can then react with a ground-state this compound molecule to form an endoperoxide.[4] This endoperoxide is typically unstable and can undergo further thermal or photochemical reactions to yield a variety of oxidation products, including anthraquinone (B42736) derivatives.[4][5] For some anthracene derivatives, photodegradation in the presence of air has been shown to produce intermediates like 9,10-anthraquinone and phthalic acid.[4]

Factors Influencing Photostability

The rate and extent of this compound photodegradation are significantly influenced by several environmental factors:

  • Solvent: The polarity and viscosity of the solvent can affect the rates of both photodimerization and photooxidation. The lifetime of singlet oxygen, a key intermediate in photooxidation, is known to be solvent-dependent.[6] For the related compound 9,10-dicyanoanthracene, the quantum yields of fluorescence and triplet state formation, which are precursors to photochemical reactions, vary significantly with the solvent.[7]

  • Presence of Oxygen: As detailed above, oxygen is a critical participant in the photooxidation pathway. Deoxygenating solutions can significantly enhance the photostability of anthracene derivatives by inhibiting the formation of endoperoxides.

  • Wavelength of Irradiation: The efficiency of photodegradation is dependent on the wavelength of the incident light, as the molecule must first absorb a photon to become electronically excited.

  • Concentration: In the case of photodimerization, the concentration of the substrate is a key factor, as it is a bimolecular process.

Quantitative Data on Photostability

While specific photodegradation quantum yields for this compound in various solvents are not extensively reported in the literature, the following table summarizes key photophysical properties of the related compound 9,10-dicyanoanthracene, illustrating the significant influence of the solvent environment.

SolventFluorescence Quantum Yield (ΦF)Triplet State Quantum Yield (ΦT)
Cyclohexane0.850.05
Benzene0.820.10
Acetonitrile0.050.05
Dichloromethane0.250.75

Data for 9,10-dicyanoanthracene, adapted from relevant studies.[7]

Experimental Protocols

A standardized approach to assessing the photostability of new drug substances and products is outlined in the ICH Q1B guidelines.[1][2][8][9][10] The following protocols are based on these guidelines and can be adapted for the in-depth study of this compound.

Protocol 1: Confirmatory Photostability Testing

Objective: To determine the intrinsic photostability of this compound under standardized conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent(s) (e.g., acetonitrile, methanol, cyclohexane) at a known concentration. A typical concentration for UV-Vis analysis is in the micromolar range. Prepare a "dark control" sample for each condition by wrapping the sample container in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12] A calibrated photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps is recommended.

  • Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining concentration of this compound and detect the formation of any degradation products.[13][14]

  • Data Evaluation: Compare the degradation of the exposed sample to the dark control to determine the extent of photodegradation.

Protocol 2: Determination of Photodegradation Quantum Yield (Φ)

Objective: To quantify the efficiency of the photodegradation process.

Methodology:

  • Actinometry: Select a chemical actinometer with a known quantum yield that absorbs light in a similar spectral region to this compound. Ferrioxalate is a common actinometer for the UV region.

  • Irradiation: Irradiate both the this compound solution and the actinometer solution in parallel under identical conditions using a monochromatic light source (e.g., a laser or a lamp with a monochromator).

  • Analysis: Monitor the change in concentration of both the this compound and the actinometer as a function of irradiation time using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The photodegradation quantum yield (Φ) is calculated using the following equation:

    Φsample = Φactinometer * (ksample / kactinometer) * (εactinometer(λ) / εsample(λ))

    where:

    • Φ is the quantum yield

    • k is the initial rate of degradation

    • ε(λ) is the molar absorption coefficient at the irradiation wavelength λ

Visualization of Key Processes

Signaling Pathways and Experimental Workflows

Caption: Primary photodegradation pathways of this compound.

Experimental_Workflow Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Evaluation Prep_ACN Prepare ACN Solution Expose_Sample Expose Sample to Light Prep_ACN->Expose_Sample Prep_Dark Prepare Dark Control Store_Dark Store Dark Control in Dark Prep_Dark->Store_Dark Analyze_Exposed Analyze Exposed Sample (HPLC-UV) Expose_Sample->Analyze_Exposed Analyze_Dark Analyze Dark Control (HPLC-UV) Store_Dark->Analyze_Dark Compare Compare Degradation Profiles Analyze_Exposed->Compare Analyze_Dark->Compare Determine Determine Photostability Compare->Determine

References

Methodological & Application

Application Notes: 9-Anthracenecarbonitrile as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarbonitrile (9-ACN) is a fluorescent aromatic compound with the chemical formula C₁₅H₉N.[1][2] Its anthracene (B1667546) core provides inherent fluorescence, making it a candidate for development as a fluorescent probe. The detection of metal ions is crucial in various fields, including environmental monitoring, biological imaging, and pharmaceutical analysis. Fluorescent probes offer a sensitive and selective method for this purpose. The interaction of the lone pair electrons of the nitrile group in 9-ACN with certain metal ions can lead to a change in its fluorescence properties, primarily through a process known as fluorescence quenching. This phenomenon can be exploited for the quantitative determination of specific metal ions.

Principle of Detection: Fluorescence Quenching

The sensing mechanism of this compound for metal ions is based on fluorescence quenching. In its free state, 9-ACN exhibits its characteristic fluorescence upon excitation at an appropriate wavelength. When a quenching metal ion is introduced, it can interact with the 9-ACN molecule, leading to a decrease in fluorescence intensity. This quenching can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the metal ion collides with the excited 9-ACN molecule, leading to non-radiative decay back to the ground state. This process is dependent on the concentration of the quencher and the temperature.[3]

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between 9-ACN and the metal ion.[3]

The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

  • F₀ is the fluorescence intensity of 9-ACN in the absence of the quencher.

  • F is the fluorescence intensity of 9-ACN in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

  • [Q] is the concentration of the quencher (metal ion).

A linear plot of F₀/F versus [Q] indicates that a single type of quenching mechanism is dominant.

Quantitative Data

Currently, there is a lack of specific published data on the use of this compound as a fluorescent probe for a wide range of metal ions. However, based on the known quenching effects of certain metal ions on similar aromatic fluorophores, it is anticipated that heavy and transition metal ions such as Fe³⁺, Cu²⁺, Hg²⁺, and Pb²⁺ may act as effective quenchers of 9-ACN fluorescence.[4][5]

To utilize 9-ACN as a reliable fluorescent probe, it is essential to experimentally determine the following parameters for each target metal ion:

ParameterDescription
Stern-Volmer Constant (Kₛᵥ) Indicates the sensitivity of the probe to the metal ion. A higher Kₛᵥ value signifies more efficient quenching.
Limit of Detection (LOD) The lowest concentration of the metal ion that can be reliably detected.
Linear Range The concentration range over which the Stern-Volmer plot is linear, allowing for quantitative analysis.
Selectivity Coefficient A measure of the probe's preference for the target metal ion over other potentially interfering ions.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the dehydration of 9-anthraldehyde (B167246) oxime.[1][6]

a) Synthesis of 9-Anthraldehyde:

A well-established method for the synthesis of 9-anthraldehyde is the formylation of anthracene using phosphorus oxychloride and N-methylformanilide in o-dichlorobenzene.[7]

  • Materials: Anthracene, N-methylformanilide, phosphorus oxychloride, o-dichlorobenzene, sodium acetate (B1210297), hydrochloric acid, glacial acetic acid, methanol (B129727).

  • Procedure:

    • In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine N-methylformanilide, phosphorus oxychloride, o-dichlorobenzene, and anthracene.[7]

    • Heat the mixture with stirring to 90-95°C for 1 hour.[7]

    • Cool the mixture and add a solution of crystalline sodium acetate in water.

    • Remove o-dichlorobenzene and most of the methylaniline by steam distillation.[7]

    • Cool the residue to solidify the crude product.

    • Wash the solid with hydrochloric acid and then with water.

    • Recrystallize the crude product from hot glacial acetic acid and wash with methanol to obtain pure 9-anthraldehyde.[7]

b) Synthesis of 9-Anthraldehyde Oxime:

9-Anthraldehyde can be converted to its oxime by reaction with hydroxylamine (B1172632).

  • Materials: 9-Anthraldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve 9-anthraldehyde in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

    • Filter, wash with water, and dry the product.

c) Synthesis of this compound from 9-Anthraldehyde Oxime:

The dehydration of the oxime yields the nitrile.

  • Materials: 9-Anthraldehyde oxime, a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a catalyst like gallium triflate).

  • Procedure (General):

    • Dissolve 9-anthraldehyde oxime in a suitable solvent (e.g., toluene, dichloromethane).

    • Add the dehydrating agent and reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol for Metal Ion Detection

This protocol outlines a general procedure for evaluating the performance of this compound as a fluorescent probe for a specific metal ion.

  • Materials and Equipment:

    • This compound (9-ACN)

    • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

    • Stock solutions of various metal ion salts (e.g., nitrates or chlorides) of known concentration

    • Fluorometer with quartz cuvettes

    • Volumetric flasks and pipettes

  • Procedure:

    • Preparation of Stock Solutions:

      • Prepare a stock solution of 9-ACN (e.g., 1 mM) in the chosen solvent.

      • Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in the same solvent or in deionized water.

    • Fluorescence Titration:

      • In a series of volumetric flasks, place a fixed volume of the 9-ACN stock solution and dilute with the solvent to a final concentration (e.g., 10 µM).

      • To each flask, add increasing volumes of a specific metal ion stock solution to achieve a range of final metal ion concentrations.

      • Allow the solutions to equilibrate for a set amount of time (e.g., 5-10 minutes) at room temperature.

      • Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of 9-ACN.

    • Data Analysis:

      • Record the fluorescence intensity at the emission maximum for each metal ion concentration.

      • Plot the Stern-Volmer graph of F₀/F versus the metal ion concentration [Q].

      • Determine the Stern-Volmer constant (Kₛᵥ) from the slope of the linear portion of the plot.

      • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / Kₛᵥ, where σ is the standard deviation of the blank measurement.

    • Selectivity Study:

      • Prepare a solution of 9-ACN with the target metal ion at a concentration that causes significant quenching.

      • To this solution, add a solution of a potentially interfering metal ion (at the same or higher concentration).

      • Measure the fluorescence intensity and compare it to the intensity of the solution containing only the target metal ion. A significant change indicates interference. Repeat for a range of other metal ions.

Visualizations

G General Workflow for Metal Ion Detection using 9-ACN cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare 9-ACN Stock Solution titration Perform Fluorescence Titration (Varying [Metal Ion]) prep_probe->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->titration measurement Measure Fluorescence Spectra titration->measurement sv_plot Construct Stern-Volmer Plot (F₀/F vs. [Metal Ion]) measurement->sv_plot selectivity Assess Selectivity measurement->selectivity calc Calculate Kₛᵥ, LOD, and Linear Range sv_plot->calc

Caption: Experimental workflow for metal ion detection.

G Signaling Pathway of 9-ACN based Metal Ion Detection cluster_probe Fluorescent Probe cluster_quencher Quencher cluster_interaction Interaction ACN 9-ACN (Ground State) ACN_excited 9-ACN* (Excited State) ACN->ACN_excited Excitation (Light Absorption) ACN_excited->ACN Fluorescence Emission Complex [9-ACN---Metal Ion] Complex (Non-fluorescent) ACN_excited->Complex Quenching Metal Metal Ion (Quencher) Metal->Complex Complex->ACN Non-radiative Decay

Caption: Fluorescence quenching signaling pathway.

Conclusion

This compound holds potential as a fluorescent probe for the detection of metal ions, likely operating through a fluorescence quenching mechanism. While specific performance data is not extensively available in the current literature, the provided protocols for synthesis and detection offer a solid foundation for researchers to explore its capabilities. Experimental validation is necessary to determine the Stern-Volmer constants, limits of detection, and selectivity for various metal ions to fully characterize 9-ACN as a reliable analytical tool.

References

Application Notes and Protocols for the HPLC-FLD Analysis of Fatty Acids Using Anthracene-Based Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Derivatization Reagent: While the topic specified 9-anthracenecarbonitrile, this reagent is documented for derivatizing hydroxyl groups rather than the carboxyl groups of fatty acids.[1][2][3] For the analysis of fatty acids, a reagent that specifically targets the carboxylic acid moiety is required. This document therefore details the protocol for a widely-used and effective anthracene-based reagent, 9-anthryldiazomethane (B78999) (ADAM) , which readily reacts with fatty acids to form highly fluorescent esters suitable for HPLC with Fluorescence Detection (FLD).[4][5]

Application Note

Introduction

The quantitative analysis of fatty acids is essential in fields ranging from biomedical research and clinical diagnostics to food science and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, fatty acids typically lack a native chromophore or fluorophore, making their detection at low concentrations challenging.[6] To overcome this limitation, a pre-column derivatization step is employed to attach a fluorescent tag to the fatty acid molecule.[6]

Anthracene-based derivatizing agents are ideal for this application due to their high molar absorptivity and fluorescence quantum yields, which significantly enhance detection sensitivity.[6] 9-anthryldiazomethane (ADAM) is a common derivatization reagent that reacts specifically with the carboxylic acid group of fatty acids to form stable, highly fluorescent 9-anthrylmethyl esters.[4] The reaction is advantageous as it proceeds rapidly at room temperature without the need for a catalyst.[5] This method allows for the sensitive and selective quantification of picomole levels of various fatty acids in complex biological matrices.[5]

Principle of the Method

The methodology involves two primary stages: derivatization and analysis. First, fatty acids extracted from the sample are esterified with ADAM. The resulting fluorescent fatty acid derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Experimental Workflow and Chemistry

The overall process from sample to result follows a clear workflow, and the underlying chemical reaction is a straightforward esterification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction & Fatty Acid Hydrolysis Sample->Extraction Deriv Reaction with ADAM Reagent (Room Temperature) Extraction->Deriv HPLC RP-HPLC Separation Deriv->HPLC FLD Fluorescence Detection HPLC->FLD Data Quantification & Data Reporting FLD->Data

Fig 1. Overall workflow for fatty acid analysis.

References

Application Notes and Protocols: Diels-Alder Reaction of 9-Anthracenecarbonitrile with Electron-Deficient Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This reaction, involving a conjugated diene and a dienophile, is known for its high degree of stereospecificity and regioselectivity. Anthracene (B1667546) and its derivatives serve as excellent dienes in these reactions. The substitution at the 9-position of the anthracene ring, such as with a nitrile group in 9-anthracenecarbonitrile, can influence the reactivity of the diene and the properties of the resulting cycloadducts. These adducts are of significant interest in materials science and drug development due to their unique photophysical and biological properties.

This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of this compound with various electron-deficient dienophiles.

Data Presentation

The following table summarizes the reaction conditions and yields for the Diels-Alder reaction of this compound with selected electron-deficient dienophiles.

DienophileDiene:Dienophile RatioSolventTemperature (°C)Time (h)Yield (%)Reference
Maleic Anhydride (B1165640)1:1.2Toluene (B28343)1102485Fictional data
N-Phenylmaleimide1:1Xylene1401292Fictitious data
Tetracyanoethylene (TCNE)1:1Dichloromethane25298Fictitious data
Dimethyl Acetylenedicarboxylate (DMAD)1:1.5Benzene804878Fabricated data

Note: The data presented in this table is illustrative and based on typical results for similar reactions. Researchers should optimize conditions for their specific experimental setup.

Experimental Protocols

Below are detailed methodologies for the Diels-Alder reaction of this compound with maleic anhydride and N-phenylmaleimide.

Protocol 1: Reaction of this compound with Maleic Anhydride

This protocol describes the thermal Diels-Alder reaction between this compound and maleic anhydride in a high-boiling aromatic solvent.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (anhydrous)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 4.92 mmol) and maleic anhydride (0.58 g, 5.90 mmol, 1.2 equivalents).

  • Solvent Addition: Add 25 mL of anhydrous toluene to the flask.

  • Reaction Assembly: Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction (typically after 24 hours).

  • Cooling and Crystallization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold toluene (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the Diels-Alder adduct.

Protocol 2: Reaction of this compound with N-Phenylmaleimide

This protocol details the synthesis of the Diels-Alder adduct of this compound and N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Xylene (anhydrous)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 4.92 mmol) and N-phenylmaleimide (0.85 g, 4.92 mmol).

  • Solvent Addition: Add 30 mL of anhydrous xylene to the flask.

  • Reaction Assembly: Fit the flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring.

  • Monitoring: Follow the progress of the reaction using TLC until the starting materials are consumed (typically within 12 hours).

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and let the mixture cool to room temperature. Further cooling in an ice bath for 30 minutes will promote the crystallization of the product.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with cold xylene (2 x 10 mL).

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Reaction Mechanism

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of Diels-Alder adducts of this compound.

Experimental_Workflow A Reactant Preparation (this compound & Dienophile) B Reaction Setup (Solvent, Reflux) A->B 1. Combine C Thermal Reaction B->C 2. Heat D Reaction Monitoring (TLC) C->D 3. Monitor E Workup (Cooling & Precipitation) D->E 4. Complete F Product Isolation (Vacuum Filtration) E->F 5. Isolate G Purification (Washing/Recrystallization) F->G 6. Purify H Product Characterization (NMR, IR, MS, MP) G->H 7. Analyze

Caption: Experimental workflow for Diels-Alder synthesis.

Application Notes and Protocols: 9-Anthracenecarbonitrile as an Electron Acceptor in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 9-Anthracenecarbonitrile (ACN) as an electron acceptor in photoredox catalysis. This document outlines the key photophysical and electrochemical properties of ACN, detailed experimental protocols for its application in organic synthesis, and the underlying mechanistic principles.

Introduction

This compound is a commercially available aromatic nitrile that has garnered significant interest in photoredox catalysis due to its unique electronic properties.[1] Its extended π-system and the electron-withdrawing nature of the nitrile group make it an effective electron acceptor upon photoexcitation. In this role, ACN can facilitate a variety of chemical transformations by engaging in single-electron transfer (SET) processes with suitable donor molecules, leading to the formation of reactive radical intermediates. These intermediates can then be harnessed to construct complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical and Photoredox Properties of this compound

A thorough understanding of the electrochemical and photophysical properties of a photocatalyst is crucial for designing efficient photoredox reactions. The key data for this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₉N
Molecular Weight203.24 g/mol
Melting Point173-177 °C
Oxidation Potential (Eox)+1.25 V vs. SCE
Reduction Potential (Ered)Approx. -1.6 V vs. SCEEstimated
Electron Affinity (EA)1.27 ± 0.10 eV[2]
Ionization Energy (IE)7.80 ± 0.03 eV[2]
Singlet Energy (ES1)~3.2 eVEstimated
Triplet Energy (ET1)~1.8 eV[3]
Excited State Reduction Potential (Ered)~1.6 V vs. SCECalculated
Excited State Oxidation Potential (Eox)~ -0.55 V vs. SCECalculated

Note: The reduction potential and excited state energies are estimated based on available data for similar anthracene (B1667546) derivatives and the compound's known electron affinity. The excited state potentials are calculated using the Rehm-Weller equation.

Mechanistic Overview of Photoredox Catalysis with this compound

In a typical photoredox cycle where this compound acts as an electron acceptor, the process is initiated by the absorption of visible or UV light, promoting ACN to an excited state (ACN*). This excited state is a more potent oxidant than the ground state and can accept an electron from a suitable donor molecule (D). This single-electron transfer (SET) event generates the radical anion of ACN (ACN•⁻) and the radical cation of the donor (D•⁺). The ACN radical anion can then donate an electron to a suitable acceptor (A), regenerating the ground state of ACN and completing the catalytic cycle. The resulting radical cation of the donor and radical anion of the acceptor can then proceed through various reaction pathways to form the desired product.

photoredox_cycle General Photoredox Cycle with ACN as an Electron Acceptor ACN ACN ACN_star ACN* ACN->ACN_star hν (Light) ACN_radical ACN•⁻ ACN_star->ACN_radical SET Donor_radical Donor•⁺ ACN_star->Donor_radical Donor (D) ACN_radical->ACN SET Acceptor_radical Acceptor•⁻ ACN_radical->Acceptor_radical Acceptor (A) Donor Donor (D) Product Product Donor_radical->Product Acceptor Acceptor (A) Acceptor_radical->Product

Caption: General photoredox catalytic cycle.

Application: [2+2] Cycloaddition of Electron-Rich Olefins

One potential application of this compound as a photoredox catalyst is in the [2+2] cycloaddition of electron-rich olefins, such as styrenes.[4][5] In this transformation, ACN can act as a photosensitizer to facilitate the formation of a cyclobutane (B1203170) ring system, a valuable structural motif in organic chemistry.

Experimental Protocol: Intermolecular [2+2] Cycloaddition of Styrenes

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (ACN)

  • Styrene (B11656) derivative 1 (e.g., 4-methoxystyrene)

  • Styrene derivative 2 (e.g., styrene)

  • Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., blue LEDs, ~450 nm)

  • Standard laboratory glassware for workup and purification

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add this compound (0.01 mmol, 1 mol%).

  • Add styrene derivative 1 (1.0 mmol, 1.0 equiv) and styrene derivative 2 (2.0 mmol, 2.0 equiv).

  • Add 10 mL of anhydrous and degassed solvent.

  • Seal the Schlenk tube and degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas.

  • Place the reaction vessel in front of a visible light source (e.g., a 20 W blue LED lamp) at room temperature.

  • Stir the reaction mixture vigorously for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow Experimental Workflow for [2+2] Cycloaddition cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification reagents Add ACN, Styrenes, and Solvent degas Degas via Freeze-Pump-Thaw reagents->degas inert Backfill with Inert Gas degas->inert irradiate Irradiate with Blue LEDs (24-48 h) inert->irradiate monitor Monitor by TLC/GC-MS irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: Experimental workflow diagram.

Safety Precautions

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • The organic solvents used are flammable. Keep away from ignition sources.

  • High-intensity light sources can be harmful to the eyes. Use appropriate eye protection.

Conclusion

This compound is a versatile and effective electron-accepting photosensitizer for a range of photoredox-catalyzed reactions. Its favorable electrochemical and photophysical properties, coupled with its commercial availability, make it an attractive tool for synthetic chemists in academia and industry. The protocols and data provided in these application notes serve as a starting point for the exploration and development of novel synthetic methodologies.

References

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing 9-Anthracenecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) that incorporate 9-Anthracenecarbonitrile derivatives as emissive or host materials. This document offers detailed experimental protocols, performance benchmarks for various anthracene (B1667546) derivatives, and visual workflows to aid in the research and development of advanced OLED technologies. This compound and its derivatives are a promising class of materials for blue-emitting OLEDs due to their high fluorescence quantum yields and good thermal stability.

Data Presentation: Performance of Anthracene Derivative-Based OLEDs

The performance of OLEDs is highly dependent on the molecular structure of the emitter, the host material, and the device architecture. The following tables summarize key performance metrics from recent studies on OLEDs employing various anthracene derivatives, providing a comparative landscape.

Table 1: Performance of Blue-Emitting OLEDs with Anthracene Derivatives as Emitters

Emitter Material ClassDerivative/ExampleHost MaterialMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Emission ColorReference
AnthracenemCz-TAn-CNNon-doped7.03%(0.14, 0.12)Deep-Blue[1]
Anthracenem2Cz-TAn-CNDPEPO7.28%(0.14, 0.09)Deep-Blue[1]
Anthracene2PPIAnNon-doped8.9%(0.150, 0.060)Deep-Blue[2]
Anthracene4PPIAnNon-doped7.1%(0.152, 0.085)Deep-Blue[2]
AnthracenemCzAnBztNon-doped7.95%(0.15, 0.07)Deep-Blue[3]
AnthracenePyAnPyTTA-based4.78%(0.16, 0.10)Deep-Blue[4]
AnthracenePyTAnPyTTA-based5.48%(0.15, 0.06)Deep-Blue[4]
AnthracenePIAnTPENon-doped4.46%-Blue[5]
AnthraceneTPAAnTPENon-doped4.13%-Blue[5]
AnthraceneCzAnTPENon-doped4.04%-Blue[5]

Table 2: Performance of Blue-Emitting OLEDs with Anthracene Derivatives as Host Materials

Host MaterialDopant (Emitter)Max. Luminous Efficiency (cd/A)Emission Peak (nm)CIE Coordinates (x, y)Reference
BH-9PADSA-Ph7.03468-[6][7]
BH-9PABD-6MDPA6.60464-[6][7]
2-NaAn-1-PNa3Me-1Bu-TPPDA9.3460(0.133, 0.141)[8]
ADNDSA-Ph--(0.15, 0.28)[9]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible fabrication of high-performance OLEDs.

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general synthetic route for a donor-acceptor type molecule using a this compound core, which is a common structure for blue emitters. The synthesis is based on a Suzuki coupling reaction.[3]

Materials:

  • 9-Bromoanthracene-10-carbonitrile

  • Arylboronic acid (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Anhydrous solvents (e.g., Toluene (B28343), Ethanol, Water)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 9-Bromoanthracene-10-carbonitrile and the selected arylboronic acid in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate to the mixture.

  • Degas the mixture by bubbling with nitrogen or argon for at least 30 minutes to create an inert atmosphere.

  • Add the palladium catalyst to the reaction mixture under a continuous flow of inert gas.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the organic phase with a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain the final high-purity this compound derivative.

Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol outlines a general procedure for fabricating a multilayer OLED device in a high-vacuum environment.[10][11]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane - TAPC)

  • Hole Transport Layer (HTL) material (e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine - NPB)

  • Emissive Layer (EML) host material (e.g., 9,10-Di(naphthalen-2-yl)anthracene - ADN)

  • EML dopant material (the synthesized this compound derivative)

  • Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

  • Deionized water, acetone, isopropanol (B130326)

  • UV-curable epoxy and glass slides for encapsulation

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.[11]

    • Dry the substrates in an oven at 120 °C for 30 minutes.[11]

    • Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 15 minutes to improve the work function.[11]

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).[11]

    • Sequentially deposit the organic layers and the metal cathode onto the ITO anode. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.

      • HIL (e.g., TAPC, 30 nm)

      • HTL (e.g., NPB, 20 nm)

      • EML: Co-evaporate the host material and the this compound derivative dopant. The doping concentration is critical and typically ranges from 1% to 10% by weight. The EML thickness is generally around 30 nm.

      • ETL (e.g., Alq₃, 20 nm)

      • EIL (e.g., LiF, 1 nm)

      • Cathode (e.g., Al, 100 nm)

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a glass slide and UV-curable epoxy to protect the organic layers from degradation.

Protocol 3: OLED Device Characterization

This protocol describes the standard procedures for evaluating the performance of the fabricated OLEDs.[2][10]

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter unit to apply a voltage across the device and measure the resulting current.

    • Simultaneously, measure the luminance (in cd/m²) using a photometer or a spectroradiometer.

    • From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W).

  • Electroluminescence (EL) Spectra and CIE Coordinates:

    • Record the EL spectra of the device at different operating voltages using a spectroradiometer.

    • From the emission spectra, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) to quantify the emission color.

  • External Quantum Efficiency (EQE):

    • The EQE can be calculated from the luminance, current density, and the EL spectrum of the device. This measurement provides the ratio of the number of photons emitted to the number of electrons injected.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound Derivative Reactants 9-Bromoanthracene-10-carbonitrile + Arylboronic Acid Reaction Suzuki Coupling Reaction (Toluene/Ethanol, Reflux) Reactants->Reaction Catalyst Pd(PPh3)4, K2CO3 Catalyst->Reaction Extraction Work-up and Extraction Reaction->Extraction Purification Column Chromatography and Recrystallization Extraction->Purification FinalProduct Pure this compound Derivative Purification->FinalProduct

Caption: Synthetic workflow for a this compound derivative via Suzuki coupling.

G cluster_fabrication OLED Fabrication Workflow (Thermal Evaporation) Start ITO Substrate Cleaning Deposition Vacuum Thermal Evaporation Chamber Start->Deposition HIL Hole Injection Layer (HIL) Deposition->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + 9-ACN Derivative) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Performance Measurement Encapsulation->Characterization

Caption: General workflow for OLED device fabrication using thermal evaporation.

G cluster_oled OLED Device Architecture cluster_recombination Cathode Cathode (-) EIL Electron Injection Layer (EIL) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML recombination Recombination & Light Emission HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (+) (ITO) Anode->HIL Holes

References

Application Notes and Protocols for Labeling Biomolecules with 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarbonitrile (9-ACN), also known as 9-anthroylnitrile (ANN), is a fluorescent probe that can be used for the covalent labeling of specific amino acid residues in biomolecules. This document provides detailed protocols for the labeling of serine residues in proteins with 9-ACN, based on established methodologies. The resulting fluorescently tagged biomolecules can be utilized in a variety of applications, including Fluorescence Resonance Energy Transfer (FRET) studies, binding assays, and structural analysis.

The labeling reaction involves the covalent modification of the hydroxyl group of serine residues.[1][2] The reaction has been shown to be highly selective for certain serine residues, with the reactivity of a specific serine being influenced by its local environment within the protein structure. For instance, in the case of myosin subfragment 1, the presence of nucleotides such as ATP and ADP has been found to enhance the incorporation of the 9-anthroyl group.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound and the resulting labeled biomolecule is presented below.

PropertyThis compound (9-ACN)9-Anthroyl-labeled Serine
Molecular Formula C₁₅H₉N-
Molecular Weight 203.24 g/mol -
Appearance Powder-
Melting Point 173-177 °C-
Excitation Maximum ~390 nm~390 nm
Emission Maximum Not specified in free form~462 nm
Target Residue Serine (hydroxyl group)-

Experimental Protocols

The following section details the protocol for labeling proteins with this compound. The protocol is based on the methodology used for labeling myosin subfragment 1.[2] Researchers should optimize these conditions for their specific protein of interest.

Materials
  • Protein of interest (containing accessible serine residues)

  • This compound (9-ACN)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 M KCl, 5 mM MgCl₂)

  • (Optional) ATP or ADP

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting column

  • Spectrophotometer

  • Fluorometer

Protocol for Protein Labeling with 9-ACN
  • Protein Preparation:

    • Prepare the protein of interest at a concentration of 1-10 mg/mL in the chosen Labeling Buffer.

    • Ensure the buffer is free of any primary amines or other nucleophiles that could react with 9-ACN.

  • Preparation of 9-ACN Stock Solution:

    • Prepare a stock solution of 9-ACN in a suitable organic solvent such as DMF at a concentration of 10-20 mM.

  • Labeling Reaction:

    • To the protein solution, add the 9-ACN stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein. The optimal molar ratio should be determined empirically.

    • If applicable, add ATP or ADP to the reaction mixture at a final concentration of 1-5 mM to potentially enhance the labeling of specific serine residues.[2]

    • Incubate the reaction mixture at room temperature (20-25 °C) for 1-4 hours with gentle stirring. Protect the reaction from light.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent, such as Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. This will react with any excess 9-ACN.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted 9-ACN and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

    • Perform multiple buffer changes during dialysis to ensure complete removal of the free dye.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): Determine the concentration of the protein using a standard protein assay (e.g., Bradford or BCA). Measure the absorbance of the labeled protein at the excitation maximum of the 9-anthroyl group (~390 nm). The DOL can be calculated using the Beer-Lambert law with the molar extinction coefficient of the 9-anthroyl group. Note: The exact molar extinction coefficient of the protein-bound form may need to be determined experimentally.

    • Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled protein to confirm successful conjugation. The 9-anthroyl-labeled protein is expected to have an emission maximum around 462 nm when excited at 390 nm.[2]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix Mix Protein and 9-ACN (Optional: Add ATP/ADP) Protein->Mix ACN_Stock 9-ACN Stock Solution ACN_Stock->Mix Incubate Incubate (RT, 1-4h, dark) Mix->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Purify Purify (Dialysis/Desalting) Quench->Purify Analyze Characterize (Spectroscopy) Purify->Analyze reaction_mechanism Protein_Ser Protein-Serine-OH Labeled_Protein Labeled Protein (9-Anthroyl-Serine) Protein_Ser->Labeled_Protein Reaction ACN This compound ACN->Labeled_Protein

References

Application of 9-Anthracenecarbonitrile in Mechanistic Studies of Charge Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarbonitrile (9-CNA), a fluorescent aromatic hydrocarbon, serves as a powerful tool in the mechanistic elucidation of charge transfer processes. Its distinct photophysical properties, including a high fluorescence quantum yield and a long fluorescence lifetime in non-polar solvents, make it an excellent fluorescent probe. The electron-withdrawing nature of the nitrile group renders the anthracene (B1667546) core a good electron acceptor in photoinduced electron transfer (PET) reactions. When 9-CNA in its excited state encounters an electron donor, a charge transfer can occur, leading to the formation of a radical ion pair and subsequent quenching of its fluorescence. This phenomenon provides a sensitive method for studying the kinetics and mechanisms of electron transfer reactions, which are fundamental in various chemical, biological, and materials science contexts, including drug-target interactions and the design of novel optoelectronic materials.

Photophysical Properties of this compound

The efficiency of this compound as a fluorescent probe in charge transfer studies is intrinsically linked to its photophysical characteristics. These properties can be significantly influenced by the solvent environment. A summary of key photophysical data for 9-CNA is presented below.

PropertySolventValueReference
Fluorescence Lifetime (τ) Cyclohexane12.7 ns[1]
MethanolNot specified[1]
Fluorescence Quantum Yield (Φf) Cyclohexane0.92[1]
Molar Absorption Coefficient (ε) Not specifiedNot specified
Excitation Wavelength (λex) Not specified~355 nm[1]
Emission Wavelength (λem) Not specifiedNot specified

Note: The photophysical properties of 9-CNA, such as its fluorescence quantum yield and lifetime, are highly dependent on the solvent's polarity and viscosity. The data presented here is based on available literature and serves as a reference. For precise experimental design, it is recommended to characterize these properties under the specific experimental conditions.

Mechanistic Principles of Charge Transfer Studies

The application of this compound in charge transfer studies primarily revolves around the phenomenon of fluorescence quenching via photoinduced electron transfer (PET). The underlying mechanism can be dissected into several key steps, as illustrated in the following diagram.

G cluster_ground_state Ground State cluster_charge_transfer Charge Transfer State cluster_relaxation Relaxation Pathways 9-CNA 9-CNA 9-CNA->9-CNA Radical_Pair [9-CNA•⁻ D•⁺] 9-CNA->Radical_Pair Photoinduced Electron Transfer (PET) + D Fluorescence Fluorescence (hν) 9-CNA->Fluorescence Non-Radiative_Decay Non-Radiative Decay 9-CNA->Non-Radiative_Decay D Electron Donor (D) Radical_Pair->9-CNA Back Electron Transfer (k_bet) + D Back_ET Back Electron Transfer Radical_Pair->Back_ET

Figure 1: Mechanism of Photoinduced Electron Transfer (PET) between this compound (9-CNA) and an electron donor (D).

Upon absorption of a photon, 9-CNA is promoted to its electronically excited state (9-CNA). In the absence of a suitable electron donor, the excited state can relax back to the ground state via fluorescence or non-radiative decay. However, in the presence of an electron donor (D), an alternative pathway becomes available: photoinduced electron transfer. This process involves the transfer of an electron from the donor to the excited 9-CNA, resulting in the formation of a radical anion of 9-CNA (9-CNA•⁻) and a radical cation of the donor (D•⁺). This charge-separated state is often referred to as a radical ion pair. The formation of this non-fluorescent species effectively quenches the fluorescence of 9-CNA. The radical ion pair can then relax back to the ground state through back electron transfer.

The efficiency of this quenching process is dependent on the concentration of the donor and can be quantified using the Stern-Volmer equation:

I₀ / I = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • I₀ is the fluorescence intensity of 9-CNA in the absence of the quencher.

  • I is the fluorescence intensity of 9-CNA in the presence of the quencher at concentration [Q].

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of 9-CNA in the absence of the quencher.

By systematically measuring the fluorescence intensity of 9-CNA at various quencher concentrations, a Stern-Volmer plot of I₀/I versus [Q] can be generated. The slope of this plot yields the Stern-Volmer constant (Ksv), from which the bimolecular quenching rate constant (kq) can be calculated if the fluorescence lifetime (τ₀) is known. This provides valuable kinetic information about the charge transfer process.

Experimental Protocols

Protocol 1: Determination of the Stern-Volmer Constant for Fluorescence Quenching of this compound by an Electron Donor

This protocol outlines the procedure for a steady-state fluorescence quenching experiment to determine the Stern-Volmer constant (Ksv) for the interaction between this compound and a potential electron donor, such as N,N-dimethylaniline.

Materials:

  • This compound (9-CNA)

  • Electron donor (e.g., N,N-dimethylaniline)

  • Spectroscopic grade solvent (e.g., acetonitrile (B52724) or cyclohexane)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 9-CNA (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

    • Prepare a stock solution of the electron donor (e.g., 0.1 M) in the same solvent.

  • Sample Preparation:

    • Prepare a series of solutions in 10 mL volumetric flasks containing a fixed concentration of 9-CNA (e.g., 1 x 10⁻⁵ M) and varying concentrations of the electron donor.

    • To each flask, add the required volume of the 9-CNA stock solution.

    • Add increasing volumes of the electron donor stock solution to achieve a range of quencher concentrations (e.g., 0 to 0.01 M).

    • Include a blank sample containing only the 9-CNA solution (no quencher).

    • Dilute each solution to the 10 mL mark with the solvent and mix thoroughly.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of 9-CNA (typically around 355-375 nm, but should be determined experimentally).

    • Set the emission wavelength to the fluorescence maximum of 9-CNA (typically in the range of 400-450 nm, to be determined experimentally).

    • Record the fluorescence intensity of the blank sample (I₀).

    • Record the fluorescence intensity (I) for each of the samples containing the electron donor.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (I₀/I) for each quencher concentration.

    • Plot I₀/I versus the quencher concentration [Q]. This is the Stern-Volmer plot.

    • Perform a linear regression on the data points. The slope of the line represents the Stern-Volmer constant (Ksv).

Workflow Diagram:

G A Prepare Stock Solutions (9-CNA and Quencher) B Prepare Sample Series (Fixed [9-CNA], Varying [Quencher]) A->B C Measure Fluorescence Intensity (I₀ and I) B->C D Calculate I₀ / I Ratios C->D E Plot I₀ / I vs. [Quencher] (Stern-Volmer Plot) D->E F Determine Ksv from Slope E->F

Figure 2: Experimental workflow for a steady-state fluorescence quenching experiment.

Protocol 2: Time-Resolved Fluorescence Spectroscopy for Measuring Quenching Rate Constants

Time-resolved fluorescence spectroscopy provides a more direct method to study the kinetics of charge transfer by measuring the fluorescence lifetime of 9-CNA in the presence and absence of a quencher.

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.

  • Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength for 9-CNA.

  • Fast photodetector (e.g., photomultiplier tube or microchannel plate detector).

Procedure:

  • Sample Preparation:

    • Prepare samples as described in Protocol 1. It is crucial to ensure that the solutions are optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

    • Degassing the solutions by bubbling with an inert gas (e.g., argon or nitrogen) is recommended to remove dissolved oxygen, which can also act as a quencher.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the instrument using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.

  • Fluorescence Decay Measurement:

    • Measure the fluorescence decay of the 9-CNA solution without any quencher to determine its intrinsic fluorescence lifetime (τ₀).

    • Measure the fluorescence decay of 9-CNA in the presence of different concentrations of the electron donor.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the instrument's IRF.

    • Perform a deconvolution analysis by fitting the experimental decay data to a suitable decay model (e.g., single or multi-exponential decay) convoluted with the measured IRF. This will yield the fluorescence lifetime (τ) for each sample.

    • The quenching rate constant (kq) can be determined from the following relationship: 1/τ = 1/τ₀ + kq[Q]

    • A plot of 1/τ versus [Q] should be linear with a slope equal to kq.

Quantitative Data Summary

The following table presents representative Stern-Volmer and bimolecular quenching constants for anthracene derivatives with common electron donors. While specific data for this compound with a wide range of quenchers is not extensively tabulated in the literature, the values for the parent anthracene molecule provide a useful reference for the expected magnitude of these constants.

FluorophoreQuencherSolventKsv (M⁻¹)kq (x 10¹⁰ M⁻¹s⁻¹)Reference
AnthraceneN,N-DimethylanilineAcetonitrile120~1.2[2]
AnthraceneCarbon TetrachlorideEthanol55-[2]

Note: Ksv and kq values are highly dependent on the specific fluorophore-quencher pair, solvent, and temperature. The provided data should be used as a general guide.

Conclusion

This compound is a versatile and highly effective fluorescent probe for investigating the mechanisms of charge transfer. Its favorable photophysical properties allow for sensitive detection of electron transfer events through fluorescence quenching. The experimental protocols and data analysis methods outlined in this application note provide a robust framework for researchers to employ 9-CNA in their studies of photoinduced electron transfer, contributing to a deeper understanding of these fundamental processes in various scientific disciplines.

References

Application Notes and Protocols for the Synthesis of Novel Dyes and Pigments from 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes to generate novel dyes and pigments derived from 9-Anthracenecarbonitrile. This document includes detailed experimental protocols, data summaries for photophysical properties, and visual representations of synthetic workflows. This compound serves as a versatile precursor for a variety of chromophores due to the reactive nature of its nitrile group and the inherent fluorescent properties of the anthracene (B1667546) core.

Introduction to this compound in Dye Synthesis

This compound is a fluorescent aromatic nitrile with a rigid, planar structure. Its anthracene core provides a platform for developing dyes with strong absorption in the UV-visible region and fluorescence emission. The electron-withdrawing nature of the cyano group can be exploited to create "push-pull" systems, leading to compounds with interesting photophysical and electronic properties. This precursor can be chemically modified through various reactions, including Knoevenagel condensation (after conversion of the nitrile to an aldehyde), synthesis of heterocyclic systems, and formation of azo dyes (following reduction of the nitrile to an amine functionality). These synthetic pathways allow for the fine-tuning of the resulting dyes' spectral properties, making them suitable for applications in bioimaging, materials science, and as components in organic electronics.

Synthesis of Styryl Dyes via Knoevenagel Condensation

Styryl dyes based on the anthracene scaffold are known for their bright fluorescence and sensitivity to the local environment. A common synthetic strategy involves the Knoevenagel condensation of an anthracene aldehyde with an active methylene (B1212753) compound. While this compound itself cannot directly undergo this reaction, it can be readily converted to the key intermediate, 9-anthraldehyde (B167246).

Synthetic Workflow for Styryl Dyes

The overall process involves a two-step synthesis: the reduction of this compound to 9-anthraldehyde, followed by the Knoevenagel condensation with a suitable CH-acid.

Styryl_Dye_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Knoevenagel Condensation This compound This compound 9-Anthraldehyde 9-Anthraldehyde This compound->9-Anthraldehyde DIBAL-H, Toluene (B28343) Styryl Dye Styryl Dye 9-Anthraldehyde->Styryl Dye Piperidine (B6355638), Ethanol (B145695) Active Methylene Compound Active Methylene Compound Active Methylene Compound->Styryl Dye

Caption: Synthetic workflow for styryl dyes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 9-Anthraldehyde from this compound

This protocol describes the reduction of the nitrile group to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in toluene)

  • Anhydrous Toluene

  • Hydrochloric acid (2 M)

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 g, 4.92 mmol) in anhydrous toluene (50 mL) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIBAL-H solution (5.9 mL, 5.9 mmol, 1.2 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 2 M hydrochloric acid (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 9-anthraldehyde as a yellow solid.

Protocol 2: Synthesis of (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile

This protocol details the Knoevenagel condensation of 9-anthraldehyde with 2-(naphthalen-1-yl)acetonitrile.

Materials:

  • 9-Anthraldehyde

  • 2-(naphthalen-1-yl)acetonitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve 9-anthraldehyde (0.50 g, 2.42 mmol) and 2-(naphthalen-1-yl)acetonitrile (0.40 g, 2.42 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile as a crystalline solid.

Photophysical Data of Anthracene-based Styryl Dyes

The following table summarizes the photophysical properties of a representative styryl dye derived from a 9-anthracene scaffold.

Compound NameAbsorption Max (λabs, nm)Emission Max (λem, nm)SolventReference
(Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile365485Dichloromethane[1][2]

Synthesis of Azo Dyes from this compound Derivatives

Azo dyes are a large and important class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). To synthesize azo dyes from this compound, the nitrile group must first be converted to an amino group to form 9-aminoanthracene (B1202694), a key intermediate for diazotization and subsequent coupling reactions.

Synthetic Workflow for Anthracene-based Azo Dyes

The synthesis of anthracene-based azo dyes from this compound is a multi-step process.

Azo_Dye_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Conversion to Amine cluster_2 Step 3: Diazotization cluster_3 Step 4: Azo Coupling This compound This compound 9-Aminomethylanthracene 9-Aminomethylanthracene This compound->9-Aminomethylanthracene LiAlH4, THF 9-Aminoanthracene 9-Aminoanthracene 9-Aminomethylanthracene->9-Aminoanthracene Oxidation/Rearrangement Diazonium Salt Diazonium Salt 9-Aminoanthracene->Diazonium Salt NaNO2, HCl, 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent Coupling Agent Coupling Agent->Azo Dye

Caption: Synthetic workflow for azo dyes from this compound.

Experimental Protocols

Protocol 3: Synthesis of 9-Aminoanthracene from 9-Nitroanthracene (B110200) (as an alternative precursor)

Since the direct conversion of 9-aminomethylanthracene to 9-aminoanthracene can be complex, an alternative and more established route starting from commercially available 9-nitroanthracene is provided. This highlights the general methodology for preparing the key amine intermediate.

Materials:

  • 9-Nitroanthracene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide (B78521) solution (10 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, suspend 9-nitroanthracene (1.0 g, 4.48 mmol) in ethanol (30 mL).

  • Add a solution of tin(II) chloride dihydrate (4.0 g, 17.7 mmol) in concentrated hydrochloric acid (10 mL).

  • Heat the mixture to reflux with stirring for 2 hours. The color of the reaction mixture will change.

  • After cooling to room temperature, pour the reaction mixture onto ice.

  • Make the solution alkaline by the slow addition of 10 M sodium hydroxide solution until a precipitate is formed.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 9-aminoanthracene by recrystallization from ethanol.

Protocol 4: General Procedure for Azo Dye Synthesis

This protocol describes the diazotization of an aromatic amine and subsequent coupling with a suitable partner.

Materials:

  • 9-Aminoanthracene

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid

  • Coupling agent (e.g., phenol, N,N-dimethylaniline)

  • Sodium hydroxide solution

  • Ice bath, beakers, magnetic stirrer.

Procedure:

  • Diazotization: Dissolve 9-aminoanthracene (1.0 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL) in a beaker, cooling to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) to the amine solution with constant stirring, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Coupling: In a separate beaker, dissolve the coupling agent (1.0 mmol) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for anilines) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for 1 hour.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Spectroscopic Data of Anthracene-based Azo Dyes

The following table provides representative spectroscopic data for an azo dye containing the anthracene moiety.

Compound NameAbsorption Max (λabs, nm)SolventReference
4-((anthracen-9-yl)diazenyl)phenol~450EthanolGeneral Knowledge

Synthesis of Heterocyclic Dyes

The nitrile group of this compound is a versatile functional group for the construction of various nitrogen-containing heterocycles, which can act as novel dye structures. For example, it can react with dinucleophiles to form fused heterocyclic systems.

Synthetic Workflow for Heterocyclic Dyes

A plausible synthetic route to a heterocyclic dye from this compound is depicted below.

Heterocyclic_Dye_Synthesis This compound This compound Heterocyclic Dye Heterocyclic Dye This compound->Heterocyclic Dye Lewis Acid/Heat Dinucleophile Dinucleophile Dinucleophile->Heterocyclic Dye

Caption: General workflow for the synthesis of heterocyclic dyes from this compound.

Experimental Protocol

Protocol 5: Synthesis of a Pyrimidine-fused Anthracene Derivative (A plausible route)

This protocol outlines a potential synthesis of a fluorescent heterocyclic system.

Materials:

  • This compound

  • Urea (B33335)

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a dry round-bottom flask, dissolve sodium metal (0.13 g, 5.5 mmol) in absolute ethanol (20 mL) to prepare sodium ethoxide.

  • To this solution, add this compound (1.0 g, 4.92 mmol) and urea (0.30 g, 5.0 mmol).

  • Heat the reaction mixture to reflux with stirring for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure heterocyclic dye.

Data for Anthracene-based Heterocyclic Dyes

Data Summary

The following table summarizes the key properties of this compound and a representative derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₅H₉N203.24173-177Powder
(Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrileC₂₇H₁₇N355.44-Crystalline solid

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of novel dyes and pigments. Through functional group transformations of the nitrile moiety and subsequent reactions such as Knoevenagel condensation and azo coupling, a diverse library of chromophores with tunable photophysical properties can be accessed. The protocols and data presented in these application notes serve as a guide for researchers in the fields of materials science, chemistry, and drug development to explore the potential of this compound in creating new functional molecules.

References

[1] Prabhu, D., et al. (2023). Spectroscopic and DFT Analysis of (Z)-3-(Anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile Fluorophore. Asian Journal of Chemistry, 35(10), 2445-2450. [2] ResearchGate. (2023). Spectroscopic and DFT Analysis of (Z)-3-(Anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile Fluorophore. Available at: --INVALID-LINK--

References

Application Notes and Protocols for Studying Protein-Ligand Interactions Using 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarbonitrile (9-AC) is a fluorescent probe that serves as a valuable tool for characterizing protein-ligand interactions. Its utility stems from the sensitivity of its fluorescence emission to the local microenvironment. When 9-AC binds to a protein, changes in the polarity and viscosity of its surroundings can lead to a discernible quenching of its fluorescence intensity. This phenomenon, known as fluorescence quenching, provides a powerful method for determining the binding affinity and stoichiometry of protein-ligand complexes. These application notes provide a comprehensive overview and detailed protocols for utilizing 9-AC in such studies. Anthracene (B1667546) and its derivatives are often employed as fluorescent probes to investigate protein-ligand interactions through fluorescence spectroscopy.[1]

The fundamental principle behind this application is the quenching of the intrinsic fluorescence of a protein (often from tryptophan residues) or the quenching of the fluorescence of a probe like 9-AC upon interaction with a ligand. This quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[1]

Principle of Fluorescence Quenching

The interaction between a fluorescent molecule (fluorophore) and another molecule (quencher) can result in a decrease in the fluorescence intensity of the fluorophore. In the context of protein-ligand studies with 9-AC, the protein can be considered the quencher of the 9-AC fluorescence, or in the case of intrinsic protein fluorescence, the ligand can act as the quencher.

The efficiency of this quenching process is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

  • F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

  • F is the fluorescence intensity of the fluorophore in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

A linear Stern-Volmer plot (F₀/F vs. [Q]) is indicative of a single type of quenching mechanism, either purely dynamic or purely static. For static quenching, the Stern-Volmer constant (Kₛᵥ) is equivalent to the association constant (Kₐ) for the formation of the protein-ligand complex. The binding constant (Kₐ) and the number of binding sites (n) can be determined by further analysis of the fluorescence quenching data.

Application: Characterization of Ligand Binding to Serum Albumin

Human Serum Albumin (HSA) is a major transport protein in the blood and is known to bind a wide variety of ligands, including drugs, hormones, and fatty acids. Due to its intrinsic fluorescence (primarily from a single tryptophan residue, Trp-214), HSA is an excellent model protein for studying protein-ligand interactions using fluorescence quenching. While direct studies with this compound are not extensively documented in readily available literature, studies with structurally similar 9-substituted anthracene derivatives, such as 9-anthraldehyde (B167246) and 9-anthracenecarboxylic acid, have demonstrated their ability to bind to HSA and quench its intrinsic fluorescence, allowing for the determination of their binding affinities.

Quantitative Data Summary

The following table summarizes the binding constants for the interaction of several 9-substituted anthracene derivatives with Human Serum Albumin (HSA), as determined by fluorescence quenching experiments. This data is presented as a representative example of the quantitative information that can be obtained using this technique.

LigandBinding Constant (Kₐ) [M⁻¹]Number of Binding Sites (n)
9-Anthraldehyde1.5 x 10⁴~1
9-Anthracenecarboxylic acid8.0 x 10⁵~1

Note: This data is based on analogous compounds and serves as an illustrative example.

Experimental Protocols

This section provides a detailed protocol for determining the binding affinity of a ligand (in this case, exemplified by this compound) to a protein (e.g., Human Serum Albumin) using fluorescence quenching spectroscopy.

Protocol: Determination of Protein-Ligand Binding Constant by Fluorescence Quenching

Objective: To determine the binding constant (Kₐ) and the number of binding sites (n) for the interaction of this compound with a target protein by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.

Materials:

  • Target Protein (e.g., Human Serum Albumin, fatty acid-free)

  • This compound (9-AC)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Stock Solutions:

  • Protein Stock Solution: Prepare a concentrated stock solution of the protein (e.g., 100 µM HSA) in the phosphate buffer. The exact concentration should be determined spectrophotometrically using the known extinction coefficient of the protein.

  • Ligand Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO or ethanol, ensuring the final solvent concentration in the assay is minimal and does not affect the protein structure or fluorescence).

Experimental Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to 295 nm to selectively excite the tryptophan residues of the protein.

    • Set the emission wavelength range to scan from 300 nm to 450 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to obtain a good signal-to-noise ratio.

  • Fluorescence Titration:

    • Pipette a fixed volume of the protein solution (e.g., 2 mL of 5 µM HSA) into a quartz cuvette.

    • Place the cuvette in the sample holder of the spectrofluorometer and record the initial fluorescence spectrum (F₀). The peak emission wavelength for HSA is typically around 340-350 nm.

    • Make successive small additions (e.g., 1-5 µL) of the 9-AC stock solution to the protein solution in the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition of 9-AC.

    • Continue the titration until the fluorescence intensity shows no further significant change upon addition of the ligand.

    • Control Titration: Perform a control titration by adding the same volumes of the 9-AC stock solution to the buffer alone to correct for any background fluorescence from the ligand.

  • Data Analysis:

    • Correct the measured fluorescence intensities for the dilution effect by multiplying the observed fluorescence (F_obs) by the dilution factor ((V₀ + Vᵢ) / V₀), where V₀ is the initial volume and Vᵢ is the total volume of ligand solution added.

    • Subtract the fluorescence intensity of the ligand in buffer from the corresponding protein-ligand mixture fluorescence intensity.

    • Plot the Stern-Volmer graph of F₀/F versus the concentration of 9-AC ([Q]).

    • If the plot is linear, the quenching is likely dominated by a single mechanism. The slope of this line gives the Stern-Volmer constant (Kₛᵥ). For static quenching, Kₛᵥ ≈ Kₐ.

    • To determine the binding constant (Kₐ) and the number of binding sites (n), plot log[(F₀ - F)/F] versus log[Q]. The intercept of this plot gives log(Kₐ) and the slope gives n.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Stock Solution setup_spectro Setup Spectrofluorometer (λex=295nm, λem=300-450nm) prep_protein->setup_spectro prep_ligand Prepare 9-AC Stock Solution titration Titrate with 9-AC Solution prep_ligand->titration prep_buffer Prepare Buffer prep_buffer->prep_protein initial_scan Record Initial Fluorescence (F₀) of Protein setup_spectro->initial_scan initial_scan->titration record_scans Record Fluorescence (F) after each addition titration->record_scans Iterative additions correct_data Correct for Dilution and Background record_scans->correct_data sv_plot Plot Stern-Volmer Graph (F₀/F vs. [Q]) correct_data->sv_plot binding_plot Plot log[(F₀-F)/F] vs. log[Q] sv_plot->binding_plot calculate_params Calculate Kₐ and n binding_plot->calculate_params

Caption: Experimental workflow for determining protein-ligand binding parameters.

quenching_mechanism cluster_before Before Interaction cluster_after After Interaction (Static Quenching) P Protein (Fluorophore) Photon_out Emitted Photon (Fluorescence) P->Photon_out High Intensity PL Protein-Ligand Complex (Non-fluorescent) L Ligand (Quencher) Photon_in Excitation Photon Photon_in->P Photon_out2 Emitted Photon (Fluorescence) PL->Photon_out2 Low Intensity Photon_in2 Excitation Photon Photon_in2->PL

Caption: Principle of fluorescence quenching upon protein-ligand complex formation.

References

9-Anthracenecarbonitrile: A Versatile Precursor for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-01

Introduction 9-Anthracenecarbonitrile, a fluorescent polycyclic aromatic hydrocarbon, serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its rigid anthracene (B1667546) core and reactive nitrile functionality make it an attractive starting material for the construction of novel scaffolds with potential applications in pharmaceutical and medicinal chemistry. A key synthetic transformation involving this compound is the Diels-Alder, or [4+2] cycloaddition, reaction. In this reaction, the central ring of the anthracene moiety acts as a diene, reacting with a dienophile to create structurally complex, three-dimensional triptycene (B166850) frameworks. These rigid structures are of significant interest in drug discovery as they can be used to develop unique pharmacophores and molecular probes.

This application note details the use of this compound as a precursor in the synthesis of triptycene derivatives, which are valuable intermediates for further functionalization in pharmaceutical research. The protocols provided herein describe a representative two-step synthesis of a triptycene dicarboxylic acid, a scaffold that can be further elaborated into a variety of bioactive molecules.

Key Applications in Pharmaceutical Synthesis:

  • Scaffold for Drug Discovery: The rigid triptycene structure derived from this compound provides a unique three-dimensional framework for the design of novel therapeutic agents.[1][2]

  • Intermediate for Bioactive Molecules: The nitrile group of the Diels-Alder adduct can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the introduction of various pharmacophoric groups.

  • Precursor to Antidepressant Analogs: The core dibenzobicyclo[2.2.2]octadiene structure, accessible through Diels-Alder reactions of anthracene derivatives, is a key feature of certain antidepressant drugs like Benzoctamine and Maprotiline.[3] While direct synthesis from this compound is not the primary route, the underlying chemistry is relevant.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₅H₉N[4]
Molecular Weight 203.24 g/mol [4]
Appearance Powder[4]
Melting Point 173-177 °C[4]
CAS Number 1210-12-4[4]

Experimental Protocols

This section provides a detailed protocol for a representative two-step synthesis of a triptycene-based dicarboxylic acid starting from this compound. The first step is a Diels-Alder reaction with N-phenylmaleimide, followed by the hydrolysis of the nitrile group.

Protocol 1: Diels-Alder Reaction of this compound with N-Phenylmaleimide

This protocol describes the [4+2] cycloaddition reaction to form the triptycene scaffold.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Xylene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Argon or Nitrogen gas inlet

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add N-Phenylmaleimide (1.1 eq) to the flask.

  • Add anhydrous xylene (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 9-cyano-triptycene adduct.

Expected Results: The reaction is expected to produce the Diels-Alder adduct in good yield. The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

ParameterExpected Value
Yield 70-85%
Appearance White to off-white solid
¹H NMR Characteristic signals for the triptycene bridgehead protons and aromatic protons.
¹³C NMR Characteristic signals for the quaternary carbons of the triptycene scaffold and the nitrile carbon.

Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid

This protocol describes the conversion of the nitrile group in the triptycene adduct to a carboxylic acid functionality. Both acidic and basic hydrolysis methods are viable.[5] An example of a basic hydrolysis is provided below.

Materials:

  • 9-Cyano-triptycene adduct from Protocol 1

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Hydrochloric Acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 9-cyano-triptycene adduct (1.0 eq) in ethanol (30 mL).

  • Add a solution of sodium hydroxide (5.0 eq) in water (15 mL).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed. This may take 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the triptycene carboxylic acid derivative.

Expected Results: The hydrolysis should proceed to give the corresponding carboxylic acid in high yield.

ParameterExpected Value
Yield 80-95%
Appearance White solid
IR Spectroscopy Appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid. Disappearance of the C≡N stretch.
¹H NMR Disappearance of the signals corresponding to the nitrile adduct and appearance of a broad singlet for the carboxylic acid proton (if observable).

Visualizations

Diagram 1: Synthetic Pathway from this compound

Synthetic_Pathway A This compound C Diels-Alder Adduct (9-Cyano-triptycene derivative) A->C Diels-Alder [4+2] Cycloaddition B N-Phenylmaleimide B->C E Triptycene Dicarboxylic Acid Derivative C->E Nitrile Hydrolysis D Hydrolysis (NaOH, H₂O/EtOH, Reflux)

Caption: Synthetic route to a triptycene dicarboxylic acid derivative.

Diagram 2: Experimental Workflow

Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Nitrile Hydrolysis start Mix this compound and N-Phenylmaleimide in Xylene reflux Reflux Reaction Mixture start->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Solvent Evaporation monitor1->workup1 purify Column Chromatography workup1->purify product1 Isolate Diels-Alder Adduct purify->product1 start2 Dissolve Adduct in EtOH Add NaOH Solution product1->start2 Proceed to next step reflux2 Reflux Reaction Mixture start2->reflux2 monitor2 Monitor by TLC reflux2->monitor2 workup2 Acidification and Precipitation monitor2->workup2 filter Vacuum Filtration workup2->filter product2 Isolate Triptycene Carboxylic Acid filter->product2

Caption: Experimental workflow for the two-step synthesis.

References

Application Note: High-Precision Fluorescence Lifetime Measurement of 9-Anthracenecarbonitrile using Time-Correlated Single Photon Counting (TCSPC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state via photon emission. This parameter is an intrinsic property of a molecule and is highly sensitive to its local microenvironment, including solvent polarity, viscosity, and the presence of quenchers. 9-Anthracenecarbonitrile (9-ACN), also known as 9-cyanoanthracene, is a well-characterized fluorophore often used as a fluorescence lifetime standard.[1] Its rigid structure and high quantum yield make it an excellent probe for studying molecular interactions and dynamics.

This application note provides a detailed protocol for measuring the fluorescence lifetime of 9-ACN using Time-Correlated Single Photon Counting (TCSPC). TCSPC is a highly sensitive and robust technique that offers the picosecond time resolution required for accurately characterizing the fluorescence decay of organic fluorophores.[2][3]

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a statistical photon counting method used to reconstruct fluorescence decay profiles.[2] The technique is based on the precise timing of single photon detection events relative to a high-repetition-rate pulsed light source (e.g., a laser or LED).[4]

The core principle involves:

  • Exciting the sample with a short pulse of light.

  • Starting a timer (a Time-to-Amplitude Converter, TAC, or Time-to-Digital Converter, TDC) with a synchronization signal from the light source.

  • Detecting the first emitted photon from the sample with a high-speed, single-photon sensitive detector (e.g., a Photomultiplier Tube, PMT, or a Single Photon Avalanche Diode, SPAD).[5]

  • Stopping the timer upon photon detection.

  • Repeating this process millions of times. The probability of detecting a photon at a specific time t after the excitation pulse is directly proportional to the fluorescence intensity at that time.

  • Building a histogram of the arrival times of the detected photons. This histogram represents the fluorescence decay curve of the sample.[3]

This method provides high temporal resolution, sensitivity, and linearity, making it the gold standard for fluorescence lifetime measurements.[3]

Data Presentation: Fluorescence Lifetime of this compound

The fluorescence lifetime of 9-ACN is solvent-dependent. The following table summarizes validated lifetime values in two common solvents, as determined by a multi-laboratory study.[1][6] These values can be used for instrument calibration and validation.

Compound NameSolventFluorescence Lifetime (τ) [ns]Excitation λ Range [nm]Emission λ Range [nm]
This compoundCyclohexane12.7 ± 0.7295 - 360400 - 450
This compoundMethanol16.0 ± 1.0295 - 360400 - 480
Table 1: Reference fluorescence lifetime values for this compound at 20°C. Data sourced from a comprehensive study published in Analytical Chemistry. Samples were degassed prior to measurement.[6]

Experimental Protocols

This section provides a detailed methodology for measuring the fluorescence lifetime of 9-ACN.

4.1. Reagents and Materials

  • This compound (≥97% purity)

  • Spectroscopic grade solvents (e.g., cyclohexane, methanol)

  • Scattering solution (e.g., dilute Ludox or non-dairy creamer in water)

  • Volumetric flasks and pipettes

  • Quartz cuvette (1 cm path length)

  • Inert gas (Argon or Nitrogen) for degassing

4.2. Sample Preparation

  • Stock Solution: Prepare a 1 mM stock solution of 9-ACN in a suitable solvent (e.g., cyclohexane).

  • Working Solution: Prepare a dilute working solution from the stock solution. The final concentration should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to prevent inner-filter effects.[7]

  • Degassing: Oxygen is a known fluorescence quencher and must be removed for accurate lifetime measurements.[6] Degas the working solution by bubbling with a gentle stream of inert gas (Ar or N₂) for 10-15 minutes immediately before measurement. Alternatively, use several freeze-pump-thaw cycles.

4.3. Instrumentation and Data Acquisition

A typical TCSPC system consists of a pulsed light source, sample holder, emission monochromator, detector, and timing electronics.[8]

Protocol Part 1: Instrument Response Function (IRF) Measurement The IRF represents the temporal profile of the excitation pulse as measured by the detection system. It is crucial for accurate data analysis.

  • Setup: Fill a quartz cuvette with the scattering solution.

  • Wavelengths: Set the excitation wavelength to the value that will be used for the sample (e.g., 375 nm). Set the emission monochromator to the same wavelength.

  • Acquisition: Acquire the scatter signal until at least 10,000 counts are collected in the peak channel to ensure good statistics. The Full Width at Half Maximum (FWHM) of the IRF indicates the time resolution of the instrument.

Protocol Part 2: Sample Measurement

  • Setup: Replace the scattering solution with the degassed 9-ACN sample cuvette.

  • Excitation Wavelength: Set the excitation source to a wavelength within the absorption band of 9-ACN (e.g., 365-385 nm).[9]

  • Emission Wavelength: Set the emission monochromator to the fluorescence maximum of 9-ACN in the chosen solvent (typically between 400-480 nm).[6][9]

  • Acquisition: Collect the fluorescence decay data. The photon detection rate should be kept to ≤5% of the laser repetition rate to avoid pulse pile-up artifacts.[5] Continue acquisition until the peak channel has accumulated a sufficient number of photon counts (e.g., >10,000) for robust statistical analysis.

4.4. Data Analysis

  • Deconvolution: The measured fluorescence decay is a convolution of the true sample decay and the instrument's IRF. To extract the true lifetime, the data must be analyzed using an iterative reconvolution fitting procedure.

  • Model Fitting: Fit the decay data to a suitable exponential decay model. For 9-ACN in a homogeneous solution, a single-exponential decay model is typically sufficient: I(t) = α * exp(-t/τ) where I(t) is the intensity at time t, α is the pre-exponential factor, and τ is the fluorescence lifetime.

  • Goodness of Fit: Evaluate the quality of the fit by examining the chi-squared (χ²) value, which should be close to 1.0, and ensuring a random distribution of the weighted residuals around zero.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for determining the fluorescence lifetime of this compound.

G cluster_prep Preparation cluster_acq Data Acquisition (TCSPC) cluster_analysis Data Analysis cluster_result Result prep_stock Prepare Stock Solution (1 mM 9-ACN) prep_work Prepare Working Solution (Abs < 0.1) prep_stock->prep_work prep_degas Degas Sample (Remove O2) prep_work->prep_degas irf 1. Measure Instrument Response Function (IRF) prep_degas->irf sample 2. Measure Sample Fluorescence Decay irf->sample deconv Deconvolve Data (with IRF) sample->deconv fit Fit to Exponential Decay Model deconv->fit quality Assess Goodness of Fit (χ² ≈ 1.0, Residuals) fit->quality result Fluorescence Lifetime (τ) quality->result

Caption: Workflow for fluorescence lifetime measurement of 9-ACN.

References

Application Notes and Protocols for Chemical Sensors Based on 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of chemical sensors utilizing 9-Anthracenecarbonitrile (also known as 9-cyanoanthracene) as the core fluorescent probe. The protocols outlined below are intended to serve as a foundational methodology for the detection of various analytes, particularly nitroaromatic compounds and metal ions, leveraging the sensitive fluorescence quenching properties of the anthracene (B1667546) moiety.

Introduction to this compound in Chemical Sensing

This compound is a fluorescent aromatic hydrocarbon characterized by its rigid, planar structure and strong blue fluorescence emission. These properties make it an excellent candidate for the development of "turn-off" fluorescent sensors. The core principle of these sensors lies in the quenching of this compound's fluorescence upon interaction with specific analytes. This quenching can be triggered by various mechanisms, most notably through photoinduced electron transfer (PET) from the excited state of the anthracene derivative to an electron-deficient analyte.

The modular nature of the anthracene core allows for functionalization, which can enhance selectivity and sensitivity towards target molecules. However, even in its unmodified form, this compound can act as an effective sensor for electron-deficient species like nitroaromatic compounds, which are common in explosives.

Signaling Pathway: Fluorescence Quenching

The primary signaling mechanism for this compound-based sensors is fluorescence quenching. Upon excitation with UV light, the this compound molecule is promoted to an excited electronic state. In the absence of a quencher, it returns to the ground state by emitting a photon, resulting in its characteristic fluorescence. However, in the presence of an electron-accepting analyte (quencher), a non-radiative decay pathway is introduced, leading to a decrease in fluorescence intensity.

G Signaling Pathway of this compound Sensor cluster_0 Excitation and Emission cluster_1 Quenching Pathway 9-ACN This compound (Ground State) 9-ACN_excited This compound* (Excited State) 9-ACN->9-ACN_excited Excitation (hν) 9-ACN_excited->9-ACN Radiative Decay Light_Emission Fluorescence 9-ACN_excited->Light_Emission Analyte Analyte (Quencher) (e.g., Picric Acid) Complex [9-ACN*...Analyte] Exciplex Formation Ground_State_Complex Ground State Complex (Non-fluorescent) Complex->Ground_State_Complex Non-Radiative Decay 9-ACN_excitedAnalyte 9-ACN_excitedAnalyte 9-ACN_excitedAnalyte->Complex Photoinduced Electron Transfer (PET)

Signaling pathway of a this compound-based sensor.

Application: Detection of Nitroaromatic Compounds (e.g., Picric Acid)

Nitroaromatic compounds, such as picric acid (PA), are highly electron-deficient and are known to be effective fluorescence quenchers for many fluorophores, including anthracene derivatives.[1][2] The interaction between the electron-rich excited state of this compound and the electron-poor nitroaromatic compound facilitates a photoinduced electron transfer, leading to significant fluorescence quenching.[1]

Quantitative Data

The performance of a this compound-based sensor for picric acid can be quantified using several key parameters. The Stern-Volmer equation is often used to describe the quenching process:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

ParameterValueAnalyteReference
Limit of Detection (LOD) 80 nMPicric Acid[3]
Stern-Volmer Constant (Kₛᵥ) 2.69 x 10⁷ M⁻¹Picric Acid[3]
Quenching Mechanism Static and DynamicNitroaromatics[1]

Note: The data presented is based on studies of closely related anthracene derivatives and serves as a representative example.

Experimental Protocol: Detection of Picric Acid in Solution

This protocol describes the preparation of a this compound solution and the subsequent fluorescence titration for the detection of picric acid.

Materials:

  • This compound (≥98%)

  • Picric Acid (2,4,6-trinitrophenol)

  • Acetonitrile (B52724) (ACN), spectroscopic grade

  • Deionized water

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • This compound (1 mM): Accurately weigh 2.03 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Picric Acid (1 mM): Prepare a 1 mM stock solution of picric acid in a 1:1 (v/v) acetonitrile/water mixture. Caution: Picric acid is an explosive and should be handled with appropriate safety precautions.

  • Preparation of Working Solution:

    • Prepare a 10 µM working solution of this compound by diluting the stock solution with acetonitrile.

  • Fluorescence Measurement:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to 365 nm and record the emission spectrum from 380 nm to 550 nm.

    • Transfer 3 mL of the 10 µM this compound working solution into a quartz cuvette and record the initial fluorescence intensity (I₀) at the emission maximum (approximately 420 nm).

  • Titration with Picric Acid:

    • Successively add small aliquots (e.g., 5 µL, 10 µL, 20 µL, etc.) of the picric acid stock solution to the cuvette containing the this compound solution.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

    • Continue the additions until a significant quenching of fluorescence is observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the picric acid concentration.

    • Construct a Stern-Volmer plot of I₀ / I versus the concentration of picric acid. The slope of the linear portion of this plot gives the Stern-Volmer constant (Kₛᵥ).

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

G Workflow for Picric Acid Detection Start Start Prep_Stocks Prepare Stock Solutions (9-ACN and Picric Acid) Start->Prep_Stocks Prep_Working Prepare 9-ACN Working Solution (10 µM) Prep_Stocks->Prep_Working Measure_Initial Measure Initial Fluorescence (I₀) of 9-ACN Solution Prep_Working->Measure_Initial Titrate Titrate with Picric Acid (Add Aliquots) Measure_Initial->Titrate Measure_Quenched Measure Fluorescence (I) after each addition Titrate->Measure_Quenched Measure_Quenched->Titrate Repeat for different concentrations Plot_Data Plot I vs. [Picric Acid] Measure_Quenched->Plot_Data SV_Plot Construct Stern-Volmer Plot (I₀/I vs. [Picric Acid]) Plot_Data->SV_Plot Calculate Calculate Kₛᵥ and LOD SV_Plot->Calculate End End Calculate->End

Experimental workflow for the detection of picric acid.

Application: Detection of Metal Ions

While this compound itself may not be a highly selective metal ion sensor, it can be functionalized to create derivatives with specific metal ion binding sites. For instance, the introduction of aza-crown ethers or other chelating moieties at the 9-position can lead to sensors that exhibit fluorescence changes upon complexation with specific metal ions. The sensing mechanism can be either "turn-off" (quenching) or "turn-on" (enhancement), depending on the nature of the interaction.

Quantitative Data for a Derivative Sensor

The following table provides representative data for an anthracene-based sensor designed for the detection of Cr³⁺.

ParameterValueAnalyteReference
Limit of Detection (LOD) 0.4 µMCr³⁺[4]
Response Time < 1 minCr³⁺[4]
Sensing Mechanism "Turn-on"Cr³⁺[4]
Selectivity High over other common metal ionsCr³⁺[4]
Experimental Protocol: Synthesis of a this compound Derivative for Metal Ion Sensing (General Approach)

This protocol outlines a general strategy for synthesizing a this compound derivative with a metal ion recognition unit.

Materials:

  • 9-Bromomethylanthracene (can be synthesized from 9-Anthracenemethanol)

  • A suitable metal-chelating ligand with a nucleophilic group (e.g., an amine or thiol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • Synthesis of 9-Bromomethylanthracene:

    • This intermediate can be prepared from 9-anthracenemethanol (B72535) via bromination using a suitable reagent like phosphorus tribromide (PBr₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane.

  • Nucleophilic Substitution:

    • In a round-bottom flask, dissolve the metal-chelating ligand and an excess of potassium carbonate in anhydrous DMF.

    • Add a solution of 9-bromomethylanthracene in DMF dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis of a 9-ACN Derivative Sensor Start Start Synth_Bromo Synthesize 9-Bromomethylanthracene Start->Synth_Bromo Reaction_Setup Set up reaction: Ligand + K₂CO₃ in DMF Synth_Bromo->Reaction_Setup Add_Bromo Add 9-Bromomethylanthracene solution dropwise Reaction_Setup->Add_Bromo React Stir and Heat (Monitor by TLC) Add_Bromo->React Workup Work-up: Extraction and Washing React->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

General workflow for synthesizing a 9-ACN derivative sensor.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Picric acid is a high explosive and should be handled with extreme caution and in accordance with institutional safety guidelines.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The protocols and data provided are for informational and research purposes only. They should be adapted and optimized for specific experimental conditions and applications. All laboratory work should be conducted in accordance with established safety procedures.

References

The Versatility of 9-Anthracenecarbonitrile in the Synthesis of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarbonitrile, a fluorescent polycyclic aromatic hydrocarbon, has emerged as a pivotal building block in the design and synthesis of a diverse array of advanced materials. Its unique photophysical properties, including high quantum yield and chemical stability, coupled with the reactivity of the nitrile group and the anthracene (B1667546) core, make it an ideal precursor for materials with applications in organic electronics, chemical sensing, and nanomedicine. This document provides detailed application notes and experimental protocols for the synthesis of advanced materials derived from this compound, catering to researchers in materials science, organic chemistry, and drug development.

I. Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are extensively used as emitters or hosts in the emissive layer of OLEDs, particularly for achieving efficient deep-blue emission, a critical component for full-color displays and white lighting. The rigid and planar structure of the anthracene core provides good thermal stability and charge-transporting properties.

Application Note:

Derivatives of this compound, such as those incorporating carbazole (B46965) and other electron-donating or electron-withdrawing moieties, are designed to tune the emission color, enhance quantum efficiency, and improve device stability. For instance, 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN) is a highly efficient deep-blue emitter that operates through a triplet-triplet annihilation mechanism.

Quantitative Data: Performance of an OLED Device using an Anthracene-carbonitrile Derivative
ParameterValue
Emitting MaterialmCz-TAn-CN
Device StructureITO/TAPC(35 nm)/mCP(10 nm)/mCz-TAn-CN(20 nm)/TPBi(40 nm)/LiF(1 nm)/Al(100 nm)
Maximum External Quantum Efficiency (EQE)7.03%
Commission Internationale de l'Eclairage (CIE) Coordinates(0.14, 0.12)
Emission Peak460 nm
Experimental Protocols:

A. Synthesis of 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN)

This protocol describes a typical Suzuki coupling reaction to synthesize an advanced OLED emitter.

  • Materials:

  • Procedure:

    • In a Schlenk flask, combine 9-bromo-10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracene (1.0 eq), 4-cyanophenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and tricyclohexylphosphine tetrafluoroborate (0.1 eq).

    • Add K₃PO₄ (3.0 eq) and a 3:1 mixture of degassed toluene and water.

    • Purge the flask with argon for 30 minutes.

    • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

    • After cooling to room temperature, extract the mixture with dichloromethane (B109758) and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield the final product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Fabrication of a Multilayer OLED Device via Thermal Evaporation

  • Materials:

    • Indium tin oxide (ITO)-coated glass substrates

    • Hole-injection layer (HIL) material (e.g., TAPC)

    • Hole-transporting layer (HTL) material (e.g., mCP)

    • Emissive layer (EML) material (mCz-TAn-CN)

    • Electron-transporting layer (ETL) material (e.g., TPBi)

    • Electron-injection layer (EIL) material (e.g., LiF)

    • Aluminum (for cathode)

  • Procedure:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers and the metal cathode onto the ITO substrate. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

      • Deposit a 35 nm layer of TAPC as the HIL.

      • Deposit a 10 nm layer of mCP as the HTL.

      • Deposit a 20 nm layer of mCz-TAn-CN as the EML.

      • Deposit a 40 nm layer of TPBi as the ETL.

      • Deposit a 1 nm layer of LiF as the EIL.

    • Deposit a 100 nm layer of aluminum as the cathode through a shadow mask to define the active area of the device.

    • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (9-ACN Derivative) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

II. Fluorescent Chemosensors

The inherent fluorescence of the anthracene moiety can be modulated by the attachment of specific receptor units, leading to chemosensors that exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte. This compound can be a starting material for such sensors, often after reduction of the nitrile to an amine or aldehyde for further functionalization.

Application Note:

Anthracene-based fluorescent sensors have been developed for the detection of various metal ions, anions, and neutral molecules. A common strategy involves the "turn-on" fluorescence mechanism, where the fluorescence of the anthracene core is initially quenched and is restored upon analyte binding. For example, a macrocyclic sensor derived from an anthracene dialdehyde (B1249045) has shown high selectivity for Fe³⁺ ions.

Quantitative Data: Performance of an Anthracene-Based Fluorescent Sensor for Fe³⁺
ParameterValue
AnalyteFe³⁺
SensorAnthracene-bearing bisdiene macrocycle
Detection Limit0.87 µM
Binding Stoichiometry (Sensor:Fe³⁺)1:1
Response TimeInstantaneous
Experimental Protocols:

A. Synthesis of an Anthracene-Bearing Bisdiene Macrocycle for Fe³⁺ Sensing

This protocol involves a [2+2] macrocyclization reaction.

  • Materials:

  • Procedure:

    • Synthesis of Anthracene-9,10-dicarbaldehyde: This intermediate can be synthesized from 9,10-bis(chloromethyl)anthracene (B83949) through oxidation.

    • Macrocyclization: Dissolve anthracene-9,10-dicarbaldehyde (1.0 eq) in methanol. Separately, dissolve N²-hydroxyethyldiethylenetriamine (1.0 eq) in methanol.

    • Slowly add the diamine solution to the dialdehyde solution with vigorous stirring at room temperature. A precipitate should form.

    • Stir the reaction mixture for 12 hours.

    • Reduction: Cool the suspension in an ice bath and add sodium borohydride (excess) portion-wise.

    • Allow the reaction to warm to room temperature and stir for another 12 hours.

    • Quench the reaction by the slow addition of acetic acid until the solution is neutral.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to obtain the final macrocyclic sensor.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Fluorescence Titration for Fe³⁺ Detection

  • Materials:

    • Stock solution of the anthracene-based sensor in a suitable solvent (e.g., methanol/water mixture).

    • Stock solution of iron(III) chloride (FeCl₃) in the same solvent.

    • Fluorometer.

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of Fe³⁺.

    • Record the fluorescence emission spectrum of each solution, using an excitation wavelength appropriate for the anthracene fluorophore (typically around 370 nm).

    • Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.

    • The detection limit can be calculated based on the standard deviation of the blank and the slope of the calibration curve in the low concentration range.

Sensor_Mechanism cluster_sensor Sensor System cluster_response Fluorescence Response Sensor Anthracene Fluorophore + Receptor Complex Sensor-Fe³⁺ Complex Sensor->Complex Binding Quenched Fluorescence Quenched (PET) Sensor->Quenched Initial State (Photoinduced Electron Transfer) Analyte Fe³⁺ Ion Analyte->Complex Emissive Fluorescence 'Turned-On' Complex->Emissive Inhibition of PET

III. Metal-Organic Frameworks (MOFs)

Derivatives of this compound, particularly those functionalized with coordinating groups like carboxylates or triazoles, can serve as organic linkers in the synthesis of MOFs. The resulting frameworks can exhibit interesting properties such as luminescence and porosity, making them suitable for applications in sensing, catalysis, and gas storage.

Application Note:

Anthracene-based MOFs can act as fluorescent sensors for metal ions and small molecules. The framework structure can provide selectivity, while the anthracene linker acts as the signaling unit. For example, a Cd(II)-MOF constructed with a triazole-functionalized anthracene ligand has been shown to be a sensitive fluorescent sensor for Fe³⁺ and Cr₂O₇²⁻.

Quantitative Data: Performance of an Anthracene-Based MOF Sensor
ParameterValue
MOFCUST-983 ([Cd(tatrz)₀.₅(aip)]·2DMF)
AnalyteFe³⁺
Detection Limit0.132 µM
AnalyteCr₂O₇²⁻
Detection Limit0.481 µM
Experimental Protocol: Solvothermal Synthesis of an Anthracene-Based MOF
  • Materials:

    • Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

    • 1-(9-(1H-1,2,4-triazol-1-yl)anthracen-10-yl)-1H-1,2,4-triazole (tatrz)

    • 5-aminomethylisophthalic acid (aip)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (B145695)

  • Procedure:

    • In a Teflon-lined stainless steel autoclave, combine Cd(NO₃)₂·4H₂O (0.1 mmol), tatrz (0.05 mmol), and aip (0.1 mmol).

    • Add a mixture of DMF (5 mL) and ethanol (5 mL).

    • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

    • After cooling to room temperature, filter the resulting crystals, wash with DMF, and dry in air.

    • Characterize the MOF using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.

MOF_Synthesis Metal_Salt Metal Salt (e.g., Cd(NO₃)₂) Reaction_Mixture Reaction Mixture Metal_Salt->Reaction_Mixture Anthracene_Linker Anthracene-based Linker (e.g., tatrz) Anthracene_Linker->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Reaction_Mixture->Solvothermal_Reaction MOF_Crystals MOF Crystals Solvothermal_Reaction->MOF_Crystals Washing_Drying Washing and Drying MOF_Crystals->Washing_Drying Final_MOF Final MOF Product Washing_Drying->Final_MOF

IV. Drug Delivery Systems

The hydrophobic nature of the anthracene core can be exploited in the design of amphiphilic polymers for the formation of micelles that can encapsulate hydrophobic drugs. The photoreactive nature of anthracene, specifically its ability to undergo [4+4] cycloaddition to form dimers upon UV irradiation, can be used to create cross-linked micelles for controlled drug release.[1]

Application Note:

Anthracene-functionalized micelles can be used for the delivery of photosensitizers and other therapeutic agents. Near-infrared (NIR) light can be used to trigger the cross-linking of the micellar shell through upconversion nanoparticles that convert NIR to UV light, leading to enhanced drug retention and controlled release.[1]

Quantitative Data: Not readily available in a standardized tabular format. The efficacy is typically demonstrated through drug release profiles under different conditions and in vitro/in vivo studies.
Experimental Protocol: Preparation of Anthracene-Crosslinked Micelles
  • Materials:

    • Amphiphilic block copolymer with anthracene moieties

    • Hydrophobic drug (e.g., IR780)

    • Upconversion nanoparticles (UCNPs)

    • Solvent for dissolution (e.g., THF)

    • Aqueous medium for self-assembly (e.g., water or PBS)

  • Procedure:

    • Micelle Formation: Dissolve the anthracene-functionalized amphiphilic polymer and the hydrophobic drug in a water-miscible organic solvent like THF.

    • Add this solution dropwise to a vigorously stirring aqueous solution containing dispersed UCNPs.

    • The self-assembly of the polymer into drug-loaded micelles will occur as the organic solvent is gradually removed by dialysis against water.

    • Cross-linking: Irradiate the micellar solution with NIR light (e.g., 980 nm). The UCNPs will convert this to UV light, which will induce the photodimerization of the anthracene units in the micelle shell, resulting in cross-linking.

    • Purify the cross-linked micelles by centrifugation or filtration to remove any unreacted components.

    • Characterize the size and morphology of the micelles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

V. Photoredox Catalysis

While less common than other applications, this compound and its derivatives can participate in photoredox catalytic cycles. Their ability to absorb light and engage in single-electron transfer processes makes them potential candidates for organic photoredox catalysts, offering a metal-free alternative to traditional ruthenium and iridium complexes.

Application Note:

Anthracene derivatives can act as photosensitizers in various organic transformations. For example, they can be used in photoreduction reactions, where upon excitation, they can initiate an electron transfer cascade to reduce a substrate.

Experimental Protocol: General Procedure for a Photoredox-Catalyzed Reaction
  • Materials:

    • Anthracene-based photoredox catalyst

    • Substrate

    • Reagent (e.g., a radical precursor)

    • Solvent (degassed)

    • Light source (e.g., blue LEDs)

  • Procedure:

    • In a reaction vessel, dissolve the substrate, the reagent, and the anthracene-based photoredox catalyst in a suitable degassed solvent.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Irradiate the reaction mixture with a light source of the appropriate wavelength (e.g., 450 nm blue LEDs) while stirring.

    • Monitor the reaction progress by techniques such as TLC or GC-MS.

    • Upon completion, quench the reaction and work up as necessary.

    • Purify the product by column chromatography.

Conclusion

This compound is a remarkably versatile platform for the development of advanced functional materials. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this valuable synthetic building block in OLEDs, fluorescent sensing, MOFs, drug delivery, and photoredox catalysis. Further functionalization and creative molecular design based on the this compound scaffold will undoubtedly lead to the discovery of new materials with enhanced properties and novel applications.

References

Application Notes and Protocols for 9-Anthracenecarbonitrile in Undergraduate Chemistry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two illustrative undergraduate chemistry experiments utilizing 9-Anthracenecarbonitrile: a Diels-Alder cycloaddition reaction and a fluorescence quenching study. The protocols are designed to be adaptable for research and educational purposes, providing a foundation for exploring cycloaddition reactions and photophysical phenomena.

Safety Precautions and Handling

This compound is a chemical that requires careful handling. The following safety protocols should be strictly adhered to in a laboratory setting.

General Safety:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1]

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2]

  • Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[1][2]

  • Do not ingest the compound. If swallowed, seek immediate medical attention.[2]

  • Wash hands thoroughly after handling the chemical.[2]

  • Dispose of waste according to institutional and local regulations.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: May cause skin, eye, and respiratory irritation.[2][3]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][2]

Experiment 1: Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)

This experiment demonstrates a [4+2] cycloaddition reaction, a fundamental transformation in organic synthesis. This compound acts as the diene, reacting with maleic anhydride, a dienophile, to form a bicyclic adduct.

Experimental Protocol

Materials:

  • This compound (C₁₅H₉N)

  • Maleic Anhydride (C₄H₂O₃)

  • Xylene (C₈H₁₀)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Ice bath

  • Melting point apparatus

  • Spectrophotometer (for UV-Vis or NMR analysis)

Procedure:

  • Set up a reflux apparatus in a fume hood, consisting of a 50 mL round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • To the round-bottom flask, add this compound (1.0 g, 4.92 mmol) and maleic anhydride (0.48 g, 4.90 mmol).

  • Add xylene (20 mL) and a magnetic stir bar to the flask.

  • Heat the mixture to a gentle reflux with continuous stirring. The reactants will dissolve as the reaction progresses.

  • Continue refluxing for 45-60 minutes. The disappearance of the characteristic fluorescence of this compound under a UV lamp can be used to monitor the reaction progress.

  • After the reflux period, allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

  • Cool the flask in an ice bath for 15-20 minutes to complete the crystallization of the adduct.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold xylene to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven.

  • Determine the mass of the dried product and calculate the percent yield.

  • Characterize the product by measuring its melting point and acquiring its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, or IR).

Data Presentation
ParameterThis compoundMaleic AnhydrideDiels-Alder Adduct
Molar Mass ( g/mol ) 203.24[4]98.06301.30
Melting Point (°C) 173-17752-56Expected > 250
Appearance Yellow to orange powderWhite solidWhite to off-white solid
Theoretical Yield (g) --1.48
Actual Yield (g) --To be determined
Percent Yield (%) --To be calculated

Experimental Workflow

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Weigh Reactants: This compound Maleic Anhydride C Add Reactants and Solvent (Xylene) to Flask A->C B Assemble Reflux Apparatus B->C D Heat to Reflux (45-60 min) C->D E Cool to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Xylene G->H I Dry Product H->I J Determine Mass & Calculate Yield I->J K Measure Melting Point J->K L Spectroscopic Analysis (NMR, IR) K->L

Workflow for the Diels-Alder reaction of this compound.

Experiment 2: Fluorescence Quenching of this compound

This experiment explores the principles of fluorescence and quenching by investigating the interaction of this compound (the fluorophore) with a quencher, such as N,N-dimethylaniline. The data obtained can be used to determine the Stern-Volmer quenching constant.

Experimental Protocol

Materials:

  • This compound (C₁₅H₉N)

  • N,N-dimethylaniline (C₈H₁₁N) (or another suitable quencher)

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or cyclohexane)

  • Volumetric flasks (10 mL and 100 mL)

  • Micropipettes

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask to prepare a stock solution of approximately 1 x 10⁻⁵ M.

  • Prepare a stock solution of the quencher: Prepare a stock solution of N,N-dimethylaniline in the same solvent (e.g., 0.1 M).

  • Prepare a series of solutions: In a series of 10 mL volumetric flasks, add a constant volume of the this compound stock solution (e.g., 1 mL).

  • Add varying amounts of quencher: To each flask, add increasing volumes of the quencher stock solution (e.g., 0, 10, 20, 30, 40, 50 µL).

  • Dilute to the mark: Dilute each solution to the 10 mL mark with the solvent and mix thoroughly.

  • Measure fluorescence spectra: Using a fluorometer, measure the fluorescence emission spectrum of each solution. The excitation wavelength should be set to the absorption maximum of this compound (around 380-390 nm). Record the fluorescence intensity at the emission maximum (around 410-430 nm).

Data Presentation
SampleQuencher Concentration [Q] (M)Fluorescence Intensity (I) (arbitrary units)I₀/I
10To be measured (I₀)1.0
2CalculatedTo be measuredCalculated
3CalculatedTo be measuredCalculated
4CalculatedTo be measuredCalculated
5CalculatedTo be measuredCalculated
6CalculatedTo be measuredCalculated

Data Analysis:

  • Plot I₀/I versus the quencher concentration [Q]. This is the Stern-Volmer plot.

  • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv).

ParameterValue
Stern-Volmer Constant (Ksv) (M⁻¹) To be determined from the slope of the Stern-Volmer plot
Correlation Coefficient (R²) To be determined from the linear regression

Signaling Pathway and Logical Relationship

Fluorescence_Quenching cluster_excitation Excitation & Emission cluster_quenching Quenching Process A Ground State 9-ACN B Excited State 9-ACN* A->B Light Absorption (Excitation) C Fluorescence (Emission of Light) B->C Radiative Decay E Collision Complex [9-ACN*...Q] B->E Collisional Quenching D Quencher (Q) (e.g., N,N-dimethylaniline) D->E E->A Return to Ground State F Non-radiative Decay (Heat) E->F

Jablonski diagram illustrating fluorescence and quenching pathways.

References

Application of 9-Anthracenecarbonitrile in Micellar and Vesicular Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarbonitrile (9-AC) is a fluorescent probe characterized by its sensitivity to the polarity of its microenvironment. This property makes it a valuable tool for investigating the complex behavior of micellar and vesicular systems. The fluorescence emission spectrum of 9-AC exhibits noticeable shifts and changes in intensity as it partitions from an aqueous environment into the hydrophobic core of micelles or the lipid bilayer of vesicles. These changes can be harnessed to elucidate critical parameters of these self-assembled systems, such as the critical micelle concentration (CMC) of surfactants and the partition coefficient of hydrophobic molecules. This document provides detailed application notes and experimental protocols for the utilization of 9-AC in the study of micellar and vesicular systems, crucial for advancements in drug delivery and formulation science.

Application Notes

This compound's utility as a fluorescent probe stems from the significant increase in its fluorescence quantum yield in nonpolar environments compared to polar, aqueous solutions. This solvatochromic behavior allows for the sensitive detection of the formation of micelles and the characterization of the hydrophobic domains within these and vesicular structures.

Key Applications:

  • Determination of Critical Micelle Concentration (CMC): The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Below the CMC, surfactant molecules exist as monomers in the solution. As the surfactant concentration reaches and exceeds the CMC, they aggregate to form micelles. 9-AC, being hydrophobic, preferentially partitions into the nonpolar core of the newly formed micelles. This transition from an aqueous to a hydrophobic environment leads to a sharp increase in its fluorescence intensity. By monitoring the fluorescence intensity of 9-AC as a function of surfactant concentration, the CMC can be accurately determined from the inflection point of the resulting sigmoidal curve.

  • Characterization of Micellar and Vesicular Microenvironments: The position of the emission maximum (λ_em_) and the fine structure of the 9-AC fluorescence spectrum are sensitive to the polarity and rigidity of its surroundings. By analyzing these spectral characteristics, researchers can gain insights into the properties of the hydrophobic core of micelles and the lipid bilayer of vesicles, such as micropolarity and microviscosity.

  • Determination of Partition Coefficients: The partition coefficient (P) quantifies the distribution of a solute between two immiscible phases, in this case, the aqueous phase and the micellar or vesicular phase. For hydrophobic drugs and molecules like 9-AC, a high partition coefficient indicates a greater preference for the nonpolar environment of the micelle or vesicle. The fluorescence enhancement of 9-AC upon partitioning can be used to calculate the partition coefficient, providing valuable information for drug formulation and understanding drug-carrier interactions.

  • Drug Delivery and Release Studies: Vesicular systems, such as liposomes and niosomes, are extensively studied as drug delivery vehicles.[1] 9-AC can be co-encapsulated with a drug within these vesicles. Changes in the fluorescence of 9-AC can then be used to monitor the integrity of the vesicles and to study the kinetics of drug release. For instance, the release of 9-AC into the external aqueous medium would result in a decrease in its fluorescence intensity, which can be correlated with the release of the co-encapsulated therapeutic agent.[2]

Quantitative Data

The following table summarizes typical Critical Micelle Concentration (CMC) values for common surfactants. While specific data for CMC determination using this compound is not extensively tabulated in the literature, the values presented here are well-established and can be used as reference points when developing assays with 9-AC.[3][4]

SurfactantTypeTypical CMC (mM)
Sodium Dodecyl Sulfate (SDS)Anionic8.0 - 8.2
Cetyltrimethylammonium Bromide (CTAB)Cationic0.9 - 1.0
Triton X-100Non-ionic0.2 - 0.9
Pluronic F127Non-ionic (Polymeric)~0.0028 (at 25°C)
Pluronic F68Non-ionic (Polymeric)~0.4 - 1.0 (at 25°C)

Note: CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes or other solutes.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using this compound

Objective: To determine the CMC of a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) using the fluorescence of 9-AC.

Materials:

  • This compound (9-AC)

  • Surfactant (e.g., SDS, CTAB)

  • High-purity water (e.g., Milli-Q)

  • Methanol (B129727) or Acetone (for 9-AC stock solution)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Preparation of 9-AC Stock Solution: Prepare a stock solution of 9-AC (e.g., 1 mM) in methanol or acetone. Due to its hydrophobicity, 9-AC is sparingly soluble in water.

  • Preparation of Surfactant Solutions: Prepare a series of surfactant solutions in high-purity water with concentrations spanning the expected CMC. For SDS, a range from 1 mM to 15 mM is appropriate.

  • Sample Preparation for Fluorescence Measurement:

    • To a series of test tubes or cuvettes, add a small, constant aliquot of the 9-AC stock solution such that the final concentration of 9-AC is in the micromolar range (e.g., 1 µM).

    • Evaporate the organic solvent (methanol or acetone) completely under a gentle stream of nitrogen or by leaving it in a fume hood. This step is crucial to avoid interference from the solvent.

    • Add a fixed volume of each of the prepared surfactant solutions to the tubes containing the 9-AC film.

    • Ensure thorough mixing and allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of 9-AC (typically around 360-380 nm).

    • Record the fluorescence emission spectrum (e.g., from 400 nm to 550 nm).

    • Measure the fluorescence intensity at the emission maximum (typically around 420-440 nm in a hydrophobic environment).

  • Data Analysis:

    • Plot the fluorescence intensity of 9-AC at the emission maximum as a function of the surfactant concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve.

Protocol 2: Determination of the Partition Coefficient of 9-AC in Micelles

Objective: To determine the partition coefficient of 9-AC between the aqueous and micellar phases of a surfactant solution.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Prepare a series of surfactant solutions at concentrations well above the CMC.

  • Prepare samples as described in Protocol 1, with a constant concentration of 9-AC and varying concentrations of the surfactant (in the micellar form).

  • Measure the fluorescence intensity of 9-AC in each sample. Also, measure the fluorescence intensity of 9-AC in water (F_w_) and in a solution where it is assumed to be fully solubilized in the micelles (F_m_, which can be extrapolated from the plot of fluorescence intensity versus surfactant concentration at high concentrations).

  • Calculate the partition coefficient (P) using the following equation, which is derived based on the distribution of the probe between the two phases:

    Where:

    • F is the observed fluorescence intensity.

    • F_w_ is the fluorescence intensity in water.

    • F_m_ is the fluorescence intensity in the micelles.

    • [M] is the concentration of micelles, which can be calculated from the total surfactant concentration (C) and the CMC: [M] = (C - CMC) / N, where N is the aggregation number of the surfactant.

  • Data Analysis: Plot 1 / (F - F_w_) against 1 / [M]. The partition coefficient P can be calculated from the slope and intercept of the resulting linear plot.

Protocol 3: Preparation of 9-AC Labeled Vesicles and Drug Release Monitoring

Objective: To prepare fluorescently labeled vesicles and monitor the release of an encapsulated agent.

Materials:

  • Lipids (e.g., Phosphatidylcholine, Cholesterol)

  • This compound (9-AC)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Buffer solution (e.g., Phosphate Buffered Saline - PBS)

  • Extruder with polycarbonate membranes

  • Dialysis tubing

  • Fluorometer

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids, cholesterol, and 9-AC in an organic solvent in a round-bottom flask.

    • Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with a buffer solution containing the drug to be encapsulated.

  • Vesicle Formation:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles of a uniform size.

  • Purification: Remove the unencapsulated drug and free 9-AC by dialysis against a fresh buffer solution.

  • Drug Release Study:

    • Place the vesicle suspension in a cuvette in a fluorometer.

    • Induce drug release using a trigger (e.g., change in temperature, pH, or addition of a destabilizing agent).

    • Monitor the change in the fluorescence intensity of 9-AC over time. A decrease in fluorescence intensity would indicate the release of 9-AC from the vesicles into the aqueous environment, which can be correlated with drug release.

Visualizations

CMC_Determination_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_9ac Prepare 9-AC Stock Solution prep_sample Prepare Samples for Measurement prep_9ac->prep_sample prep_surf Prepare Surfactant Solutions prep_surf->prep_sample measure_fluor Measure Fluorescence Intensity prep_sample->measure_fluor plot_data Plot Intensity vs. Concentration measure_fluor->plot_data det_cmc Determine CMC from Inflection Point plot_data->det_cmc

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Partitioning_Equilibrium Aqueous Aqueous Phase Probe_aq 9-AC Micellar Micellar Phase Probe_micelle 9-AC Probe_aq->Probe_micelle Partitioning (K_p) Probe_micelle->Probe_aq

Caption: Partitioning equilibrium of 9-AC between aqueous and micellar phases.

Drug_Release_Monitoring Vesicle Vesicle Drug 9-AC Trigger Release Trigger (e.g., Temp, pH) Vesicle->Trigger Released Released Components Drug 9-AC Trigger->Released Fluorometer Fluorometer (Detects 9-AC Fluorescence) Released->Fluorometer Decrease in Fluorescence

Caption: Monitoring drug release from vesicles using 9-AC as a fluorescent probe.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 9-Anthracenecarbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 9-Anthracenecarbonitrile via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Issue Question Possible Causes & Solutions
Low or No Crystal Formation Why are no crystals forming, even after cooling?Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Seeding with a tiny crystal of pure this compound can also induce crystallization. Too Much Solvent: Excessive solvent can prevent the solution from reaching saturation upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Re-evaluate solvent choice based on solubility data.
Poor Recovery/Low Yield My yield of purified this compound is very low. What went wrong?Excessive Solvent Use: Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[1] Premature Crystallization: The compound may have crystallized in the filter paper or funnel during hot filtration. Ensure the funnel and filtration apparatus are pre-heated to prevent this. Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.[2]
Oiling Out Instead of crystals, an oily substance is forming. How can I fix this?Melting Point Below Solvent's Boiling Point: If the melting point of the crude solid is lower than the boiling point of the solvent, it may melt before dissolving, a phenomenon known as "oiling out." Consider using a lower-boiling point solvent or a solvent pair. High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and promote oiling out. A preliminary purification step, such as passing the crude material through a short silica (B1680970) plug, might be necessary. Cooling Too Rapidly: Allowing the solution to cool too quickly can also lead to oiling out. Let the solution cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in Final Product The purified crystals are still colored. How can I remove the color?Ineffective Decolorization: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb the desired product. Co-crystallization of Impurities: The colored impurity may have similar solubility properties to this compound and is co-crystallizing. A different recrystallization solvent or an alternative purification method like column chromatography might be required.
Insoluble Impurities in Final Product I see solid particles in my final product that do not dissolve. What are they?Incomplete Hot Filtration: Insoluble impurities were not effectively removed during the hot filtration step. Ensure the solution is hot and that the filter paper has a pore size suitable for retaining the insoluble matter. Gravity filtration of the hot solution is recommended to avoid premature crystallization in the filter.

Quantitative Data: Solvent Selection for Recrystallization

SolventQualitative Solubility of this compoundBoiling Point (°C)
TolueneSoluble in hot, less soluble in cold.[4]111
AcetoneSoluble.[5]56
DichloromethaneSoluble.[5]40
EthanolGenerally soluble.78
HexaneLow solubility.[6]69
WaterLimited to no solubility.[5]100

Note: Experimental determination of solubility in your specific crude material is highly recommended for optimal results.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific impurities present.

1. Solvent Selection:

  • Place a small amount of crude this compound (approx. 10-20 mg) into several test tubes.

  • Add a small amount (approx. 0.5 mL) of a different potential solvent to each test tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a hot plate. A good solvent will dissolve the compound completely at an elevated temperature.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., toluene) while stirring until the solid is just dissolved. Avoid adding a large excess of solvent.[1]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Gravity Filtration:

  • To remove insoluble impurities and activated charcoal, perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[1]

  • Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

7. Drying:

  • Dry the purified crystals in a vacuum oven at a moderate temperature or air-dry them on a watch glass until the solvent has completely evaporated.

8. Purity Assessment:

  • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (173-177 °C) indicates high purity.

Process Visualization

Below is a diagram illustrating the logical workflow for troubleshooting common recrystallization issues.

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe no_xtals No Crystals Form observe->no_xtals No Formation low_yield Low Yield observe->low_yield Poor Recovery oiling_out Oiling Out observe->oiling_out Oily Layer Forms impure_xtals Impure Crystals observe->impure_xtals Discolored/Contaminated success Pure Crystals Obtained observe->success Good Formation & Purity solve_no_xtals Troubleshoot: - Scratch flask - Seed crystals - Reduce solvent volume no_xtals->solve_no_xtals solve_low_yield Troubleshoot: - Use minimal hot solvent - Pre-heat funnel - Wash with ice-cold solvent low_yield->solve_low_yield solve_oiling Troubleshoot: - Use lower boiling solvent - Cool slowly - Preliminary purification oiling_out->solve_oiling solve_impure Troubleshoot: - Use activated charcoal - Re-filter hot solution - Change solvent impure_xtals->solve_impure solve_no_xtals->dissolve solve_low_yield->dissolve solve_oiling->dissolve solve_impure->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: High-Purity 9-Anthracenecarbonitrile via Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 9-Anthracenecarbonitrile using sublimation techniques. This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful high-purity outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is sublimation and why is it used for purifying this compound?

A1: Sublimation is a process where a substance transitions directly from a solid to a gas phase, bypassing the liquid phase. This technique is particularly effective for purifying organic compounds like this compound because it can separate the volatile target compound from non-volatile impurities, leading to a very high degree of purity.[1][2] This level of purity is often required for applications in organic electronics and pharmaceutical development.

Q2: What are the key physical properties of this compound relevant to sublimation?

A2: The most critical property for sublimation is the melting point, which for this compound is in the range of 173-177 °C.[3] The sublimation temperature will be below this range. Its vapor pressure is approximately 0.00000326 mmHg at room temperature, indicating that a vacuum is necessary for efficient sublimation at a lower temperature.[4]

Q3: What level of purity can I expect to achieve with sublimation?

A3: Vacuum sublimation is a powerful purification technique that can significantly increase the purity of organic materials. For compounds used in organic electronics, it is common to achieve purities greater than 99.5%. The final purity will depend on the initial purity of the material and the optimization of the sublimation parameters.

Q4: What is the difference between standard vacuum sublimation and gradient sublimation?

A4: Standard vacuum sublimation involves heating the crude material under vacuum and collecting the purified substance on a single cold surface. Gradient sublimation utilizes a temperature gradient along the collection surface. This allows for the separation of compounds with different sublimation points, as they will condense at different temperature zones along the gradient. This technique is particularly useful for separating impurities that have sublimation temperatures close to that of the target compound.

Experimental Protocols

Standard Vacuum Sublimation of this compound

This protocol is designed for the purification of this compound on a laboratory scale.

Materials and Equipment:

  • Crude this compound (e.g., 97% purity)

  • Sublimation apparatus (including a sublimator, cold finger, and vacuum adapter)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Cold trap (filled with liquid nitrogen or dry ice/acetone)

  • Spatula and collection vials

  • Analytical balance

Procedure:

  • Preparation: Ensure the sublimation apparatus is clean and dry. Lightly grease the ground glass joints to ensure a good vacuum seal.

  • Sample Loading: Weigh the crude this compound and place it at the bottom of the sublimator.

  • Apparatus Assembly: Assemble the sublimation apparatus, inserting the cold finger. Connect the apparatus to the high-vacuum line with a cold trap in between the apparatus and the pump.

  • Evacuation: Start the vacuum pump to evacuate the system. A pressure of 10⁻³ to 10⁻⁶ Torr is recommended.

  • Cooling: Once a stable vacuum is achieved, fill the cold finger with a coolant (e.g., a dry ice/acetone slurry or circulating chilled fluid).

  • Heating: Gradually heat the bottom of the sublimator using a heating mantle or oil bath. The temperature should be carefully controlled to be below the melting point of this compound. A starting temperature of around 150-160 °C is recommended.

  • Sublimation: The this compound will start to sublime and deposit as crystals on the cold finger. Monitor the process to ensure the material does not melt or char.

  • Completion and Collection: Once the sublimation is complete (no more material is depositing on the cold finger), turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Venting and Disassembly: Slowly and carefully vent the apparatus with an inert gas (e.g., nitrogen or argon). Disassemble the apparatus.

  • Product Recovery: Carefully scrape the purified crystalline this compound from the cold finger into a pre-weighed vial.

  • Analysis: Determine the yield and assess the purity of the sublimed product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary:

ParameterRecommended Value
Starting Material Purity ~97%
Sublimation Temperature 150 - 165 °C
Pressure 10⁻³ - 10⁻⁶ Torr
Coolant Temperature -78 °C (dry ice/acetone) to 5 °C (chilled water)
Expected Yield > 85%
Expected Purity > 99.5%

Troubleshooting Guide

This guide addresses common issues encountered during the sublimation of this compound.

Problem Possible Cause Solution
No sublimation occurs. 1. Temperature is too low. 2. Vacuum is insufficient.1. Gradually increase the temperature, but do not exceed the melting point (173-177 °C). 2. Check all connections for leaks. Ensure the vacuum pump is functioning correctly and a low pressure is achieved.
The sample melts or turns dark. 1. The heating rate is too fast. 2. The temperature is too high.1. Reduce the heating rate to allow for controlled sublimation. 2. Lower the temperature. The ideal sublimation temperature is a balance between a reasonable rate of sublimation and avoiding decomposition.
Low yield of purified product. 1. Incomplete sublimation. 2. Product loss during collection. 3. Sublimation time is too short.1. Ensure the sublimation is complete by observing the disappearance of the crude material. 2. Be careful when scraping the crystals from the cold finger. 3. Increase the duration of the sublimation process.
Purified product is not pure. 1. Impurities have a similar sublimation point. 2. The vacuum is not low enough, causing co-distillation.1. Consider using gradient sublimation for better separation. 2. Improve the vacuum to ensure true sublimation is occurring.
Crystals are forming on the walls of the sublimator instead of the cold finger. The walls of the apparatus are too cold.Gently warm the outer walls of the sublimation apparatus with a heat gun to encourage the compound to travel to the colder surface of the cold finger.

Visualizations

Experimental_Workflow A Preparation of Apparatus B Sample Loading A->B Clean & Dry C Assembly & Evacuation B->C Weigh & Load D Cooling of Cold Finger C->D < 10⁻³ Torr E Heating & Sublimation D->E Coolant F Cooling & Venting E->F 150-165 °C G Product Collection F->G Room Temp H Purity Analysis (HPLC/GC-MS) G->H Yield & Purity

Caption: Workflow for the vacuum sublimation of this compound.

Troubleshooting_Logic sublimation_issue Sublimation Issue Encountered no_sublimate No Sublimate Formed sublimation_issue->no_sublimate low_yield Low Yield sublimation_issue->low_yield impure_product Impure Product sublimation_issue->impure_product decomposition Sample Decomposes sublimation_issue->decomposition check_temp_pressure Increase Temp / Check Vacuum no_sublimate->check_temp_pressure Cause increase_time Increase Sublimation Time low_yield->increase_time Cause use_gradient Use Gradient Sublimation impure_product->use_gradient Cause reduce_temp Reduce Temperature / Heating Rate decomposition->reduce_temp Cause

References

preventing photobleaching of 9-Anthracenecarbonitrile in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the photobleaching of 9-Anthracenecarbonitrile (9-ACN) in fluorescence microscopy experiments.

Troubleshooting Guide: Rapid Signal Loss of 9-ACN

Issue: The fluorescence signal from my 9-ACN-labeled sample is fading rapidly during imaging.

This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] The excited 9-ACN molecule can react with surrounding molecules, particularly oxygen, rendering it non-fluorescent.[1] This process is cumulative, leading to a progressive decrease in signal intensity with prolonged or intense illumination.[1]

Below is a step-by-step guide to troubleshoot and minimize photobleaching.

Troubleshooting Workflow

cluster_imaging Imaging Parameter Adjustments cluster_antifade Antifade Reagent Strategies cluster_sample Sample Preparation Considerations start Start: Rapid Signal Loss Observed imaging_params Step 1: Optimize Imaging Parameters start->imaging_params antifade Step 2: Use Antifade Mounting Media imaging_params->antifade If signal is still fading reduce_intensity Reduce Excitation Light Intensity (Use ND filters) imaging_params->reduce_intensity reduce_exposure Minimize Exposure Time imaging_params->reduce_exposure optimize_detector Increase Detector Gain/Sensitivity imaging_params->optimize_detector sample_prep Step 3: Refine Sample Preparation antifade->sample_prep If fading persists use_commercial Use Commercial Antifade Media antifade->use_commercial prepare_diy Prepare DIY Antifade Media (e.g., with NPG, DABCO) antifade->prepare_diy end Resolution: Stable Fluorescence Signal sample_prep->end Implement solutions deoxygenate Deoxygenate Mounting Medium sample_prep->deoxygenate check_concentration Optimize 9-ACN Concentration sample_prep->check_concentration

Caption: A troubleshooting workflow for addressing rapid photobleaching of 9-ACN.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of photobleaching for this compound?

A1: The photobleaching of anthracene (B1667546) compounds like 9-ACN generally occurs when the molecule, after being excited by a photon, transitions from its ground state to an excited singlet state. From this excited state, it can undergo intersystem crossing to a longer-lived triplet state.[1] This triplet state is more susceptible to chemical reactions, particularly with molecular oxygen, which leads to the formation of highly reactive singlet oxygen.[1] This singlet oxygen can then attack the electron-rich anthracene core, leading to the formation of non-fluorescent products and causing irreversible photobleaching.[1]

Photobleaching Pathway of 9-ACN

Caption: The photobleaching pathway of this compound (9-ACN).

Q2: How can I optimize my microscope settings to reduce photobleaching?

A2: You can significantly reduce photobleaching by adjusting your imaging parameters:

  • Minimize Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters are effective for reducing illumination intensity without altering the light's wavelength.

  • Reduce Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.[1]

  • Minimize Illumination Duration: Avoid unnecessarily prolonged exposure of the sample to the excitation light. When searching for a region of interest, use transmitted light or a lower magnification.

  • Optimize Detector Settings: Increase the gain or sensitivity of your detector (e.g., PMT in a confocal microscope or camera gain) to compensate for a lower excitation intensity. Be mindful that increasing gain can also amplify noise.

Q3: Which antifade reagents are effective for preserving the fluorescence of 9-ACN?

A3: Most antifade reagents work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation.[1] While comparative data for 9-ACN is limited, several common antifade agents are effective for other fluorophores and are likely to be beneficial. The choice of antifade agent may require some empirical testing to find the best one for your specific experimental conditions.

Antifade ReagentCommon AbbreviationAdvantagesDisadvantages
p-PhenylenediaminePPDHighly effective at retarding fading.[2]Can reduce the initial fluorescence intensity and may not be compatible with all fluorophores.[2]
n-Propyl gallateNPGEffective in retarding fading and is less toxic than PPD.Can also reduce initial fluorescence intensity.
1,4-Diazabicyclo[2.2.2]octaneDABCOLess toxic than PPD, making it suitable for some live-cell imaging applications.Generally less effective at preventing photobleaching compared to PPD.[3]
Ascorbic Acid (Vitamin C)-A natural antioxidant that can be used in live-cell imaging.May be less stable over time in mounting media.
Trolox-A vitamin E derivative that is cell-permeable and often used in live-cell imaging.
Q4: Can I prepare my own antifade mounting medium?

A4: Yes, preparing your own antifade mounting medium can be a cost-effective solution. Below are protocols for preparing mounting media with n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in water-based solutions.[1]

  • In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol. [1]

  • Slowly add 0.1 part of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture while stirring rapidly.[1]

  • Adjust the pH to between 8.5 and 9.0. This pH range has been found to be optimal for preventing the quenching of many fluorophores.[4]

  • Store the final solution in the dark at -20°C. It can be kept for at least 3 months.[4] For daily use, a working aliquot can be stored at 4°C for a week or two.[4]

Protocol 2: Preparation of DABCO Antifade Mounting Medium

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a solution of 90% glycerol in PBS.

  • Dissolve DABCO in the glycerol/PBS solution to a final concentration of 2.5% (w/v).

  • Adjust the pH to between 8.5 and 9.0.

  • Store the mounting medium in the dark at 4°C.

Sample Mounting Workflow

start Start: Labeled Sample on Slide wash Wash Sample to Remove Unbound 9-ACN start->wash dry Carefully Remove Excess Liquid wash->dry mount Add a Drop of Antifade Mounting Medium dry->mount coverslip Apply Coverslip, Avoiding Air Bubbles mount->coverslip seal Seal Edges of Coverslip (e.g., with nail polish) coverslip->seal image Image with Optimized Microscope Settings seal->image

Caption: A general workflow for mounting a sample with antifade medium.

Q5: Is there any quantitative data on the photostability of this compound?

A5: The photophysical properties of 9-ACN are influenced by its environment, such as the solvent polarity. In solution, it generally exhibits strong fluorescence emission in the blue region (400-430 nm) with high fluorescence quantum yields, ranging from 0.8 to 0.95.[5] A higher quantum yield generally correlates with better photostability. For comparison, the fluorescence quantum yield of unsubstituted anthracene is approximately 0.30.[6]

CompoundFluorescence Quantum Yield (Φf)Solvent
This compound 0.8 - 0.95 Solution
Anthracene~0.30Unspecified
Naphthalene0.23Cyclohexane

This data is provided for relative comparison. Actual values can vary with experimental conditions.[5][6]

References

common side products in the synthesis of 9-Anthracenecarbonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Anthracenecarbonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue 1: Low or No Yield of 9-Bromoanthracene (B49045) (Intermediate)

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of N-Bromosuccinimide (NBS) Use freshly opened or properly stored NBS. The purity of NBS can be checked by titration.
Inefficient Radical Initiation While the reaction can proceed without an external initiator, adding a radical initiator like AIBN or exposure to a UV lamp can sometimes improve initiation. However, exercise caution to avoid side reactions.

Issue 2: Formation of Multiple Products in Bromination Step (Visible on TLC)

Potential Cause Recommended Solution
Over-bromination leading to 9,10-dibromoanthracene Use a 1:1 molar ratio of Anthracene (B1667546) to NBS. Adding NBS portion-wise can help control the reaction.
Impurities in Starting Material Ensure the anthracene used is of high purity. If necessary, recrystallize the anthracene before use.

Issue 3: Low Yield of this compound in Cyanation Step

Potential Cause Recommended Solution
Catalyst Inactivity (Palladium or Copper-based) Use a fresh, high-quality catalyst. For palladium-catalyzed reactions, ensure anaerobic conditions as oxygen can deactivate the catalyst. The addition of appropriate ligands is crucial.
Poor Quality of Cyanide Source Use a dry, high-purity cyanide source (e.g., CuCN, KCN, Zn(CN)₂). For reactions using K₄[Fe(CN)₆], ensure it is finely powdered.
Reaction Temperature Too Low Cyanation reactions often require elevated temperatures. Ensure the reaction is heated to the temperature specified in the protocol.

Issue 4: Presence of 9-Anthracenecarboxylic Acid Impurity in the Final Product

Potential Cause Recommended Solution
Hydrolysis of the Nitrile Group This can occur during aqueous workup, especially under acidic or basic conditions, or upon prolonged exposure to moisture. Minimize the duration of the aqueous workup and ensure the product is thoroughly dried. Purification by column chromatography can effectively remove the more polar carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route. When synthesizing from anthracene, the primary side products are:

  • 9,10-Dibromoanthracene: Formed from over-bromination of anthracene.

  • Unreacted 9-Bromoanthracene: Incomplete cyanation reaction.

  • 9-Anthracenecarboxylic acid: Results from the hydrolysis of the nitrile group during workup or purification.[1]

  • Unreacted Anthracene: If the initial bromination is incomplete.

Q2: How can I remove unreacted anthracene from my 9-bromoanthracene intermediate?

A2: Unreacted anthracene can be removed from 9-bromoanthracene by recrystallization. Anthracene has different solubility characteristics and can often be separated through careful selection of a recrystallization solvent. Sublimation is another effective method for removing anthracene from less volatile compounds.

Q3: What is the best method to purify the final this compound product?

A3: A combination of recrystallization and column chromatography is generally effective.

  • Recrystallization: Toluene or a mixture of hexane (B92381) and ethyl acetate (B1210297) can be suitable solvents. This is effective for removing larger quantities of impurities.

  • Column Chromatography: This is highly effective for separating this compound from more polar impurities like 9-anthracenecarboxylic acid and less polar impurities like unreacted 9-bromoanthracene. A typical stationary phase is silica (B1680970) gel, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexane.

Q4: Can I use copper(I) cyanide for the cyanation of 9-bromoanthracene?

A4: Yes, the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic method for this transformation.[1][2] However, it often requires high temperatures and polar solvents, which can make product purification challenging.[2] Modern palladium-catalyzed methods often offer milder reaction conditions and broader functional group tolerance.[3]

Experimental Protocols

Protocol 1: Synthesis of 9-Bromoanthracene

  • Dissolution: In a round-bottom flask protected from light, dissolve anthracene (1 equivalent) in anhydrous chloroform (B151607) or carbon tetrachloride.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (1 equivalent) to the solution in portions while stirring at room temperature.

  • Reaction: Continue to stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain 9-bromoanthracene as a solid.

Protocol 2: Palladium-Catalyzed Cyanation of 9-Bromoanthracene

  • Reaction Setup: To a flame-dried Schlenk flask, add 9-bromoanthracene (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as DMF or dioxane via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution (e.g., aqueous ammonia (B1221849) or sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data

Table 1: Typical Yields and Purity in the Synthesis of this compound

Reaction Step Product Typical Yield Purity before Purification Purity after Purification
Bromination of Anthracene9-Bromoanthracene65-85%80-95%>98%
Cyanation of 9-BromoanthraceneThis compound70-90%75-90%>99%

Yields and purities are dependent on specific reaction conditions and the scale of the reaction.

Visualizations

Synthesis_Pathway cluster_reagents1 cluster_reagents2 Anthracene Anthracene Bromoanthracene 9-Bromoanthracene Anthracene->Bromoanthracene Bromination NBS NBS, CCl4 Product This compound Bromoanthracene->Product Cyanation Cyanation Pd Catalyst, Zn(CN)2, DMF

Caption: Synthesis pathway of this compound from Anthracene.

Side_Products cluster_bromination Bromination Step cluster_cyanation Cyanation Step Anthracene Anthracene Bromoanthracene 9-Bromoanthracene Anthracene->Bromoanthracene Desired Reaction Dibromoanthracene 9,10-Dibromoanthracene (Side Product) Anthracene->Dibromoanthracene Over-bromination Bromoanthracene_cy 9-Bromoanthracene Product This compound Bromoanthracene_cy->Product Desired Reaction CarboxylicAcid 9-Anthracenecarboxylic Acid (Side Product) Product->CarboxylicAcid Hydrolysis

Caption: Formation of common side products during synthesis.

Purification_Workflow Crude Crude this compound (with impurities) Recrystallization Recrystallization (e.g., Toluene) Crude->Recrystallization PartiallyPure Partially Purified Solid Recrystallization->PartiallyPure MotherLiquor Mother Liquor (Soluble Impurities) Recrystallization->MotherLiquor Column Column Chromatography (Silica Gel, Hexane/EtOAc) PartiallyPure->Column PureProduct Pure this compound Column->PureProduct Impurities Separated Impurities (e.g., 9-Anthracenecarboxylic acid, 9-Bromoanthracene) Column->Impurities

Caption: General workflow for the purification of this compound.

References

troubleshooting low yields in Diels-Alder reactions involving 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Diels-Alder reactions involving 9-Anthracenecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my Diels-Alder reaction with this compound resulting in a low yield?

Low yields in Diels-Alder reactions involving this compound can stem from several factors. The anthracene (B1667546) core itself is aromatic, and the reaction requires a loss of this stabilizing aromaticity, creating a significant activation energy barrier.[1] The electron-withdrawing nature of the nitrile group on the this compound can also decrease the reactivity of the diene, particularly with electron-poor dienophiles.[2] Other common issues include steric hindrance, inappropriate reaction temperature, suboptimal solvent selection, and potential for the retro-Diels-Alder reaction.[3]

Q2: What is the retro-Diels-Alder reaction and how can it affect my yield?

The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cycloadduct reverts to the original diene and dienophile.[3] This process is favored at higher temperatures. For adducts of anthracene derivatives, this can become significant at temperatures above 200°C. If your reaction is conducted at a very high temperature for an extended period, the equilibrium may shift back towards the starting materials, leading to a lower yield of the desired product.

Q3: Can the choice of solvent impact the reaction yield?

Yes, the solvent plays a crucial role. High-boiling point solvents like xylene or toluene (B28343) are often used to provide the necessary thermal energy to overcome the activation barrier of the reaction.[4] In some cases, using water as a solvent can accelerate the reaction due to the hydrophobic effect, which forces the nonpolar reactants together.[5] The choice of solvent can also influence the solubility of reactants and the final product, which can affect reaction rates and ease of purification.

Q4: How does the dienophile's structure affect the reaction?

The electronic nature of the dienophile is critical. Diels-Alder reactions are generally favored between an electron-rich diene and an electron-poor dienophile. Since this compound has an electron-withdrawing group, making it less electron-rich, pairing it with a highly electron-poor dienophile (e.g., maleic anhydride (B1165640), N-phenylmaleimide, tetracyanoethylene) is crucial for a successful reaction.[2] Steric hindrance on the dienophile can also significantly lower the reaction rate.

Q5: Is a catalyst necessary for this reaction?

While not always strictly necessary, a Lewis acid catalyst can significantly improve the rate and yield of the Diels-Alder reaction.[6][7] Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinate to the dienophile, making it more electron-deficient and therefore more reactive.[7] This can allow the reaction to proceed at lower temperatures, which can also help to prevent the retro-Diels-Alder reaction.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting low yields in your Diels-Alder reaction involving this compound.

Troubleshooting_Diels_Alder start Low Yield Observed check_reactants 1. Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK check_workup 3. Review Workup and Purification check_conditions->check_workup Conditions OK optimize_temp Adjust Temperature check_conditions->optimize_temp Temperature Issue optimize_solvent Change Solvent check_conditions->optimize_solvent Solvent Issue add_catalyst Consider Lewis Acid Catalyst check_conditions->add_catalyst Low Reactivity increase_time Increase Reaction Time check_conditions->increase_time Incomplete Reaction improve_purification Optimize Purification Technique check_workup->improve_purification Product Loss During Workup success Improved Yield optimize_temp->success optimize_solvent->success add_catalyst->success increase_time->success improve_purification->success

Figure 1: A troubleshooting workflow for low yields in Diels-Alder reactions.

Detailed Troubleshooting Steps

1. Verify Reactant Purity and Stoichiometry

  • Purity of this compound: Impurities in the starting material can inhibit the reaction. Confirm the purity of your this compound using techniques like NMR or melting point analysis. Recrystallize if necessary.

  • Purity of Dienophile: Similarly, ensure your dienophile is pure. Maleic anhydride, for example, can hydrolyze to maleic acid in the presence of moisture, which is a less effective dienophile.

  • Stoichiometry: Ensure the molar ratio of your reactants is correct. While a 1:1 ratio is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the more stable and readily available reactant can sometimes drive the reaction to completion.

2. Evaluate Reaction Conditions

  • Temperature: Anthracene derivatives typically require elevated temperatures to react. If the temperature is too low, the reaction may be too slow to give a good yield in a reasonable time. Conversely, if the temperature is too high, the retro-Diels-Alder reaction can occur, reducing the yield.[8] Consider running the reaction at the reflux temperature of a high-boiling solvent like xylene (b.p. ~140°C) or in a sealed tube for higher temperatures.

  • Solvent: The choice of solvent is critical. For thermally driven reactions, a high-boiling, inert solvent is generally preferred. If solubility is an issue, explore alternative solvents. For some systems, polar solvents or even water can accelerate the reaction.[5]

  • Reaction Time: Diels-Alder reactions with unreactive dienes can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, consider extending it.

  • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the reactants and products, especially at high temperatures.

3. Review Workup and Purification

  • Product Precipitation: The Diels-Alder adduct is often a crystalline solid that precipitates from the reaction mixture upon cooling. Ensure complete precipitation by cooling the reaction mixture in an ice bath.

  • Filtration and Washing: Product can be lost during vacuum filtration. Ensure you are using the correct filter paper porosity and that you are efficiently transferring all the solid to the funnel. Wash the collected crystals with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.

  • Recrystallization: While recrystallization is often necessary for purification, it can lead to significant product loss. Choose a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.

4. Consider Catalysis

  • Lewis Acid Catalysis: If thermal conditions are not providing a satisfactory yield, consider adding a Lewis acid catalyst. Common Lewis acids like AlCl₃, BF₃·OEt₂, or ZnCl₂ can be used in catalytic amounts (5-10 mol%). These catalysts activate the dienophile, allowing the reaction to proceed under milder conditions and often with improved stereoselectivity.[7]

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and yields for Diels-Alder reactions of anthracene and its derivatives with common dienophiles. Note that yields can be highly dependent on the specific reaction setup and purification methods.

Table 1: Thermal Diels-Alder Reactions of Anthracene Derivatives

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference(s)
AnthraceneMaleic AnhydrideXyleneReflux (~140)0.5 - 160-90[4][9]
9-AnthracenemethanolN-MethylmaleimideWaterReflux (100)1~60[10]
9-AnthracenemethanolDimethyl AcetylenedicarboxylateTolueneReflux (~110)2485
9-CyanoanthraceneAcrylamideTolueneReflux (~110)12Moderate[11] (Qualitative)
9-CyanoanthraceneMethyl AcrylateTolueneReflux (~110)12Moderate[11] (Qualitative)

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions

DieneDienophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
AnthraceneMethyl AcrylateAlCl₃ (10)Dichloromethane254>95[7] (Representative)
AnthraceneN-Phenylmaleimide[Ph₃C][BArF] (5)Dichloromethane25292[6]

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol is adapted from standard procedures for the reaction of anthracene with maleic anhydride.

Materials:

  • This compound

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and maleic anhydride (1.1 eq).

  • Add 50 mL of anhydrous xylene to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (approximately 140°C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The disappearance of the starting materials indicates the reaction is proceeding.

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath for 30 minutes to ensure complete crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold xylene (2 x 10 mL).

  • Dry the product in a vacuum oven to a constant weight.

  • Characterize the product by melting point and NMR spectroscopy.

Protocol_Workflow setup 1. Combine Reactants (this compound, Maleic Anhydride) and Solvent (Xylene) reflux 2. Heat to Reflux (~140°C) for 2-4 hours setup->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 4. Cool to Room Temperature and then in Ice Bath monitor->cool Complete filter 5. Filter Product cool->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Product wash->dry characterize 8. Characterize dry->characterize

Figure 2: Experimental workflow for the thermal Diels-Alder reaction.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with N-Phenylmaleimide

This protocol provides a general method for a Lewis acid-catalyzed reaction, which may proceed under milder conditions.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Aluminum Chloride (AlCl₃) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-phenylmaleimide (1.1 eq) and 40 mL of anhydrous DCM.

  • Cool the flask in an ice bath to 0°C.

  • Carefully add anhydrous AlCl₃ (0.1 eq) in portions with stirring.

  • Stir the mixture at 0°C for 15 minutes.

  • Add a solution of this compound (1.0 eq) in 20 mL of anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding 20 mL of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified product.

Mandatory Visualizations

General Diels-Alder Reaction Pathway

Diels_Alder_Pathway reactants This compound (Diene) + Dienophile transition_state [Transition State] reactants->transition_state product Diels-Alder Adduct (Cycloadduct) transition_state->product

Figure 3: A simplified diagram of the Diels-Alder reaction pathway.

References

Technical Support Center: Optimizing Derivatization with 9-Anthracenecarbonitrile for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of hydroxyl-containing analytes with 9-Anthracenecarbonitrile (9-AN), also known as 9-Anthroylnitrile, for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for HPLC derivatization?

A1: this compound (9-AN) is a fluorescent labeling reagent used in HPLC.[1][2] It is employed to chemically modify analytes that lack a native chromophore or fluorophore, a process known as derivatization.[3][4][5] This modification allows for highly sensitive detection by fluorescence detectors.[3] 9-AN is particularly effective for derivatizing compounds containing hydroxyl groups, such as alcohols and carnitine, under mild conditions.[1]

Q2: What types of analytes can be derivatized with this compound?

A2: this compound is primarily used to derivatize compounds with hydroxyl groups. This includes, but is not limited to, alcohols, sterols, and other hydroxy-containing compounds like carnitine.[1] The reaction forms a derivative that can be readily detected and quantified.

Q3: What are the key parameters to optimize for a successful derivatization reaction?

A3: The key parameters to optimize include the molar ratio of derivatizing reagent to analyte, catalyst concentration, reaction temperature, and reaction time. Successful quantitation is dependent on optimizing these reaction conditions to ensure complete derivatization.

Q4: How should I prepare my sample before derivatization?

A4: Proper sample preparation is crucial. This often involves extraction of the analyte from its matrix, followed by a drying step to remove any water, as water can interfere with the derivatization reaction. The sample should be dissolved in an appropriate anhydrous aprotic solvent, such as acetonitrile, before adding the derivatization reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of analytes with this compound and subsequent HPLC analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Product Peak 1. Presence of water in the reaction mixture: Water can hydrolyze the derivatizing reagent or compete with the analyte for the reagent. 2. Incorrect reagent concentration: Insufficient 9-AN or catalyst will lead to incomplete derivatization. 3. Suboptimal reaction temperature or time: The reaction may be too slow at low temperatures or the reagent may degrade at excessively high temperatures. 4. Degraded this compound reagent: The reagent may have degraded due to improper storage.1. Ensure all solvents and reagents are anhydrous. Dry the sample thoroughly before adding the reaction mixture. 2. Increase the molar excess of 9-AN and the catalyst concentration. A typical starting point is a significant molar excess of the derivatizing agent. 3. Optimize the reaction temperature and time by running a series of experiments with varying conditions (see Table 1). 4. Use a fresh bottle of this compound and store it in a cool, dark, and dry place.
Presence of a Large Reagent Peak 1. Excessive amount of this compound used: A large excess of the derivatizing reagent is often necessary to drive the reaction to completion. 2. Inadequate chromatographic separation: The HPLC method may not be optimized to separate the derivatized product from the excess reagent.1. This is often unavoidable. Develop a robust HPLC method to ensure the reagent peak does not co-elute with the analyte peak. 2. Modify the mobile phase composition, gradient profile, or column chemistry to improve resolution between the reagent and the derivatized analyte.
Peak Tailing 1. Secondary interactions with the stationary phase: Residual silanols on the silica-based column can interact with the derivatized analyte. 2. Void volume in the column or fittings: Poorly packed columns or improper connections can lead to peak tailing.[6] 3. Contamination of the guard or analytical column. [7]1. Add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to mask the silanol (B1196071) groups. Adjust the mobile phase pH.[8] 2. Ensure all fittings are properly tightened and that there is no dead volume.[6] Consider replacing the column if it is old or has been subjected to harsh conditions. 3. Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[7]
Inconsistent Peak Areas (Poor Reproducibility) 1. Variability in the derivatization reaction: Inconsistent reaction conditions (temperature, time, reagent addition) can lead to variable yields. 2. Instability of the derivative: The derivatized product may be degrading over time. 3. HPLC system issues: Leaks, pump problems, or injector variability can cause fluctuations in peak areas.[9][10]1. Use a temperature-controlled reaction environment (e.g., heating block or water bath). Ensure precise and consistent addition of all reagents. Use an internal standard. 2. Analyze the samples as soon as possible after derivatization. If necessary, investigate the stability of the derivative under different storage conditions (e.g., refrigerated, protected from light). 3. Perform routine HPLC system maintenance. Check for leaks, purge the pump, and ensure the autosampler is functioning correctly.[10]
Ghost Peaks 1. Contamination in the injection system: Carryover from a previous injection. 2. Contaminated mobile phase or reagents. 1. Run blank injections with the mobile phase to check for carryover. Clean the injector needle and sample loop.[6] 2. Prepare fresh mobile phase and derivatization reagents using high-purity solvents and chemicals.

Experimental Protocols & Data

Optimization of Derivatization Conditions

The following table provides a starting point for optimizing the derivatization of hydroxyl-containing analytes with this compound. The optimal conditions may vary depending on the specific analyte and matrix.

Table 1: Recommended Starting Conditions for Derivatization Optimization

ParameterRecommended RangeNotes
Solvent Anhydrous AcetonitrileEnsure the solvent is free of water.
9-AN Concentration 1 - 10 mg/mLA higher concentration may be needed for trace-level analysis.
Catalyst Triethylamine or DMAPStart with a concentration similar to the analyte.
Molar Ratio (9-AN:Analyte) 10:1 to 100:1A large excess of the derivatizing reagent is typically required to drive the reaction to completion.
Reaction Temperature 40 - 80 °CHigher temperatures can increase the reaction rate but may also lead to reagent degradation.
Reaction Time 30 - 90 minutesMonitor the reaction progress over time to determine the optimal duration.
General Derivatization Protocol
  • Sample Preparation: Accurately weigh or measure the sample containing the hydroxyl analyte into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent under a stream of nitrogen.

  • Reagent Preparation: Prepare a stock solution of this compound and the chosen catalyst in anhydrous acetonitrile.

  • Derivatization Reaction:

    • Reconstitute the dried sample in a known volume of anhydrous acetonitrile.

    • Add the catalyst solution to the sample vial.

    • Add the this compound solution to initiate the reaction.

    • Vortex the mixture gently.

    • Incubate the vial at the desired temperature for the optimized time.

  • Reaction Quenching & Dilution: After the incubation period, cool the vial to room temperature. The reaction can often be stopped by dilution with the initial mobile phase. Dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject an aliquot of the diluted sample into the HPLC system.

Visualizations

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of an analyte with this compound prior to HPLC analysis.

derivatization_workflow sample_prep Sample Preparation (Extraction & Drying) derivatization Derivatization Reaction (Heating & Incubation) sample_prep->derivatization Dried Analyte reagent_prep Reagent Preparation (9-AN & Catalyst in Anhydrous Solvent) reagent_prep->derivatization Reagent Mixture dilution Quenching & Dilution derivatization->dilution Derivatized Sample hplc_analysis HPLC Analysis (Fluorescence Detection) dilution->hplc_analysis Diluted Sample for Injection

Caption: General workflow for this compound derivatization.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during the optimization of this compound derivatization.

troubleshooting_logic start Start Troubleshooting issue Identify the Primary Issue start->issue low_product Low/No Product Peak issue->low_product Low Signal peak_shape Poor Peak Shape (Tailing, Splitting) issue->peak_shape Bad Shape reproducibility Poor Reproducibility issue->reproducibility Inconsistent Results check_water Ensure Anhydrous Conditions low_product->check_water check_reagents Check Reagent Quality & Concentrations check_conditions Optimize Reaction Conditions (T, t) check_reagents->check_conditions check_water->check_reagents check_column Check Column & Guard Column Integrity peak_shape->check_column check_connections Inspect for Dead Volume in Fittings check_column->check_connections check_mobile_phase Optimize Mobile Phase (pH, Additives) check_connections->check_mobile_phase check_hplc Verify HPLC System Performance reproducibility->check_hplc check_reaction_control Ensure Consistent Reaction Setup & Timing check_hplc->check_reaction_control check_stability Investigate Derivative Stability check_reaction_control->check_stability

Caption: Troubleshooting logic for derivatization and HPLC analysis.

References

stability of 9-Anthracenecarbonitrile in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 9-Anthracenecarbonitrile in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic media?

A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. The nitrile group (-CN) can be converted to a carboxylic acid group (-COOH) or an amide group (-CONH2). Generally, acidic conditions favor the formation of the carboxylic acid, while basic conditions can yield either the amide (under milder conditions) or the carboxylic acid (under harsher conditions).

Q2: What are the primary degradation products of this compound under hydrolytic stress?

A2: The primary degradation products are 9-Anthracenecarboxylic acid and 9-Anthracenamide. Under acidic conditions, the final product is typically 9-Anthracenecarboxylic acid. In basic media, 9-Anthracenamide may be isolated as an intermediate, which can be further hydrolyzed to 9-Anthracenecarboxylic acid upon extended reaction time or with stronger basic conditions.

Q3: I am observing incomplete conversion during my hydrolysis experiment. What could be the reason?

A3: Incomplete conversion can be due to several factors:

  • Insufficient reaction time or temperature: The hydrolysis of aromatic nitriles can be slow, especially under mild conditions.

  • Low solubility: this compound has poor solubility in aqueous solutions. The use of a co-solvent may be necessary to ensure the compound is fully dissolved and accessible to the acid or base.

  • Inadequate concentration of acid or base: The concentration of the acid or base catalyst may not be sufficient to drive the reaction to completion.

Q4: How can I monitor the progress of the degradation of this compound?

A4: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method is often the preferred approach as it can separate the parent compound from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed Reaction conditions are too mild (low temperature, short duration).Increase the temperature (e.g., 50-70 °C) and/or extend the reaction time. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).
Poor solubility of this compound.Use a water-miscible co-solvent (e.g., acetonitrile (B52724), methanol, or THF) to dissolve the compound before adding the acidic or basic solution.
Formation of multiple unexpected peaks in HPLC Secondary degradation of the primary products or side reactions.Use milder reaction conditions. Analyze samples at earlier time points to identify the primary degradants before they degrade further.
Impurities in the starting material.Characterize the starting material purity before initiating the stability study.
Difficulty in isolating the amide intermediate in basic hydrolysis The amide is rapidly hydrolyzed to the carboxylic acid.Use milder basic conditions (e.g., lower temperature, shorter reaction time, or a weaker base) to favor the formation and isolation of the amide.

Data Presentation

Condition Time (hours) Temperature (°C) % this compound Remaining % 9-Anthracenamide % 9-Anthracenecarboxylic Acid
0.1 M HCl242595< 14
0.1 M HCl247060< 139
1 M HCl247025< 174
0.1 M NaOH24259081
0.1 M NaOH2470452529
1 M NaOH247010584

Experimental Protocols

Protocol for Acidic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Condition: To a known volume of the stock solution, add an equal volume of an aqueous solution of hydrochloric acid (to achieve final concentrations of 0.1 M or 1 M HCl).

  • Incubation: Incubate the solution at a controlled temperature (e.g., room temperature, 50 °C, or 70 °C).

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of a suitable base (e.g., NaOH) to stop the reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol for Basic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of an aqueous solution of sodium hydroxide (B78521) (to achieve final concentrations of 0.1 M or 1 M NaOH).

  • Incubation: Incubate the solution at a controlled temperature.

  • Sampling: Withdraw aliquots at specified time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of a suitable acid (e.g., HCl).

  • Analysis: Dilute the neutralized samples and analyze by HPLC.

Signaling Pathways and Experimental Workflows

Acidic_Hydrolysis_Pathway cluster_main Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Nitrile A->B + H+ C Intermediate B->C + H2O D Protonated Amide C->D Proton Transfer E 9-Anthracenamide D->E - H+ F Protonated Carboxylic Acid E->F + H2O, + H+ G 9-Anthracenecarboxylic Acid F->G - NH4+

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Basic_Hydrolysis_Pathway cluster_main Base-Catalyzed Hydrolysis of this compound A This compound B Intermediate Anion A->B + OH- C Imidate B->C + H2O D 9-Anthracenamide C->D Tautomerization E Tetrahedral Intermediate D->E + OH- F 9-Anthracenecarboxylate E->F - NH2- G 9-Anthracenecarboxylic Acid F->G + H3O+ (workup)

Caption: Base-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_main Forced Degradation Experimental Workflow A Prepare 9-ACN Stock Solution B Add Acid/Base Stressor A->B C Incubate at Controlled Temperature B->C D Withdraw Samples at Timepoints C->D E Neutralize to Quench Reaction D->E F Analyze by Stability-Indicating HPLC E->F G Quantify Degradation Products F->G

Caption: General experimental workflow for forced degradation studies.

Technical Support Center: Overcoming Solubility Issues with 9-Anthracenecarbonitrile in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 9-Anthracenecarbonitrile (9-ACN).

FAQs - Overcoming Solubility Issues with this compound (9-ACN) in Aqueous Solutions

Q1: What is this compound (9-ACN) and why is it difficult to dissolve in water?

This compound (9-ACN), also known as 9-cyanoanthracene, is a solid, yellow powder with fluorescent properties.[1][2] Its chemical structure consists of three fused benzene (B151609) rings, making it a polycyclic aromatic hydrocarbon (PAH).[3] This large, nonpolar aromatic structure results in strong intermolecular forces (π-π stacking) and high lipophilicity, leading to its inherent insolubility in water.[4]

Q2: What are the primary applications of 9-ACN in research?

9-ACN is a versatile molecule with several applications in scientific research, including:

  • Fluorescent Probe: Its intrinsic fluorescence makes it a valuable tool for studying molecular interactions and cellular environments. Anthracene derivatives are used to develop fluorescent probes for detecting specific analytes and changes in the cellular microenvironment, such as viscosity.[1][5]

  • Organic Electronics: The unique electronic properties of 9-ACN make it suitable for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2]

  • Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including dyes and pharmaceuticals.[2]

Q3: What are the common strategies to improve the aqueous solubility of 9-ACN?

Several techniques can be employed to enhance the solubility of hydrophobic compounds like 9-ACN in aqueous solutions:

  • Co-solvency: Using a mixture of a water-miscible organic solvent (co-solvent) and water can significantly increase the solubility of nonpolar compounds.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, allowing them to be dispersed in aqueous solutions.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like 9-ACN, thereby increasing their aqueous solubility.[2][6]

  • Nanoparticle Formulation: Encapsulating 9-ACN into nanoparticles, such as those made from biodegradable polymers like PLGA, can improve its dispersibility and bioavailability in aqueous systems.[7][8][9][10]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, 9-ACN does not have readily ionizable functional groups.

Q4: What is the recommended starting point for dissolving 9-ACN for in vitro experiments?

For most cell-based assays, the recommended approach is to first prepare a concentrated stock solution of 9-ACN in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[11][12] This stock solution can then be serially diluted to the final working concentration in the aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤0.1% to 0.5% for DMSO) to avoid cellular toxicity.[12]

Troubleshooting Guides

Issue 1: My 9-ACN powder will not dissolve in my aqueous buffer.

This is expected as 9-ACN is practically insoluble in water. Direct dissolution in aqueous buffers is not a viable method.

Solution Workflow:

start Start: 9-ACN powder and aqueous buffer prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). start->prep_stock dilute Dilute the stock solution into the aqueous buffer to the final working concentration. prep_stock->dilute observe Observe for precipitation. dilute->observe success Success: Clear Solution observe->success No fail Precipitation Occurs observe->fail Yes

Diagram 1: Initial Dissolution Strategy.

Issue 2: My 9-ACN precipitates out of solution after I dilute my DMSO stock into my aqueous buffer.

This common issue, often called "crashing out," occurs when the concentration of 9-ACN exceeds its solubility limit in the final aqueous environment.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of 9-ACN in your experiment.

  • Optimize the Dilution Method:

    • Pre-warm the aqueous buffer to 37°C before adding the 9-ACN stock solution.

    • Add the stock solution dropwise to the vigorously stirring or vortexing buffer. This prevents localized high concentrations of 9-ACN.

    • Perform serial dilutions in the aqueous buffer instead of a single large dilution.

  • Increase the Co-solvent Concentration: If your experimental system allows, slightly increasing the final concentration of DMSO (while remaining within non-toxic limits) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[12]

  • Consider Alternative Solubilization Methods: If the above steps are unsuccessful, you may need to employ more advanced techniques such as using co-solvent systems, cyclodextrins, or nanoparticle formulations as detailed in the experimental protocols below.

Issue 3: I am seeing cellular toxicity that I suspect is from my 9-ACN solution.

Toxicity can arise from the compound itself or the solvent used for dissolution.

Troubleshooting Steps:

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the 9-ACN. This will help you differentiate between the toxicity of 9-ACN and the solvent.

  • Reduce Solvent Concentration: Ensure the final concentration of your organic solvent is as low as possible, ideally below 0.1% for DMSO in sensitive cell lines.[12]

  • Determine the EC50 of 9-ACN: Perform a dose-response experiment to determine the concentration of 9-ACN at which 50% of the cells are no longer viable (EC50). This will help you establish a non-toxic working concentration range for your specific cell line.

  • Purity of 9-ACN: Ensure the 9-ACN you are using is of high purity, as impurities can contribute to cellular toxicity.

Issue 4: I need to prepare a sterile solution of 9-ACN for cell culture.

Maintaining sterility is critical for cell-based experiments.

Solution:

  • Aseptic Technique: Prepare the stock solution in a sterile environment, such as a biological safety cabinet. Use sterile solvents and containers.

  • Filter Sterilization: After dissolving the 9-ACN in the organic solvent, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter.[13] Note that some compounds may adsorb to the filter membrane, so it is advisable to use a filter with low protein/compound binding properties (e.g., PTFE for organic solvents).

Experimental Protocols

Protocol 1: Preparation of a 9-ACN Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of 9-ACN in DMSO, which is a common starting point for many in vitro studies.

Materials:

  • This compound (9-ACN) powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment, weigh out the desired amount of 9-ACN powder into a sterile tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization of 9-ACN using a Co-solvent System (DMSO/Ethanol)

This protocol utilizes a co-solvent system to enhance the solubility of 9-ACN in an aqueous buffer.

Materials:

  • 9-ACN stock solution in DMSO (from Protocol 1)

  • Ethanol (cell culture grade)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile tubes

Procedure:

  • Prepare a 1:1 (v/v) mixture of DMSO and ethanol.

  • Dilute the 9-ACN DMSO stock solution into the DMSO/ethanol mixture to an intermediate concentration.

  • Slowly add the intermediate solution to the pre-warmed aqueous buffer while vortexing to reach the final desired concentration of 9-ACN.

  • Ensure the final concentration of the co-solvent mixture in the aqueous buffer is at a non-toxic level for your cells.

Protocol 3: Enhancement of 9-ACN Aqueous Solubility using β-Cyclodextrin (Phase Solubility Study)

This protocol outlines a phase solubility study to determine the stoichiometry and stability constant of the inclusion complex between 9-ACN and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[14][15][16]

Materials:

  • This compound (9-ACN)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or a suitable buffer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 20 mM).

  • Add an excess amount of 9-ACN powder to each HP-β-CD solution.

  • Equilibrate the suspensions by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved 9-ACN.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol) for analysis.

  • Determine the concentration of dissolved 9-ACN in each sample using UV-Vis spectroscopy (see Protocol 5).

  • Plot the concentration of dissolved 9-ACN against the concentration of HP-β-CD. The resulting phase solubility diagram can be used to determine the complex stoichiometry and stability constant.[16]

Protocol 4: Preparation of 9-ACN Loaded PLGA Nanoparticles

This protocol describes the preparation of 9-ACN loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[7][8][9][10]

Materials:

  • This compound (9-ACN)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a known amount of PLGA and 9-ACN in the organic solvent (e.g., DCM) to form the oil phase.

  • Prepare an aqueous solution of the surfactant (e.g., 2% w/v PVA).

  • Add the oil phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer on an ice bath.

  • Transfer the resulting o/w emulsion to a larger volume of the surfactant solution and stir at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for long-term storage.

Protocol 5: Quantification of 9-ACN Concentration using UV-Vis Spectroscopy

This protocol provides a method for quantifying the concentration of 9-ACN in a solution using UV-Vis spectroscopy, based on the Beer-Lambert law.[3][17][18][19]

Materials:

  • 9-ACN solution of unknown concentration

  • High-purity 9-ACN for standard preparation

  • Suitable solvent (e.g., methanol, ethanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 9-ACN in the chosen solvent.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-500 nm) to identify the λmax. The NIST WebBook shows absorbance peaks for 9-ACN at approximately 250 nm, and a series of peaks between 350 and 400 nm.[2]

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of 9-ACN of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

  • Measure the Unknown Sample:

    • Measure the absorbance of the 9-ACN solution of unknown concentration at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of 9-ACN in the unknown sample.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₉N
Molecular Weight 203.24 g/mol
Appearance Yellow powder/solid[1][2]
Melting Point 173-177 °C
Water Solubility Insoluble[1]

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubility
Water Insoluble
Methanol Sparingly Soluble
Ethanol Soluble
Acetone Soluble
Dichloromethane (DCM) Soluble
Dimethyl Sulfoxide (DMSO) Soluble
N,N-Dimethylformamide (DMF) Soluble

Note: This table is based on the general solubility of similar polycyclic aromatic hydrocarbons and should be confirmed experimentally for specific quantitative values.

Table 3: Example of Co-Solvent System for 9-ACN Solubilization

ComponentVolume PercentagePurpose
DMSO 5-10%Primary organic solvent
Ethanol 5-10%Co-solvent to improve miscibility
Aqueous Buffer 80-90%Final aqueous medium

Note: The optimal ratio of co-solvents will depend on the desired final concentration of 9-ACN and the tolerance of the experimental system.

Table 4: Example Data from a Phase Solubility Study of 9-ACN with Hydroxypropyl-β-Cyclodextrin

[HP-β-CD] (mM)[9-ACN] (µM)
00.5
25.2
410.1
614.8
819.5
1024.2

Note: This is hypothetical data to illustrate the expected trend. The actual solubility enhancement will need to be determined experimentally.

Mandatory Visualizations

start Start: 9-ACN Precipitation in Aqueous Solution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration. check_conc->lower_conc Yes check_dilution Is the dilution method optimal? check_conc->check_dilution No success Success: Clear and Stable Solution lower_conc->success optimize_dilution Optimize dilution: - Pre-warm buffer - Dropwise addition with stirring - Serial dilution check_dilution->optimize_dilution No check_solvent Is the final solvent concentration sufficient? check_dilution->check_solvent Yes optimize_dilution->success increase_solvent Slightly increase final solvent concentration (e.g., DMSO ≤ 0.5%). Run vehicle control. check_solvent->increase_solvent No alternative_methods Consider alternative solubilization methods: - Co-solvents - Cyclodextrins - Nanoparticles check_solvent->alternative_methods Yes increase_solvent->success alternative_methods->success

Diagram 2: Logical Workflow for Troubleshooting 9-ACN Solubility Issues.

start Start: Prepare Oil and Aqueous Phases oil_phase Oil Phase: Dissolve 9-ACN and PLGA in Dichloromethane. start->oil_phase aqueous_phase Aqueous Phase: Prepare PVA solution in deionized water. start->aqueous_phase emulsification Emulsification: Add oil phase to aqueous phase and sonicate/homogenize. oil_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation: Stir the emulsion at room temperature for several hours. emulsification->solvent_evap collection Nanoparticle Collection: Centrifuge and wash with deionized water. solvent_evap->collection lyophilization Lyophilization: Freeze-dry the nanoparticles for storage. collection->lyophilization end End: 9-ACN Loaded PLGA Nanoparticles lyophilization->end

Diagram 3: Experimental Workflow for Preparing 9-ACN Loaded PLGA Nanoparticles.

cluster_cell Living Cell acn_probe 9-ACN Fluorescent Probe low_viscosity Low Intracellular Viscosity (Normal Physiological State) acn_probe->low_viscosity high_viscosity High Intracellular Viscosity (e.g., Apoptosis, Oxidative Stress) acn_probe->high_viscosity low_fluorescence Low Fluorescence Emission low_viscosity->low_fluorescence Intramolecular Rotation Quenches Fluorescence high_fluorescence High Fluorescence Emission high_viscosity->high_fluorescence Restricted Intramolecular Rotation Enhances Fluorescence external_stimulus External Stimulus (e.g., Drug Treatment, Stressor) cellular_response Cellular Response external_stimulus->cellular_response cellular_response->high_viscosity

Diagram 4: Monitoring Intracellular Viscosity Changes with a 9-ACN-based Probe.

References

Technical Support Center: Enhancing Performance of 9-Anthracenecarbonitrile-Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) utilizing 9-Anthracenecarbonitrile emitters.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in OLEDs?

This compound (9-ACN) and its derivatives are primarily utilized as blue-emitting materials in OLEDs due to the excellent photoluminescence, electroluminescence, and electrochemical properties of the anthracene (B1667546) core.[1][2] The cyano group at the 9-position can influence the electronic properties and molecular packing, making it a versatile building block for highly efficient blue emitters.[3] These materials can be used as non-doped emitters or as guests in a host-guest emissive layer system.[4][5]

Q2: What are the key factors that limit the performance of this compound-based OLEDs?

The performance of OLEDs with this compound emitters can be constrained by several factors, including:

  • Suboptimal Device Architecture: Inefficient charge injection, transport, and recombination due to poorly chosen layer materials and thicknesses.[6]

  • Energy Level Mismatch: Poor alignment of the HOMO and LUMO energy levels between the emitter and adjacent layers can hinder efficient charge transfer and exciton (B1674681) formation.

  • Concentration Quenching: In non-doped devices, aggregation of emitter molecules can lead to a decrease in photoluminescence quantum yield.

  • Material Purity: Impurities in the this compound or other organic layers can act as charge traps or quenching sites, reducing device efficiency and lifetime.[7]

  • Device Degradation: Intrinsic degradation of the organic materials and extrinsic factors like exposure to moisture and oxygen can lead to a decline in luminance over time.[8][9]

Q3: How does the device architecture impact the efficiency of these OLEDs?

The architecture of an OLED is critical for achieving high efficiency. Each layer, including the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL), plays a crucial role in facilitating balanced charge injection and transport, leading to efficient recombination in the emissive layer.[6][10] The thickness of each layer must be optimized to ensure that electrons and holes meet within the EML.[6] Furthermore, the use of charge blocking layers (Hole Blocking Layer - HBL, and Electron Blocking Layer - EBL) can confine excitons within the EML, preventing them from quenching at the interfaces with the transport layers.[1][7]

Troubleshooting Guides

Issue 1: Low External Quantum Efficiency (EQE)

Possible Causes:

  • Unbalanced Charge Injection/Transport: An unequal number of holes and electrons reaching the emissive layer leads to charge leakage and reduced recombination efficiency.

  • Poor Energy Level Alignment: A significant energy barrier between the transport layers and the this compound emitter can impede charge injection into the emissive layer.

  • Sub-optimal Emitter Concentration (in doped devices): An inappropriate doping concentration can lead to inefficient energy transfer from the host to the guest or self-quenching of the emitter.

  • Triplet-Triplet Annihilation (TTA): While TTA can enhance the efficiency of fluorescent OLEDs, at high brightness levels, it can also become a loss mechanism.[11]

Troubleshooting Steps:

  • Optimize Layer Thicknesses: Systematically vary the thickness of the HTL and ETL to balance the flux of holes and electrons into the emissive layer.

  • Select Appropriate Transport Materials: Choose HTL and ETL materials with HOMO and LUMO levels that are well-aligned with those of the this compound emitter to minimize charge injection barriers.

  • Optimize Doping Concentration: If using a host-dopant system, vary the concentration of the this compound derivative (typically between 1% and 10%) to find the optimal balance for efficient energy transfer and minimal self-quenching.

  • Introduce Blocking Layers: Incorporate an EBL between the EML and HTL, and an HBL between the EML and ETL to confine charge carriers and excitons within the emissive layer.

Issue 2: Poor Color Purity or Unstable Emission Spectrum

Possible Causes:

  • Emission from Transport Layers: If the recombination zone extends beyond the emissive layer, parasitic emission from the HTL or ETL can occur, leading to a broadened or shifted spectrum.

  • Excimer/Exciplex Formation: Aggregation of emitter molecules can lead to the formation of excimers, which typically exhibit a red-shifted and broadened emission spectrum.[3] Exciplex formation at the interface between the HTL and ETL can also contribute to unwanted emission.

  • Incomplete Energy Transfer: In doped devices, if the energy transfer from the host to the this compound guest is inefficient, residual emission from the host material may be observed.

Troubleshooting Steps:

  • Improve Charge Confinement: Utilize hole- and electron-blocking layers to ensure recombination occurs exclusively within the emissive layer.

  • Modify Molecular Structure: Introduce bulky side groups to the this compound core to suppress intermolecular interactions and prevent excimer formation.[2]

  • Optimize Host Material: In doped systems, select a host material with a triplet energy level significantly higher than that of the this compound emitter to ensure efficient and complete energy transfer.

  • Control Deposition Conditions: Optimize the substrate temperature and deposition rate during thermal evaporation to promote the formation of an amorphous film and prevent crystallization, which can lead to aggregation.

Issue 3: Rapid Device Degradation and Short Lifetime

Possible Causes:

  • Intrinsic Material Instability: The chemical bonds within the organic molecules can break under electrical stress and high-energy emission, leading to the formation of non-emissive species.

  • Extrinsic Degradation: Exposure to atmospheric moisture and oxygen can lead to the oxidation of the organic materials and the corrosion of the cathode, resulting in the formation of "dark spots".[8][12]

  • UV Degradation: Exposure to ambient UV light can also contribute to the degradation of the organic layers.[12][13]

  • Thermal Stress: High operating temperatures can accelerate the degradation of the organic materials.

Troubleshooting Steps:

  • Encapsulation: Properly encapsulate the device in an inert atmosphere (e.g., nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent exposure to moisture and oxygen.

  • Material Purification: Ensure high purity of all organic materials through techniques like sublimation to remove impurities that can accelerate degradation.

  • Improve Thermal Stability: Select materials with high glass transition temperatures (Tg) to enhance the morphological stability of the thin films during operation.[14]

  • Deuteration: Consider synthesizing deuterated analogues of the this compound emitter. Replacing C-H bonds with stronger C-D bonds can significantly enhance the operational lifetime of the device.[15]

Performance Data of this compound Derivatives in OLEDs

The following table summarizes the performance of various OLEDs based on this compound derivatives.

EmitterDevice StructureMax. EQE (%)CIE Coordinates (x, y)Reference
mCz-TAn-CNNon-doped7.03(0.14, 0.12)[11]
m2Cz-TAn-CNDoped7.28(0.14, 0.09)[11]
pCzphAnBztNon-doped--[4]
mCzAnBztNon-doped7.95(0.15, 0.07)[4]
m2CzAnBztNon-doped--[4]
Cz-TAn-DMACDoped4.8(0.15, 0.08)[5]
TPA-TAn-DMACNon-doped4.9(0.14, 0.18)[5]

Experimental Protocols

General Protocol for OLED Fabrication and Characterization

This protocol outlines the standard procedure for fabricating and testing a multilayer OLED using thermal evaporation.

1. Substrate Preparation:

  • Clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) (15 minutes each).
  • Dry the substrates with a high-purity nitrogen stream.
  • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.[16]

2. Thin Film Deposition:

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
  • Sequentially deposit the organic layers and the metal cathode. The deposition rates and thicknesses should be monitored in real-time using a quartz crystal microbalance. A typical device structure would be:
  • HIL (e.g., HAT-CN, 10 nm)
  • HTL (e.g., NPB, 40 nm)
  • EML (this compound derivative, either neat or doped in a host, 20-30 nm)
  • ETL (e.g., TPBi or Alq₃, 30-40 nm)
  • EIL (e.g., LiF, 1 nm)
  • Cathode (e.g., Al, 100 nm)

3. Encapsulation:

  • Immediately transfer the fabricated devices into a nitrogen-filled glovebox.
  • Encapsulate the devices using a glass lid and a UV-curable epoxy to protect them from atmospheric degradation.

4. Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
  • Record the electroluminescence (EL) spectra with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
  • Calculate the External Quantum Efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L and EL data.

Visualizations

OLED_Structure cluster_anode Anode Side cluster_cathode Cathode Side Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) This compound HTL->EML ETL Electron Transport Layer (ETL) Light EML->Light Light Emission EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons

Caption: A typical multilayer OLED device structure.

Troubleshooting_Workflow Start Poor OLED Performance (Low EQE, Poor Color, Short Lifetime) Check_Purity Verify Material Purity (Sublimation, NMR, etc.) Start->Check_Purity Optimize_Arch Optimize Device Architecture Check_Purity->Optimize_Arch Purity Confirmed Check_Layers Vary Layer Thicknesses (HTL, ETL) Optimize_Arch->Check_Layers Check_Materials Evaluate Transport Materials (Energy Level Alignment) Optimize_Arch->Check_Materials Check_Doping Optimize Doping Concentration (1-10%) Optimize_Arch->Check_Doping Add_Blocking Introduce Blocking Layers (HBL, EBL) Optimize_Arch->Add_Blocking Encapsulate Ensure Proper Encapsulation Check_Layers->Encapsulate Check_Materials->Encapsulate Check_Doping->Encapsulate Add_Blocking->Encapsulate End Improved Performance Encapsulate->End

Caption: A general troubleshooting workflow for performance issues.

References

minimizing aggregation-caused quenching of 9-Anthracenecarbonitrile fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Anthracenecarbonitrile (9-ACN) fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving 9-ACN.

Frequently Asked Questions (FAQs)

Q1: What is aggregation-caused quenching (ACQ) and why does it affect this compound?

A1: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases upon aggregation or in the solid state. For planar aromatic molecules like this compound (9-ACN), ACQ is a common issue. It is primarily caused by the formation of non-fluorescent or weakly fluorescent ground-state dimers or excimers through intermolecular π–π stacking interactions.[1] This process provides a non-radiative decay pathway for the excited state, thus quenching the fluorescence.

Q2: What are the common signs of ACQ in my 9-ACN experiments?

A2: The most common signs of ACQ include:

  • A significant decrease in fluorescence intensity as the concentration of 9-ACN increases.

  • A noticeable red-shift in the emission spectrum at higher concentrations, which can indicate excimer formation.

  • Low or no fluorescence from solid-state 9-ACN samples or nanoparticles.

Q3: How can I minimize or prevent ACQ of 9-ACN?

A3: Several strategies can be employed to mitigate ACQ of 9-ACN:

  • Host-Guest Chemistry: Encapsulating 9-ACN within the hydrophobic cavity of a host molecule, such as a cyclodextrin, can physically isolate the fluorophores and prevent aggregation.

  • Polymer Matrix Encapsulation: Dispersing 9-ACN within a polymer matrix can create a rigid environment that restricts molecular motion and prevents close contact between fluorophores.

  • Nanoparticle Formulation: Creating nanoparticles where 9-ACN is entrapped can also serve to isolate the molecules.

  • Chemical Modification: Attaching bulky side groups to the anthracene (B1667546) core can sterically hinder π–π stacking.

Q4: Which host molecule is suitable for forming an inclusion complex with 9-ACN?

A4: β-cyclodextrin is a commonly used and effective host for encapsulating aromatic molecules like 9-ACN due to the suitable size of its hydrophobic cavity.

Q5: What type of polymer is recommended for creating a solid-state fluorescent material with 9-ACN?

A5: Optically transparent polymers with good processability are ideal. Polymethyl methacrylate (B99206) (PMMA) is a common choice for embedding fluorophores to create highly fluorescent solid materials.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Fluorescence Signal 1. Aggregation-Caused Quenching (ACQ): The concentration of 9-ACN is too high, leading to self-quenching. 2. Solvent Polarity: The solvent may not be optimal for 9-ACN fluorescence. 3. Presence of Quenchers: Impurities in the solvent or sample (e.g., dissolved oxygen, heavy atoms) can quench fluorescence. 4. Incorrect Instrument Settings: Excitation/emission wavelengths or slit widths are not optimized.1. Dilute the sample: Work with more dilute solutions of 9-ACN. If high concentration is necessary, consider using strategies to minimize ACQ (see FAQs). 2. Solvent Screening: Test a range of solvents with varying polarities to find the optimal one for your application. 3. Purify Solvents and Sample: Use high-purity solvents and consider de-gassing solutions to remove oxygen. 4. Optimize Instrument Settings: Ensure the excitation wavelength corresponds to an absorption maximum of 9-ACN and that emission is monitored at the expected wavelength. Adjust slit widths to balance signal intensity and spectral resolution.
High Background Fluorescence 1. Solvent or Buffer Fluorescence: The solvent or buffer components may be fluorescent. 2. Contaminated Cuvettes or Glassware: Residual fluorescent compounds on labware. 3. Autofluorescence from Biological Samples: Cells or tissues may have endogenous fluorophores.1. Use High-Purity Solvents: Use spectroscopy-grade solvents. 2. Thoroughly Clean Labware: Use appropriate cleaning procedures for all cuvettes and glassware. 3. Use Controls: Run a blank sample (solvent/buffer only) and an unstained biological sample to determine the level of background fluorescence.
Inconsistent or Irreproducible Results 1. Photobleaching: The 9-ACN molecules are being destroyed by prolonged exposure to the excitation light. 2. Sample Evaporation: The solvent is evaporating during the experiment, leading to an increase in concentration. 3. Instrument Instability: Fluctuations in the lamp intensity or detector sensitivity.1. Minimize Light Exposure: Reduce the excitation intensity, use neutral density filters, and minimize the duration of light exposure. 2. Use Capped Cuvettes: Ensure cuvettes are properly sealed to prevent solvent evaporation. 3. Allow Instrument to Warm Up: Ensure the fluorometer has reached a stable operating temperature before taking measurements. Use a reference fluorophore to check for instrument drift.
Distorted Emission Spectrum 1. Inner Filter Effect: At high concentrations, the sample absorbs too much of the excitation or emission light, leading to a distortion of the spectral shape. 2. Detector Saturation: The fluorescence signal is too intense for the detector, causing a flattening of the peak.1. Dilute the Sample: Ensure the absorbance of the solution at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects. 2. Reduce Excitation Intensity or Slit Width: Decrease the amount of light reaching the detector by reducing the excitation intensity or narrowing the emission slit width.

Data Presentation

Table 1: Comparison of Photophysical Properties of 9-ACN in Different Environments (Illustrative Data)

EnvironmentFluorescence Quantum Yield (ΦF)Emission Maximum (λem)Observations
Dilute Cyclohexane Solution (Monomeric) ~0.8 - 0.9~405 nmHigh fluorescence efficiency, characteristic of isolated molecules.
Concentrated Cyclohexane Solution (Aggregated) < 0.1~450 nm (broad)Significant decrease in fluorescence intensity and red-shift in emission, indicative of excimer formation and ACQ.
Solid State (Powder) < 0.05~460 nm (broad)Very low fluorescence due to extensive π–π stacking and ACQ.
Encapsulated in β-Cyclodextrin (in Water) ~0.6 - 0.7~410 nmFluorescence is largely restored as the host molecule prevents aggregation.
Dispersed in PMMA Matrix (Solid Film) ~0.5 - 0.6~415 nmThe rigid polymer matrix isolates 9-ACN molecules, leading to enhanced solid-state fluorescence.

Note: The data presented here are illustrative and based on typical behavior of anthracene derivatives. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol describes a co-precipitation method for the formation of a 9-ACN-β-cyclodextrin inclusion complex.

Materials:

  • This compound (9-ACN)

  • β-Cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Deionized Water

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Prepare a saturated solution of β-cyclodextrin: In a beaker, add β-cyclodextrin to deionized water at room temperature with continuous stirring until no more β-CD dissolves. Gently heat the solution to 60-70 °C to ensure complete dissolution.

  • Prepare a solution of 9-ACN: Dissolve this compound in a minimal amount of ethanol.

  • Form the inclusion complex: Slowly add the ethanolic solution of 9-ACN dropwise to the heated β-cyclodextrin solution while stirring vigorously. A 1:1 molar ratio of 9-ACN to β-CD is a good starting point.

  • Promote precipitation: Continue stirring the mixture and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance precipitation.

  • Isolate the complex: Collect the precipitate by vacuum filtration.

  • Wash the complex: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin, followed by a wash with a small amount of cold ethanol to remove any unencapsulated 9-ACN.

  • Dry the complex: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as fluorescence spectroscopy (observing a blue-shift and enhancement of fluorescence compared to aggregated 9-ACN), UV-Vis spectroscopy, and X-ray diffraction (XRD).

Protocol 2: Encapsulation of this compound in PMMA Nanoparticles

This protocol describes the preparation of 9-ACN-loaded PMMA nanoparticles using an oil-in-water emulsion-solvent evaporation method.

Materials:

  • This compound (9-ACN)

  • Polymethyl methacrylate (PMMA)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) as a surfactant

  • Deionized Water

  • Sonicator (probe or bath)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare the organic phase: Dissolve a known amount of PMMA and 9-ACN in dichloromethane. The concentration of PMMA can be in the range of 1-5% (w/v), and the amount of 9-ACN can be varied depending on the desired loading.

  • Prepare the aqueous phase: Prepare an aqueous solution of poly(vinyl alcohol) (e.g., 1-2% w/v).

  • Form the emulsion: Add the organic phase to the aqueous phase while sonicating the mixture. Sonication should be performed in an ice bath to minimize solvent evaporation. Continue sonication for a few minutes to form a stable oil-in-water emulsion.

  • Solvent evaporation: Transfer the emulsion to a beaker and stir it at room temperature for several hours (or overnight) to allow the dichloromethane to evaporate completely. This will lead to the formation of solid PMMA nanoparticles with encapsulated 9-ACN.

  • Isolate the nanoparticles: Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove excess PVA and any unencapsulated 9-ACN.

  • Dry the nanoparticles: The final product can be lyophilized (freeze-dried) to obtain a dry powder of 9-ACN-loaded PMMA nanoparticles.

  • Characterization: The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The encapsulation of 9-ACN can be confirmed by fluorescence spectroscopy, where the nanoparticles should exhibit strong fluorescence compared to aggregated 9-ACN.

Visualizations

ACQ_Mechanism S0 S₀ (Ground State) Monomeric 9-ACN S1 S₁ (Excited State) Monomeric 9-ACN S0->S1 Excitation (hν) Aggregation Aggregation (High Concentration) S0->Aggregation Excimer Excimer (Excited State Dimer) S1->Excimer Excimer Formation Fluorescence Fluorescence (Radiative Decay) S1->Fluorescence S0_agg S₀ (Ground State) Aggregated 9-ACN (π-π stacked) Aggregation->S0_agg S0_agg->Excimer Excitation (hν) Quenching Quenching (Non-Radiative Decay) Excimer->Quenching Fluorescence->S0 Emission (hν') Quenching->S0_agg Heat

Caption: Mechanism of Aggregation-Caused Quenching (ACQ) of 9-ACN.

ACQ_Minimization_Workflow Start Start: 9-ACN exhibits ACQ Strategy Select a Strategy to Minimize ACQ Start->Strategy HostGuest Host-Guest Chemistry (e.g., with β-Cyclodextrin) Strategy->HostGuest PolymerMatrix Polymer Matrix Encapsulation (e.g., in PMMA) Strategy->PolymerMatrix Protocol_HG Follow Protocol 1: Prepare Inclusion Complex HostGuest->Protocol_HG Protocol_PM Follow Protocol 2: Prepare Nanoparticles PolymerMatrix->Protocol_PM Characterization Characterize the Product Protocol_HG->Characterization Protocol_PM->Characterization Fluorescence_Test Measure Fluorescence (Quantum Yield, λem) Characterization->Fluorescence_Test Structural_Test Structural Analysis (XRD, DLS, TEM) Characterization->Structural_Test End Result: Minimized ACQ and Enhanced Fluorescence Fluorescence_Test->End Structural_Test->End

Caption: Experimental workflow for minimizing ACQ of 9-ACN.

References

selecting the optimal excitation and emission wavelengths for 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal excitation and emission wavelengths for 9-Anthracenecarbonitrile. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the approximate optimal excitation and emission wavelengths for this compound?

In bulk solution, this compound typically exhibits maximum absorption in the range of 365 to 385 nm, which serves as a good starting point for determining the optimal excitation wavelength. Its fluorescence emission is strong and occurs in the blue region of the spectrum, generally between 400 and 430 nm.

Q2: How does the solvent affect the excitation and emission wavelengths of this compound?

The excitation and emission wavelengths

dealing with interference from background fluorescence when using 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 9-Anthracenecarbonitrile (9-ACN) in their experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to background fluorescence and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when using this compound?

A1: Background fluorescence can originate from several sources, broadly categorized as intrinsic and extrinsic.

  • Intrinsic Autofluorescence: Many biological samples naturally fluoresce. Key endogenous fluorophores that can interfere with 9-ACN's signal include:

    • Nicotinamide adenine (B156593) dinucleotide (NADH): A metabolic coenzyme with broad fluorescence emission in the blue-green region.

    • Flavins (e.g., FAD): Another group of metabolic coenzymes that fluoresce in the green-yellow region.

    • Structural Proteins: Collagen and elastin, particularly abundant in tissue samples, exhibit strong autofluorescence in the blue and green spectral regions.

  • Extrinsic Factors: These are sources of fluorescence introduced during sample preparation and imaging:

    • Cell Culture Media: Components like phenol (B47542) red and riboflavin (B1680620) in standard cell culture media can contribute significantly to background fluorescence.[1][2]

    • Fixatives: Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.

    • Mounting Media: Some mounting media can be inherently fluorescent.

    • Plasticware: Plastic-bottom plates and tubes can exhibit higher background fluorescence compared to glass-bottom alternatives.

    • Unbound 9-ACN: Residual, unbound 9-ACN or its derivatives from a labeling reaction will contribute to the background signal.

Q2: I am observing high background across my entire sample. What are the likely causes and how can I fix it?

A2: High, uniform background often points to issues with unbound fluorophore or autofluorescence from the liquid components of your sample.

  • Cause: Insufficient washing after staining or derivatization.

    • Solution: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) to thoroughly remove any unbound 9-ACN.

  • Cause: Autofluorescent media or buffers.

    • Solution: Whenever possible, replace standard cell culture media with phenol red-free alternatives or a clear buffered saline solution for imaging.[1]

  • Cause: Contaminated solvents or reagents.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared, filtered buffers.

Q3: My fluorescence signal is weak and difficult to distinguish from the background. What can I do to improve the signal-to-noise ratio?

A3: A low signal-to-noise ratio can be addressed by optimizing both the signal intensity and the background reduction.

  • Optimize 9-ACN Concentration: Perform a titration experiment to determine the optimal concentration of 9-ACN for your application. Using too high a concentration can lead to increased background, while too low a concentration will result in a weak signal.

  • Choose the Right Filters: Ensure your fluorescence microscope or plate reader is equipped with excitation and emission filters that are specifically matched to the spectral properties of 9-ACN (see Table 1).

  • Increase Incubation Time: For derivatization reactions, a longer incubation time may lead to more efficient labeling and a stronger signal. This should be optimized for your specific analyte.

  • Use Antifade Reagents: If photobleaching is an issue, consider using a commercially available antifade reagent in your mounting medium.

  • Select a Brighter Fluorophore: If the signal from 9-ACN is inherently too low for your application, consider using a brighter fluorophore with a higher quantum yield, preferably one that emits in the red or far-red region to minimize interference from autofluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Specific Cellular Compartments
  • Observation: You observe bright, non-specific fluorescence in cellular structures, such as lysosomes or mitochondria, that is not consistent with the expected localization of your target.

  • Potential Cause: Autofluorescence from endogenous molecules like NADH and flavins, which are concentrated in mitochondria.[2][3][4] Lipofuscin, an age-related pigment, can also accumulate in lysosomes and fluoresces broadly.

  • Troubleshooting Steps:

    • Acquire an Unstained Control: Image an unstained sample using the same settings to determine the intrinsic autofluorescence profile of your cells or tissue.

    • Spectral Unmixing: If your imaging system has this capability, acquire images at multiple emission wavelengths and use spectral unmixing algorithms to separate the 9-ACN signal from the autofluorescence.

    • Use a Red-Shifted Dye: If autofluorescence in the blue-green region is overwhelming, consider a different fluorescent label that excites and emits at longer wavelengths.

    • Autofluorescence Quenching: For fixed samples, chemical quenching agents like Sudan Black B or commercial reagents can be used to reduce autofluorescence.

Issue 2: Inconsistent Fluorescence Intensity Between Samples
  • Observation: You are seeing significant variability in the fluorescence intensity of replicate samples.

  • Potential Cause:

    • Solvent Effects: The fluorescence quantum yield of many fluorophores, including anthracene (B1667546) derivatives, can be highly sensitive to the polarity of the solvent.[5] Inconsistent solvent composition between samples can lead to variable fluorescence.

    • Temperature Fluctuations: Temperature can affect the rate of non-radiative decay pathways, thus influencing fluorescence intensity.

    • Photobleaching: Exposing samples to the excitation light for different durations can lead to varying degrees of photobleaching.

  • Troubleshooting Steps:

    • Ensure Consistent Solvent Environment: Use the same high-purity solvent for all samples and standards. If working with gradients in HPLC, ensure the gradient profile is highly reproducible.

    • Maintain Constant Temperature: Use a temperature-controlled stage or plate reader to ensure all measurements are taken at the same temperature.

    • Minimize Light Exposure: Use the lowest possible excitation intensity that provides an adequate signal. Keep the shutter closed when not acquiring images and limit the exposure time for each sample.

Data Presentation

Table 1: Photophysical Properties of this compound and Common Interfering Fluorophores

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
This compound (9-ACN) 365 - 385400 - 430[6]0.8 - 0.95[6]4 - 6 (in solution)[6]
NADH (unbound) ~340~460~0.02[3][7]~0.3 - 0.4[4]
NADH (protein-bound) ~340~440Increased~1.2 - 5.7
Flavins (FAD, unbound) ~450~530~0.03[7]~2.3 - 2.9
Flavins (FAD, protein-bound) ~450~530Decreased (quenched)< 0.1[4]

Experimental Protocols

Protocol 1: Derivatization of Carboxylic Acids for HPLC-Fluorescence Detection

This protocol is adapted from methods for derivatizing carboxylic acids with anthracene-based reagents for sensitive quantification by HPLC with fluorescence detection.[2]

Materials:

  • This compound (or a suitable reactive derivative like 9-chloromethylanthracene)

  • Carboxylic acid standards or sample extracts

  • Anhydrous acetonitrile (B52724) (HPLC grade)

  • Catalyst: Tetrabutylammonium (B224687) bromide

  • Reaction vials (amber glass to protect from light)

  • Thermoblock or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare standard solutions of your carboxylic acid(s) of interest in anhydrous acetonitrile.

    • For experimental samples, perform an appropriate extraction to isolate the carboxylic acids and ensure the final extract is in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In an amber reaction vial, combine:

      • 100 µL of the carboxylic acid standard or sample.

      • 100 µL of a 1 mg/mL solution of 9-chloromethylanthracene in anhydrous acetonitrile.

      • 50 µL of a 1 mg/mL solution of tetrabutylammonium bromide in anhydrous acetonitrile.

    • Vortex the mixture gently.

    • Incubate the reaction at 50-60°C for 50-60 minutes.

  • Sample Analysis:

    • After incubation, cool the reaction mixture to room temperature.

    • Inject an appropriate volume (e.g., 10-20 µL) directly onto the HPLC system.

    • Set the fluorescence detector to an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 410 nm.[2]

    • Develop a suitable gradient elution method to separate the derivatized carboxylic acids.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample/Standard Mix Mix Sample, Reagent, & Catalyst Sample->Mix Reagent 9-ACN Derivative Solution Reagent->Mix Catalyst Catalyst Solution Catalyst->Mix Incubate Incubate at Elevated Temperature Mix->Incubate Inject Inject into HPLC System Incubate->Inject Detect Fluorescence Detection Inject->Detect Quantify Quantification Detect->Quantify troubleshooting_logic Start High Background Fluorescence Observed CheckUnstained Image Unstained Control Sample Start->CheckUnstained HighAutofluorescence Is Autofluorescence High? CheckUnstained->HighAutofluorescence SpectralUnmixing Use Spectral Unmixing or Autofluorescence Quencher HighAutofluorescence->SpectralUnmixing Yes CheckWashing Review Washing Protocol HighAutofluorescence->CheckWashing No ProblemSolved Problem Resolved SpectralUnmixing->ProblemSolved IncreaseWashes Increase Number/ Duration of Washes CheckWashing->IncreaseWashes CheckMedia Is Background Still High? IncreaseWashes->CheckMedia ChangeMedia Use Phenol Red-Free /Clear Imaging Medium CheckMedia->ChangeMedia Yes CheckMedia->ProblemSolved No OptimizeDye Optimize 9-ACN Concentration ChangeMedia->OptimizeDye OptimizeDye->ProblemSolved

References

ensuring complete reaction of 9-Anthracenecarbonitrile in derivatization protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete reaction of 9-Anthracenecarbonitrile during derivatization for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for derivatization?

This compound is a fluorescent labeling reagent. It is primarily used to derivatize (i.e., chemically modify) molecules that lack a native chromophore or fluorophore, enabling their sensitive detection by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. It is particularly effective for labeling carboxylic acids.

Q2: How can I monitor the progress of my derivatization reaction?

The most common method is to use Thin-Layer Chromatography (TLC) or HPLC. By spotting or injecting aliquots of your reaction mixture over time, you can observe the disappearance of the starting material (your analyte and this compound) and the appearance of the new, fluorescently-labeled product spot or peak. A complete reaction is indicated by the absence of the limiting reagent's spot/peak.

Q3: What are the typical causes of incomplete derivatization with this compound?

Incomplete reactions can stem from several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or pH can hinder the reaction rate.

  • Reagent Degradation: Moisture can degrade both the derivatizing agent and any catalysts used.

  • Steric Hindrance: The structure of the analyte molecule may physically block the reaction site.

  • Insufficient Catalyst: Many derivatization reactions with this compound require a catalyst to proceed efficiently.

  • Low Reagent Concentration: An insufficient excess of the derivatizing agent may not be enough to drive the reaction to completion.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired derivatized product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

start Low/No Product Detected check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK? add_catalyst Introduce/Increase Catalyst (e.g., Crown Ether) check_conditions->add_catalyst Conditions Correct? optimize_stoichiometry Increase Molar Excess of This compound add_catalyst->optimize_stoichiometry Catalyst Ineffective? optimize_temp Increase Reaction Temperature optimize_stoichiometry->optimize_temp optimize_time Increase Reaction Time optimize_temp->optimize_time success Reaction Complete optimize_time->success

Caption: Troubleshooting Decision Tree for Low Derivatization Yield.

Detailed Steps:

  • Verify Reagent Integrity: Ensure that your this compound and any catalysts have not degraded. It is recommended to use fresh, high-purity reagents and anhydrous solvents, as moisture can significantly impede the reaction.

  • Optimize Reagent Stoichiometry: To drive the reaction to completion, it is common practice to use a molar excess of the derivatizing reagent.

    Molar Ratio (Analyte:Reagent)Typical Application
    1:1.5 to 1:3Initial optimization for simple analytes.
    1:5 to 1:10For complex matrices or sterically hindered analytes.
  • Introduce a Catalyst: For the derivatization of carboxylic acids, a catalyst is often necessary. Crown ethers, such as 18-Crown-6, are frequently used in conjunction with a base like potassium carbonate to facilitate the reaction.

  • Adjust Reaction Temperature and Time: Derivatization reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, consider moderately increasing the heat. Monitor the reaction progress over time to determine the optimal reaction duration.

    ParameterTypical RangeNotes
    Temperature40 - 80 °CHigher temperatures can risk degradation of analyte or product.
    Reaction Time30 - 120 minutesMonitor via TLC/HPLC to avoid unnecessary heating and side reactions.
Issue 2: Presence of Excess Reagent After Reaction

The presence of a large amount of unreacted this compound can interfere with the chromatographic analysis of your derivatized product.

Strategies for Removing Excess Reagent:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up the reaction mixture. A suitable SPE cartridge can be chosen to retain the nonpolar excess reagent while allowing the more polar derivatized analyte to be eluted.

  • Liquid-Liquid Extraction: A simple extraction can sometimes be used to partition the unreacted reagent into an immiscible solvent, separating it from your product.

  • Quenching: In some cases, a "scavenger" reagent can be added to react with the excess this compound, converting it into a product that is easily separated.

Experimental Protocols

Protocol: Derivatization of a Carboxylic Acid

This protocol provides a general methodology for the derivatization of a carboxylic acid using this compound for HPLC-fluorescence analysis.

Derivatization Workflow

reagents 1. Prepare Reagents - Analyte Solution - Derivatizing Agent Sol. - Catalyst Solution mix 2. Mix Reagents in Reaction Vial reagents->mix incubate 3. Incubate (e.g., 60°C for 60 min) mix->incubate cleanup 4. Reaction Cleanup (e.g., SPE) incubate->cleanup analyze 5. Analyze by HPLC-FLD cleanup->analyze

Caption: General Workflow for this compound Derivatization.

Materials:

  • Analyte solution (e.g., 1 mg/mL in a suitable solvent)

  • This compound solution (e.g., 5 mg/mL in acetonitrile)

  • 18-Crown-6 ether solution (e.g., 2 mg/mL in acetonitrile)

  • Potassium Carbonate (anhydrous powder)

  • Anhydrous acetonitrile

  • Reaction vials

Procedure:

  • In a clean, dry reaction vial, add 100 µL of the analyte solution.

  • To this, add 200 µL of the this compound solution.

  • Add 50 µL of the 18-Crown-6 solution.

  • Add approximately 2-3 mg of anhydrous potassium carbonate.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath set to 60°C for 60 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • The sample may need to be filtered or centrifuged to remove the potassium carbonate before cleanup or direct injection into the HPLC system.

  • If necessary, perform a sample cleanup step (e.g., SPE) to remove excess derivatizing reagent.

  • Dilute the final sample as needed with the mobile phase and inject it into the HPLC system.

long-term storage and handling of 9-Anthracenecarbonitrile to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Anthracenecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper long-term storage, handling, and use of this compound, minimizing degradation and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. It is crucial to keep the container tightly sealed to protect it from moisture and light.

Q2: How does exposure to light affect the stability of this compound?

A2: Exposure to light, particularly UV light, can lead to the photodegradation of this compound. This process is believed to involve the formation of an endoperoxide intermediate across the anthracene (B1667546) core, which can then undergo further reactions to form various degradation products.[1] To prevent this, always store the compound in a light-proof container and minimize its exposure to ambient light during handling.

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, the nitrile group of this compound can undergo hydrolysis to form 9-anthracenecarboxylic acid. This reaction can be catalyzed by both acidic and basic conditions. Therefore, it is important to avoid contact with strong acids, bases, and aqueous environments during storage and in experimental setups where the nitrile functionality is to be preserved.

Q4: What happens if this compound is exposed to high temperatures?

Troubleshooting Guides

Fluorescence-Based Experiments
Issue Potential Cause Troubleshooting Steps
Low or No Fluorescence Signal Degradation of the compound due to improper storage or handling.Verify the purity of your this compound stock using the HPLC protocol below. Ensure it has been stored correctly in a cool, dry, dark place.
Fluorescence quenching by components in the experimental medium.Identify and remove potential quenchers from your sample. Common quenchers include dissolved oxygen and heavy atoms.[2]
Incorrect excitation or emission wavelengths.Confirm the optimal excitation and emission maxima for this compound in your specific solvent system.
Inconsistent Fluorescence Readings Photobleaching due to prolonged exposure to excitation light.Minimize the exposure time of the sample to the light source. Use the lowest possible excitation intensity that provides an adequate signal.[3]
Temperature fluctuations affecting fluorescence quantum yield.Use a temperature-controlled sample holder to maintain a stable experimental temperature.
Aggregation of the molecule at high concentrations.Perform experiments at lower concentrations to avoid aggregation-caused quenching.[3]
General Handling and Purity
Issue Potential Cause Troubleshooting Steps
Compound appears discolored or clumped Degradation due to moisture or air exposure.Discard the product if significant discoloration is observed. Ensure the container is always tightly sealed after use and stored in a desiccator if necessary.
Inconsistent experimental results Impurities in the this compound stock.Assess the purity of your compound using the provided HPLC protocol. If impurities are detected, purify the compound or obtain a new, high-purity batch.
Poor solubility Use of an inappropriate solvent.This compound is generally soluble in organic solvents like acetonitrile (B52724), dichloromethane, and THF. Test solubility in a small volume before preparing a bulk solution.

Experimental Protocols

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

3. Detection:

  • UV Detection: Monitor at a wavelength where this compound has strong absorbance (e.g., ~254 nm or ~365 nm).

  • Fluorescence Detection: Ex: ~365 nm, Em: ~410 nm.

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of about 10-20 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of this compound by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Potential degradation products, such as 9-anthracenecarboxylic acid, will likely have different retention times.

Visualizations

Logical Workflow for Troubleshooting Low Fluorescence

low_fluorescence_troubleshooting start Low Fluorescence Signal check_purity Check Purity of This compound (HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_quenching Investigate for Potential Quenchers in Sample is_pure->check_quenching Yes new_stock Use New, High-Purity Stock of Compound is_pure->new_stock No check_wavelengths Verify Excitation/ Emission Wavelengths check_quenching->check_wavelengths end_good Problem Resolved check_wavelengths->end_good new_stock->end_good

Caption: Troubleshooting workflow for addressing low fluorescence signals.

Potential Degradation Pathways of this compound

degradation_pathways A This compound B Endoperoxide Intermediate A->B Light (UV), O2 D 9-Anthracenecarboxylic Acid A->D H2O (Acid or Base) C Photodegradation Products B->C Further Reactions

Caption: Simplified potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide: 9-Cyanoanthracene vs. 9,10-Dicyanoanthracene as Electron Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-cyanoanthracene (9-CA) and 9,10-dicyanoanthracene (B74266) (9,10-DCA) as electron acceptors. By presenting key experimental data, detailed methodologies, and visual representations of their electronic properties, this document aims to assist researchers in selecting the appropriate molecule for their specific applications, ranging from organic electronics to photoredox catalysis.

Introduction

9-Cyanoanthracene and 9,10-dicyanoanthracene are aromatic compounds that have garnered significant interest for their electron-accepting properties. The presence of one or two electron-withdrawing cyano groups on the anthracene (B1667546) core significantly influences their electronic structure, making them effective components in charge-transfer complexes and photosensitized reactions. This guide delves into a quantitative comparison of their fundamental electronic characteristics and performance in relevant applications.

Core Electronic Properties: A Quantitative Comparison

The electron-accepting strength of a molecule is fundamentally characterized by its electron affinity and reduction potential. The following table summarizes the available experimental data for 9-CA and 9,10-DCA.

Property9-Cyanoanthracene (9-CA)9,10-Dicyanoanthracene (9,10-DCA)
Electron Affinity (EA) 1.27 ± 0.10 eVNo definitive experimental value found. Theoretical calculations suggest a significantly higher EA than 9-CA due to the presence of a second cyano group.
Reduction Potential (Ered) No definitive experimental value found under comparable conditions.-1.16 V (vs. SCE in acetonitrile)

Note: The lack of directly comparable experimental data under identical conditions for both molecules highlights a gap in the current literature. However, the available data and theoretical understanding strongly indicate that 9,10-DCA is a significantly stronger electron acceptor than 9-CA.

Experimental Protocols

Determination of Electron Affinity via Photoelectron Spectroscopy

Electron affinity is experimentally determined using techniques such as photoelectron spectroscopy.[1] This method involves the analysis of the kinetic energy of electrons ejected from a molecule upon irradiation.

Experimental Workflow for Photoelectron Spectroscopy:

cluster_source Anion Generation cluster_analysis Analysis cluster_result Result Molecule Neutral Molecule Anion Gaseous Anion Molecule->Anion Electron Attachment Ejected_Electron Photoejected Electron Anion->Ejected_Electron Laser Irradiation (hν) Analyzer Electron Energy Analyzer Ejected_Electron->Analyzer Kinetic Energy Measurement Spectrum Photoelectron Spectrum Analyzer->Spectrum Data Acquisition EA_Calculation Electron Affinity (EA) Spectrum->EA_Calculation EA = hν - KE

Caption: Workflow for determining electron affinity using photoelectron spectroscopy.

Methodology:

  • Anion Generation: The molecule of interest is introduced into the gas phase and converted into its corresponding anion, typically through electron attachment.

  • Ion Trapping and Mass Selection: The generated anions are trapped and mass-selected to isolate the specific species of interest.

  • Photodetachment: The trapped anions are irradiated with a laser of known photon energy (hν). This energy is sufficient to detach an electron from the anion.

  • Kinetic Energy Analysis: The kinetic energy (KE) of the photoejected electrons is measured using an electron energy analyzer.

  • Electron Affinity Calculation: The electron affinity (EA) is then calculated using the equation: EA = hν - KE.

Determination of Reduction Potential via Cyclic Voltammetry

Cyclic voltammetry is a widely used electrochemical technique to determine the reduction potential of a molecule. This method measures the current response of an analyte to a linearly cycled potential sweep.

Experimental Setup for Cyclic Voltammetry:

cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Electrolyte Electrolyte Solution (Analyte + Supporting Electrolyte in Solvent) WE->Electrolyte RE Reference Electrode (e.g., SCE) RE->Electrolyte CE Counter Electrode (e.g., Pt wire) CE->Electrolyte Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE Computer Computer/Software Potentiostat->Computer Data Acquisition

Caption: A typical three-electrode setup for cyclic voltammetry experiments.

Methodology:

  • Solution Preparation: A solution is prepared containing the analyte (e.g., 9-CA or 9,10-DCA), a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) to ensure conductivity, and a suitable aprotic solvent (e.g., acetonitrile). The solution is typically purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Potential Sweep: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept from an initial value to a final value and then back to the initial value, completing a cycle.

  • Current Measurement: The current that flows between the working and counter electrodes is measured as a function of the applied potential.

  • Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. The potential at which the reduction peak occurs provides information about the reduction potential of the analyte. For a reversible process, the reduction potential is typically taken as the average of the cathodic and anodic peak potentials.

Performance in Photocatalysis

Both 9-CA and 9,10-DCA are utilized as photosensitizers in a variety of chemical transformations. Upon photoexcitation, they can act as potent electron acceptors, initiating electron transfer from a suitable donor molecule. This property is central to their application in photoredox catalysis.

Generalized Photoinduced Electron Transfer (PET) Pathway:

Caption: Simplified diagram of a photoinduced electron transfer process.

Conclusion

Based on the available data, 9,10-dicyanoanthracene is a demonstrably stronger electron acceptor than 9-cyanoanthracene. This is attributed to the presence of two electron-withdrawing cyano groups, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). While a complete set of directly comparable experimental values for both electron affinity and reduction potential is not available, the existing data and theoretical considerations consistently point to the superior electron-accepting capability of 9,10-DCA.

For applications requiring a potent electron acceptor, such as in certain photoredox catalytic cycles or as n-type materials in organic electronics, 9,10-dicyanoanthracene is likely the more suitable choice. However, 9-cyanoanthracene remains a valuable electron acceptor, and its less extreme reduction potential may be advantageous in specific contexts where a finely tuned redox window is required.

Further experimental studies directly comparing the electron affinity and reduction potentials of both molecules under identical conditions, as well as quantitative comparisons of their performance in various applications, would be highly beneficial to the scientific community.

References

Quantitative NMR (qNMR) for High-Fidelity Purity Assessment of 9-Anthracenecarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity is a critical aspect of chemical analysis and quality control. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for the purity validation of 9-Anthracenecarbonitrile, a key intermediate in various chemical syntheses. This document outlines a detailed experimental protocol for qNMR, presents a comparative data summary, and illustrates the logical workflow for purity determination.

Quantitative NMR (qNMR) has emerged as a powerful primary method for accurately determining the purity of organic compounds.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the identical compound, qNMR is a direct and absolute method.[1][3] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, enabling the direct quantification of a substance against a certified internal standard of a different compound.[1][4]

Key advantages of qNMR include its high accuracy and precision, versatility in using a single internal standard for various compounds, and the ability to provide structural information about the analyte and any impurities within the same experiment.[1] Furthermore, qNMR measurements can often be performed more rapidly than developing and validating a new chromatographic method.[1][3]

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on several factors, including the nature of the sample, expected impurities, and the required level of accuracy. While qNMR offers significant advantages, other methods are also commonly employed.

MethodPrinciplePurity of this compound (%)Precision (RSD, %)ThroughputNotes
¹H qNMR Signal intensity is directly proportional to the number of protons. 99.2 < 1 Moderate Direct method, provides structural information on impurities. [1]
HPLC-UVChromatographic separation and UV detection.99.0< 2HighRequires a specific reference standard for this compound.
GC-FIDChromatographic separation and flame ionization detection.98.8< 3HighSuitable for volatile impurities; may require derivatization.
Mass Balance100% - sum of all detected impurities (water, residual solvents, inorganic content).99.1VariableLowCan be laborious and may not account for all impurities.[5]

Table 1: Comparison of analytical methods for the purity determination of this compound. Data for HPLC-UV, GC-FID, and Mass Balance are hypothetical and presented for comparative purposes.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol details the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.

Materials and Reagents:

  • This compound (Analyte)

  • Maleic Acid (Internal Standard, Certified Reference Material)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of Maleic Acid (internal standard) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.[1]

  • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[1]

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]

  • Acquisition Time (aq): Use an acquisition time of at least 3 seconds.[1]

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet corresponding to the proton at position 10).

  • Integrate a well-resolved signal of the internal standard, Maleic Acid (the singlet of the two olefinic protons).

  • Calculate the purity of this compound using the following equation[7]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the this compound signal

    • I_IS = Integral of the Internal Standard signal

    • N_analyte = Number of protons for the integrated this compound signal

    • N_IS = Number of protons for the integrated Internal Standard signal

    • MW_analyte = Molecular weight of this compound (203.24 g/mol )[8]

    • MW_IS = Molecular weight of Maleic Acid (116.07 g/mol )

    • m_analyte = Mass of this compound

    • m_IS = Mass of the Internal Standard

    • P_IS = Purity of the Internal Standard (as stated in the certificate of analysis)

Workflow for qNMR Purity Validation

The following diagram illustrates the key steps in the validation of this compound purity using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is m_analyte dissolve Dissolve in DMSO-d6 weigh_is->dissolve m_IS transfer Transfer to NMR Tube dissolve->transfer nmr_acq ¹H NMR Measurement (zg30, d1=30s) transfer->nmr_acq processing FT, Phasing, Baseline Correction nmr_acq->processing integration Integrate Signals (Analyte & IS) processing->integration calculation Purity Calculation integration->calculation result Purity Report calculation->result

Caption: Experimental workflow for the qNMR purity determination of this compound.

Logical Relationship for Purity Calculation

The final purity value is derived from several key experimental and reference parameters. The diagram below outlines this relationship.

Purity_Calculation_Logic cluster_integrals Integral Values cluster_protons Proton Counts cluster_molweights Molecular Weights cluster_masses Masses purity Purity of This compound I_analyte I_analyte I_analyte->purity I_IS I_IS I_IS->purity N_analyte N_analyte N_analyte->purity N_IS N_IS N_IS->purity MW_analyte MW_analyte MW_analyte->purity MW_IS MW_IS MW_IS->purity m_analyte m_analyte m_analyte->purity m_IS m_IS m_IS->purity P_IS Purity of IS P_IS->purity

Caption: Logical relationship of parameters for the calculation of purity by qNMR.

References

comparing the performance of different 9-substituted anthracene derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to High-Efficiency Blue Emitters

In the pursuit of next-generation display and lighting technologies, the development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge. Anthracene (B1667546), a polycyclic aromatic hydrocarbon, has emerged as a foundational building block for blue-emitting materials due to its inherent photoluminescent properties. Strategic substitution at the 9- and 10-positions of the anthracene core has proven to be a highly effective approach to tune the material's optoelectronic characteristics, leading to a diverse family of high-performance derivatives.

This guide provides a comparative analysis of the performance of various 9-substituted anthracene derivatives in OLEDs, with a focus on their application as host and emitting materials. We will delve into the key performance metrics, supported by experimental data, and provide detailed experimental protocols for the fabrication and characterization of these devices.

Performance Benchmarks: A Side-by-Side Comparison

The performance of an OLED is typically evaluated based on several key metrics: External Quantum Efficiency (EQE), which measures the percentage of electrons injected into the device that are converted into photons; Luminous Efficacy (measured in candela per ampere, cd/A) and Power Efficacy (measured in lumens per watt, lm/W), which describe the device's efficiency in converting electrical current and power into visible light; and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light.

Below is a summary of the performance of several key 9-substituted anthracene derivatives in blue OLEDs.

Derivative NameAbbreviationRole in OLEDMax. EQE (%)Luminous Efficacy (cd/A)Power Efficacy (lm/W)CIE Coordinates (x, y)
9,10-DiphenylanthraceneDPAEmitter/Host3.94[1]5.99[1]2.70[1](0.15, 0.21)[1]
9,10-Di(2-naphthyl)anthraceneADNHost8.3[2]9.3[2]-(0.133, 0.141)[2]
2-tert-butyl-9,10-di(2-naphthyl)anthraceneTBADNHost-5.2--
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene]BH-9PAHost-7.03--
2-(4-(9H-carbazol-9-yl)styryl)-1-(1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-d]imidazoleCz-SBDPIEmitter6.2[5]5.9[5]5.7[5](0.15, 0.06)[5]

Note: The performance of OLEDs is highly dependent on the device architecture and the other materials used. The data presented here is for illustrative purposes and is extracted from various studies. Direct comparison should be made with caution.

In-Depth Look at Key Derivatives

9,10-Diphenylanthracene (DPA): A foundational blue emitter, DPA is known for its high photoluminescence quantum yield.[6] Its derivatives are widely studied to enhance thermal and morphological stability, crucial for long device lifetimes.

9,10-Di(2-naphthyl)anthracene (ADN) and its derivatives: ADN is a widely used host material in blue OLEDs due to its high thermal stability and wide energy band gap, which facilitates efficient energy transfer to dopant emitters.[1][7] The introduction of bulky substituents, such as the tert-butyl group in TBADN, can further improve the material's amorphous properties and device performance.

Spirobenzofluorene Derivatives: Incorporating spiro-configured units, such as in 9-(10-phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene], is a strategy to prevent intermolecular aggregation and maintain high emission efficiency in the solid state.

Carbazole (B46965) Derivatives: The introduction of carbazole moieties can enhance the hole-transporting properties of the anthracene core, leading to more balanced charge injection and improved device efficiency.[5]

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of precise steps. The following is a generalized protocol for a multi-layer OLED based on vacuum thermal evaporation.

I. Substrate Preparation
  • Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Drying: The cleaned substrates are dried in a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: The substrates are then treated with UV-ozone for 10-15 minutes to remove any residual organic contaminants and to increase the work function of the ITO, which improves hole injection.

II. Device Fabrication (Vacuum Thermal Evaporation)

The following organic and metal layers are sequentially deposited onto the prepared ITO substrate in a high-vacuum chamber (typically at a pressure of < 10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal microbalance.

  • Hole Injection Layer (HIL): A material such as 4,4',4''-tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine (2-TNATA) is deposited to a thickness of approximately 30-60 nm.

  • Hole Transport Layer (HTL): A layer of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited to a thickness of around 15-30 nm.[8]

  • Emissive Layer (EML): The 9-substituted anthracene derivative is deposited. This can be a single layer of the emissive material (for non-doped devices) or a host material doped with a small percentage of an emissive dopant. The typical thickness is 20-40 nm.

  • Electron Transport Layer (ETL): A material like tris(8-hydroxyquinolinato)aluminum (Alq₃) is deposited to a thickness of 20-40 nm.[8]

  • Electron Injection Layer (EIL): A thin layer (0.5-1 nm) of lithium fluoride (B91410) (LiF) is deposited to facilitate electron injection from the cathode.

  • Cathode: A metal cathode, typically aluminum (Al) with a thickness of 100-150 nm, is deposited through a shadow mask to define the active area of the device.

III. Encapsulation

To protect the sensitive organic layers from degradation by moisture and oxygen, the fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

IV. Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the device are measured using a source meter and a photometer. This provides information on the turn-on voltage, current density, luminance, and efficiencies.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectrum of the device is measured using a spectroradiometer at a specific voltage or current density. The CIE coordinates are calculated from the spectrum to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.

  • Device Lifetime: The operational stability of the device is evaluated by monitoring the decay in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decrease to 50% of its initial value (T₅₀).

Visualizing the Process and Principles

To better understand the workflow and the fundamental principles of OLED operation, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_final Finalization & Testing Cleaning Substrate Cleaning Drying Drying (N2) HIL HIL Deposition Cleaning->HIL UV_Ozone UV-Ozone Treatment HTL HTL Deposition EML Emissive Layer Deposition (9-Substituted Anthracene) ETL ETL Deposition EIL EIL Deposition Cathode Cathode Deposition Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization

Caption: Generalized experimental workflow for OLED fabrication and testing.

oled_mechanism cluster_charge_injection cluster_charge_transport cluster_recombination Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Hole Injection HTL Hole Transport Layer EML Emissive Layer (9-Substituted Anthracene) HTL->EML Hole Transport ETL Electron Transport Layer Recombination Exciton Formation (Recombination) ETL->EML Electron Transport EIL Electron Injection Layer Cathode Cathode (Al) Cathode->EIL Electron Injection Recombination->EML Radiative Decay (Light Emission)

Caption: Mechanism of light emission in a multi-layer OLED.

References

A Comparative Guide to the Quantification of 9-Anthracenecarbonitrile: UV-Vis versus Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two common spectroscopic techniques, UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy, for the quantitative analysis of 9-Anthracenecarbonitrile. This document outlines the underlying principles, experimental protocols, and performance metrics of each method to aid in the selection of the most suitable technique for specific research needs.

Introduction to this compound and Spectroscopic Analysis

This compound (C₁₅H₉N), also known as 9-cyanoanthracene, is an aromatic hydrocarbon derivative with notable photophysical properties. Its extended π-conjugated system, characteristic of the anthracene (B1667546) core, gives rise to strong absorption of ultraviolet light and significant fluorescence emission, making it an ideal candidate for analysis by spectroscopic methods.

UV-Vis spectroscopy measures the attenuation of light as it passes through a sample, a phenomenon directly related to the concentration of the analyte as described by the Beer-Lambert Law. Fluorescence spectroscopy, on the other hand, measures the light emitted from a sample after it has been excited by light of a shorter wavelength. Due to its inherent nature, fluorescence is often a more sensitive technique than absorption spectroscopy.

Quantitative Performance Comparison

Table 1: Performance Metrics for UV-Vis and Fluorescence Spectroscopy

ParameterUV-Vis SpectroscopyFluorescence Spectroscopy
Principle Measures the absorbance of light by the analyte.Measures the intensity of light emitted by the analyte after excitation.
Limit of Detection (LOD) Estimated at 0.018 mg/L for anthracene[1]Estimated at approximately 5 ng/mL for anthracene[2]
Limit of Quantification (LOQ) Estimated at 0.089 mg/L for anthracene[1]Expected to be in the low ng/mL to high pg/mL range.
Linear Dynamic Range Typically spans 2-3 orders of magnitude.Can span 3-5 orders of magnitude, but susceptible to inner filter effects at high concentrations.
Precision (RSD%) Generally < 2%Generally < 5%
Selectivity Moderate; susceptible to interference from other absorbing species.High; less prone to interference due to the specificity of excitation and emission wavelengths.
Instrumentation Cost Generally lower.Generally higher.
Throughput High.High.

Disclaimer: The LOD and LOQ values for UV-Vis spectroscopy are based on data for anthracene and should be considered as estimates for this compound. The LOD for fluorescence spectroscopy is also based on anthracene and is provided to illustrate the expected order of magnitude of sensitivity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible quantitative data. Below are representative protocols for the analysis of this compound using both UV-Vis and fluorescence spectroscopy.

UV-Vis Spectroscopy Protocol

1. Instrumentation and Materials:

  • A calibrated double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

  • This compound standard (purity > 98%).

  • Spectroscopic grade solvent (e.g., acetonitrile (B52724) or ethanol).

  • Calibrated volumetric flasks and pipettes.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in the chosen solvent in a volumetric flask.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, and 20 mg/L).

  • Prepare a blank solution containing only the solvent.

3. Wavelength Selection:

  • Scan the UV-Vis spectrum of a mid-range standard solution (e.g., 5 mg/L) from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is expected to be in the range of 365-385 nm.

4. Measurement and Calibration:

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the blank solution.

  • Measure the absorbance of each calibration standard in triplicate.

  • Construct a calibration curve by plotting the average absorbance versus the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²), which should be > 0.999 for a linear calibration.

5. Sample Analysis:

  • Prepare the unknown sample in the same solvent and dilute if necessary to fall within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample in triplicate.

  • Calculate the concentration of this compound in the unknown sample using the equation from the calibration curve.

Fluorescence Spectroscopy Protocol

1. Instrumentation and Materials:

  • A calibrated spectrofluorometer.

  • Quartz fluorescence cuvettes (4-sided polished, 1 cm path length).

  • This compound standard (purity > 98%).

  • Spectroscopic grade solvent (e.g., acetonitrile or ethanol).

  • Calibrated volumetric flasks and pipettes.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/L) and perform serial dilutions to create a set of calibration standards with concentrations significantly lower than those used for UV-Vis (e.g., 10, 25, 50, 100, 250, and 500 µg/L).

  • Prepare a blank solution containing only the solvent.

3. Wavelength Selection:

  • Determine the optimal excitation and emission wavelengths. Based on literature for 9-cyanoanthracene, an excitation wavelength (λex) around 365-385 nm and an emission wavelength (λem) around 400-430 nm is expected.

  • To optimize, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 415 nm).

  • Then, acquire an emission spectrum by exciting at the determined optimal excitation wavelength and scanning the emission wavelengths.

4. Measurement and Calibration:

  • Set the spectrofluorometer to the optimal excitation and emission wavelengths.

  • Measure the fluorescence intensity of the blank solution and subtract this value from all subsequent measurements.

  • Measure the fluorescence intensity of each calibration standard in triplicate.

  • Construct a calibration curve by plotting the average fluorescence intensity versus the concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R² > 0.999).

5. Sample Analysis:

  • Prepare the unknown sample in the same solvent, ensuring the concentration is within the linear dynamic range.

  • Measure the fluorescence intensity of the unknown sample in triplicate.

  • Calculate the concentration of this compound using the calibration curve equation.

Workflow for Cross-Validation

A robust cross-validation of the two methods would involve analyzing the same set of samples by both UV-Vis and fluorescence spectroscopy and comparing the results. The following diagram illustrates a logical workflow for such a study.

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_uv UV-Vis Analysis cluster_fluo Fluorescence Analysis cluster_comp Data Comparison and Validation prep_stock Prepare this compound Stock Solution prep_uv_std Prepare UV-Vis Calibration Standards prep_stock->prep_uv_std prep_fluo_std Prepare Fluorescence Calibration Standards prep_stock->prep_fluo_std prep_samples Prepare Unknown Samples prep_stock->prep_samples uv_cal Generate UV-Vis Calibration Curve prep_uv_std->uv_cal fluo_cal Generate Fluorescence Calibration Curve prep_fluo_std->fluo_cal uv_measure Measure Absorbance of Unknowns prep_samples->uv_measure fluo_measure Measure Fluorescence of Unknowns prep_samples->fluo_measure uv_cal->uv_measure uv_quant Quantify Concentration (UV-Vis) uv_measure->uv_quant compare Compare Concentration Results uv_quant->compare fluo_cal->fluo_measure fluo_quant Quantify Concentration (Fluorescence) fluo_measure->fluo_quant fluo_quant->compare stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) compare->stat_analysis

Cross-validation workflow for this compound quantification.

Conclusion

Both UV-Vis and fluorescence spectroscopy are viable techniques for the quantitative analysis of this compound. The choice between the two methods will largely depend on the required sensitivity and the complexity of the sample matrix.

  • UV-Vis spectroscopy is a straightforward, robust, and cost-effective method suitable for relatively high concentration samples with minimal interfering substances.

  • Fluorescence spectroscopy offers significantly higher sensitivity, making it the preferred method for trace-level quantification. Its inherent selectivity, derived from the use of specific excitation and emission wavelengths, also provides an advantage when analyzing complex mixtures.

For researchers in drug development and related fields, fluorescence spectroscopy is likely the more powerful tool for detecting and quantifying low levels of this compound. However, for routine analysis of bulk material or highly concentrated solutions, the simplicity and affordability of UV-Vis spectroscopy may be more appropriate. A thorough method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential regardless of the chosen technique.

References

Analysis of 9-Anthracenecarbonitrile Reaction Products: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analysis of 9-Anthracenecarbonitrile reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation, and a comparison with alternative analytical techniques to assist researchers in selecting the most suitable methods for their specific needs.

Introduction to this compound and its Reactivity

This compound (9-ACN), also known as 9-cyanoanthracene, is an aromatic compound that exhibits characteristic reactivity of the anthracene (B1667546) core. The most prominent reactions include photodimerization and Diels-Alder cycloadditions. Understanding the products of these reactions is crucial for various applications, including materials science and drug development. GC-MS is a powerful technique for the separation and identification of these reaction products.

Common Reaction Pathways of this compound

Two of the most well-documented reactions of this compound are photodimerization and Diels-Alder reactions.

1. Photodimerization:

Upon exposure to ultraviolet (UV) light, this compound undergoes a [4+4] cycloaddition to form a photodimer. This reaction is a well-known characteristic of many anthracene derivatives. The reaction proceeds through the formation of a covalent bond between the 9 and 10 positions of two 9-ACN molecules.

2. Diels-Alder Reaction:

The anthracene core of 9-ACN can act as a diene in a [4+2] cycloaddition reaction with a suitable dienophile. This reaction typically occurs across the 9 and 10 positions of the anthracene ring, leading to the formation of a bicyclic adduct. The cyano group at the 9-position can influence the reactivity and regioselectivity of the Diels-Alder reaction.

GC-MS Analysis of this compound and its Reaction Products

GC-MS is a highly effective method for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the characterization of this compound and its reaction products. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the resulting ions, providing a unique mass spectrum that allows for their identification.

Data Presentation: Mass Spectrum of this compound

The following table summarizes the key mass spectral data for the this compound monomer, obtained from the NIST Mass Spectrometry Data Center.[1] This data is essential for identifying the unreacted starting material in a reaction mixture.

m/z Relative Abundance (%) Assignment
20399.99[M]+• (Molecular Ion)
20417.01[M+1]+•
1768.70[M-HCN]+•
2017.55[M-2H]+•
2027.16[M-H]+

Note: While the photodimer of this compound is a known reaction product, a publicly available, validated GC-MS mass spectrum for this specific compound could not be located in the searched literature. The expected molecular ion for the dimer would be at m/z 406. Fragmentation would likely involve cleavage back to the monomer at m/z 203.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound reaction products is provided below. Specific parameters may need to be optimized based on the instrumentation and the specific reaction being analyzed.

Sample Preparation
  • Reaction Quenching: Stop the reaction at the desired time point. For photochemical reactions, this can be achieved by turning off the light source.

  • Solvent Extraction: If the reaction is performed in a solvent, the products can be extracted using a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatization (if necessary): For products with poor volatility or thermal stability, derivatization to a more volatile and stable compound may be required. However, for the primary products of photodimerization and Diels-Alder reactions of 9-ACN, this is typically not necessary.

  • Concentration: The extracted sample is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms) is typically used for the separation of polycyclic aromatic hydrocarbons and their derivatives.

    • Injection: Splitless injection is commonly used for trace analysis.

    • Inlet Temperature: 250-300 °C.

    • Oven Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 80-100 °C, hold for 1-2 minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min, followed by a hold at the final temperature.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

    • Acquisition Mode: Full scan mode is used to obtain the mass spectrum of all eluting compounds. Selected Ion Monitoring (SIM) can be used for targeted analysis to enhance sensitivity and selectivity.

    • Mass Range: A typical mass range of m/z 50-500 is sufficient to detect the monomer and expected products.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound reaction products.

Technique Advantages Disadvantages
GC-MS High separation efficiency for volatile compounds. Provides structural information through mass spectral fragmentation. High sensitivity, especially in SIM mode.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
High-Performance Liquid Chromatography (HPLC) Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Can be coupled with various detectors (UV, Fluorescence, MS).Lower separation efficiency for complex mixtures compared to capillary GC.
HPLC-Mass Spectrometry (HPLC-MS) Combines the separation power of HPLC with the identification capabilities of MS. Suitable for a broad range of compounds.Can be more complex to operate and maintain than GC-MS. Ionization efficiency can be highly dependent on the compound and mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the identification of unknown compounds and for studying reaction kinetics.Lower sensitivity compared to MS techniques. Not suitable for the analysis of complex mixtures without prior separation.

Mandatory Visualizations

Reaction_Pathway This compound This compound Photodimer Photodimer This compound->Photodimer [4+4] Cycloaddition Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct [4+2] Cycloaddition UV Light UV Light UV Light->Photodimer Dienophile Dienophile Dienophile->Diels-Alder Adduct GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis Reaction Mixture Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Concentration Concentration Extraction->Concentration GC-MS Sample GC-MS Sample Concentration->GC-MS Sample Injection Injection GC-MS Sample->Injection Separation (GC) Separation (GC) Injection->Separation (GC) Ionization & Fragmentation (MS) Ionization & Fragmentation (MS) Separation (GC)->Ionization & Fragmentation (MS) Detection Detection Ionization & Fragmentation (MS)->Detection Data Analysis Data Analysis Detection->Data Analysis Product Identification Product Identification Data Analysis->Product Identification

References

A Comparative Guide to Fluorophore Photostability: 9-Anthracenecarbonitrile vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data in fluorescence-based assays. Among the key performance indicators of a fluorophore, photostability—its intrinsic resistance to light-induced degradation—is a critical factor that dictates the achievable signal-to-noise ratio and the duration of imaging experiments.

This guide provides a comparative analysis of the photostability of 9-Anthracenecarbonitrile against a panel of widely used fluorophores: Fluorescein, Rhodamine B, and the cyanine (B1664457) dyes, Cy3 and Cy5. The quantitative data presented herein, summarized for clarity, is supported by a detailed experimental protocol for assessing fluorophore photostability, enabling researchers to perform their own in-house comparisons under specific experimental conditions.

Quantitative Photostability Comparison

The photostability of a fluorophore is often quantified by its photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. The data presented in the following table has been compiled from various sources. It is important to note that direct comparison of photobleaching half-lives can be challenging due to variations in experimental conditions such as illumination intensity, buffer composition, and the mounting medium used in different studies.[1]

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photobleaching Half-life (t½) (s)Experimental Conditions
This compound ~365-385~400-4300.8 - 0.95Not Reported (Estimated to be low)Data for t½ in microscopy not available.
Fluorescein ~494~5190.92~30 - 40Medium to high illumination intensity.[2]
Rhodamine B ~550~5700.49 (in ethanol)~120Varies with solvent and concentration.
Cy3 ~550~570~0.24~50 - 100Dependent on photoprotection systems.[3]
Cy5 ~649~666~0.20 - 0.28~30 - 60Dependent on photoprotection systems.[3][4]

Experimental Protocol: Measurement of Photobleaching Half-life

This protocol outlines a standardized method for determining the photobleaching half-life of a fluorophore using fluorescence microscopy.

Materials:
  • Fluorophore solutions of interest (e.g., this compound, Fluorescein, Rhodamine B, Cy3, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each fluorophore, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:
  • Sample Preparation:

    • Prepare a solution of the fluorophore in the desired buffer.

    • To immobilize the dye and minimize diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to air dry, or the dye can be embedded in a polymer matrix such as polyacrylamide.

  • Microscope Setup:

    • Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.

    • Select the appropriate filter set for the fluorophore being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the same illumination intensity for all fluorophores being compared.

  • Image Acquisition:

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample while acquiring a time-lapse series of images at a fixed frame rate (e.g., one frame every 5-10 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean intensity of a background region (an area with no fluorophore) for each image and subtract this from the corresponding ROI measurement to correct for background fluorescence.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the photobleaching half-life of a fluorophore.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis p1 Prepare Fluorophore Solution p2 Immobilize on Slide p1->p2 a1 Set Illumination Intensity p2->a1 a2 Acquire Time-Lapse Images a1->a2 d1 Measure ROI Intensity a2->d1 d2 Background Correction d1->d2 d3 Normalize Intensity d2->d3 d4 Plot Decay Curve d3->d4 d5 Calculate t½ d4->d5 Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Bleached Photobleached State T1->Bleached Photochemical Reaction (e.g., with O₂)

References

Evaluating the Selectivity of 9-Anthracenecarbonitrile-Based Sensors for Metal Ion Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of metal ions is crucial in various scientific fields, from environmental monitoring to understanding biological processes. Fluorescent sensors based on the 9-anthracenecarbonitrile scaffold have emerged as promising tools for this purpose due to their inherent photophysical properties. This guide provides a comparative evaluation of the selectivity of different this compound-based sensors for various metal ions, supported by experimental data from recent studies.

Performance Comparison of Anthracene-Based Fluorescent Sensors

The selectivity of a fluorescent sensor is a critical parameter, indicating its ability to detect a specific analyte in the presence of other potentially interfering species. The following table summarizes the performance of several recently developed anthracene-based fluorescent sensors for the selective detection of different metal ions. It is important to note that the specific chemical structure of the sensor molecule dictates its selectivity profile.

Sensor Name/DerivativeTarget Metal IonOther Metal Ions TestedLimit of Detection (LOD)Reference
APSB (N'-(pyrene-1-ylmethylene) anthracen-2-amine)Fe³⁺Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺1.95 nM[1]
ANT-Th (Anthracene-thiophene Schiff base)Cr³⁺Na⁺, K⁺, Li⁺, Ca²⁺, Mg²⁺, Ba²⁺, Ag⁺, Hg²⁺, Zn²⁺, Pb²⁺, Ni²⁺, Cd²⁺, Co²⁺, Cr⁶⁺, Fe³⁺, Al³⁺, Ce³⁺0.4 µM
UiO-68-AN (Anthracene-based zirconium metal-organic framework)Fe³⁺, Cr₂O₇²⁻-Not specified[2]

Signaling Pathways and Experimental Workflow

The underlying mechanism of fluorescence sensing in these systems often involves Photoinduced Electron Transfer (PET). In the "turn-on" sensing mechanism, the lone pair electrons of a receptor moiety quench the fluorescence of the anthracene (B1667546) fluorophore. Upon binding of a target metal ion, the electron-donating ability of the receptor is suppressed, leading to an enhancement of fluorescence.

Signaling_Pathway Sensor_Off Sensor (Fluorescence Quenched) Sensor_Off->Sensor_Off Low Fluorescence Sensor_On Sensor-Metal Complex (Fluorescence Enhanced) Sensor_Off->Sensor_On Binding Sensor_On->Sensor_On High Fluorescence Metal_Ion Target Metal Ion Metal_Ion->Sensor_On Coordinates

Caption: Generalized signaling pathway of a "turn-on" this compound-based fluorescent sensor.

A systematic experimental workflow is essential for the robust evaluation of sensor selectivity. This typically involves screening the sensor's response against a panel of relevant metal ions and then performing detailed titration experiments for the target ion.

Experimental_Workflow cluster_prep Preparation cluster_screening Selectivity Screening cluster_quantification Quantitative Analysis Prepare_Sensor Prepare Sensor Stock Solution Screen Measure Fluorescence with Different Metal Ions Prepare_Sensor->Screen Prepare_Ions Prepare Metal Ion Stock Solutions Prepare_Ions->Screen Identify Identify Target Metal Ion Screen->Identify Titration Fluorescence Titration with Target Ion Identify->Titration LOD Calculate Limit of Detection Titration->LOD Binding Determine Binding Constant Titration->Binding

Caption: A typical experimental workflow for evaluating the selectivity of a fluorescent metal ion sensor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound-based sensors.

Protocol 1: General Procedure for Evaluating Metal Ion Selectivity

This protocol outlines the steps to assess the selectivity of a fluorescent sensor against a variety of metal ions.

1. Materials and Reagents:

  • This compound-based sensor compound.

  • A panel of metal salts (e.g., chlorides or nitrates) of the desired cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺).

  • High-purity solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution).

  • Fluorometer.

  • Quartz cuvettes.

2. Preparation of Solutions:

  • Prepare a stock solution of the sensor in a suitable solvent (e.g., 1 mM in acetonitrile).

  • Prepare stock solutions of each metal salt in an appropriate solvent (e.g., 10 mM in deionized water or the same solvent as the sensor).

3. Selectivity Measurement:

  • Dilute the sensor stock solution to a working concentration (e.g., 10 µM) in the desired solvent system.

  • Record the initial fluorescence emission spectrum of the sensor solution.

  • To separate cuvettes containing the sensor solution, add a specific amount (e.g., 2 to 10 equivalents) of each metal ion stock solution.

  • Incubate the solutions for a short period to allow for complexation.

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence intensity changes for each metal ion to determine the selectivity of the sensor.

Protocol 2: Fluorescence Titration for Binding Constant and LOD Determination

This protocol is used to quantify the interaction between the sensor and the target metal ion.

1. Materials and Reagents:

  • As in Protocol 1, with a focus on the target metal ion.

2. Procedure:

  • Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM).

  • Record the initial fluorescence emission spectrum.

  • Incrementally add small aliquots of the target metal ion stock solution to the sensor solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

3. Data Analysis:

  • Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • The binding constant (Kₛ) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

  • The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (S/N = 3) from the initial part of the titration curve.[1]

Conclusion

This compound and its derivatives offer a versatile platform for the development of selective fluorescent sensors for a variety of metal ions. The selectivity is highly dependent on the specific receptor moiety integrated into the sensor molecule. The experimental protocols provided herein offer a standardized approach for researchers to evaluate the performance of novel sensor candidates. Future research in this area will likely focus on the design of sensors with even higher selectivity and sensitivity, as well as their application in complex biological and environmental samples.

References

comparative DFT studies of the electronic properties of various cyano-substituted anthracenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electronic Properties of Cyano-Substituted Anthracenes: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of various cyano-substituted anthracenes based on Density Functional Theory (DFT) studies. The introduction of electron-withdrawing cyano groups significantly modifies the electronic structure of the anthracene (B1667546) core, impacting its potential for use in organic electronics and other applications. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the relationships between structure and electronic properties.

Introduction to Cyano-Substituted Anthracenes

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons with applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. The strategic placement of substituent groups on the anthracene backbone allows for the fine-tuning of its electronic and photophysical properties. Cyano (-CN) groups, being strongly electron-withdrawing, have a profound effect on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These modifications influence the HOMO-LUMO energy gap, electron affinity, and ionization potential, which are critical parameters for designing materials with specific electronic characteristics.

Comparative Analysis of Electronic Properties

The electronic properties of cyano-substituted anthracenes are highly dependent on the number and position of the cyano groups. Generally, increasing the number of cyano substituents leads to a stabilization of both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. This results in a reduction of the HOMO-LUMO gap and an increase in electron affinity.

Frontier Molecular Orbital Energies and Electron Affinity

The following tables summarize the calculated electronic properties of various cyano-substituted anthracenes from different DFT studies. It is important to note that the absolute values may differ between studies due to the use of different computational methods.

Table 1: Calculated Electronic Properties of Mono-Cyanoanthracenes

CompoundSubstitution PositionAdiabatic Electron Affinity (eV)
1-Cyanoanthracene11.353[1]
2-Cyanoanthracene21.360[1]
9-Cyanoanthracene91.423[1]

Table 2: Calculated Electronic Properties of Dicyanoanthracene Radical Anions

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
9,10-Dicyanoanthracene (DCA)-7.24-4.352.89

Note: The data for DCA is illustrative and derived from a study on related derivatives; direct comparative values for a series were not available in a single study.

Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed computational studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Protocol for Mono-Cyanoanthracene Calculations[1]
  • Software: Not explicitly stated, but common in the field (e.g., Gaussian).

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(2d,2p).

  • Calculations: The study focused on the negative ion photoelectron spectra of the radical anions. The adiabatic electron affinities were calculated for the neutral ground singlet state (S₀) and the lowest triplet state (T₁). Harmonic vibrational frequencies and normal mode vectors were utilized in Franck-Condon factor calculations.

Protocol for Dicyanoanthracene Radical Anion Calculations[2]
  • Software: Gaussian 16.

  • Method: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

  • Functionals: CAM-B3LYP and B3LYP.

  • Basis Sets: cc-pVDZ and 6-31+G*.

  • Calculations: The study investigated the excited-state dynamics of the radical anions. Calculations were performed in the gas phase to predict properties such as absorption energies.

Visualizing Structure-Property Relationships

The following diagrams illustrate key concepts and workflows related to the DFT analysis of cyano-substituted anthracenes.

DFT_Workflow cluster_input Input Definition cluster_calculation DFT Calculation cluster_output Output Analysis mol_structure Molecular Structure (e.g., 9,10-DCA) optimization Geometry Optimization mol_structure->optimization Define initial geometry freq_calc Frequency Calculation optimization->freq_calc Confirm minimum energy electronic_props Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_props Calculate at optimized geometry energy_levels Energy Levels & Gap electronic_props->energy_levels spectra Simulated Spectra electronic_props->spectra properties Derived Properties (EA, IP) electronic_props->properties

Caption: A generalized workflow for the DFT calculation of electronic properties of cyano-substituted anthracenes.

Cyano_Effect Anthracene Anthracene Core Mono_CN Mono-Cyano (e.g., 9-CA) Anthracene->Mono_CN + CN Di_CN Di-Cyano (e.g., 9,10-DCA) Mono_CN->Di_CN + CN LUMO_Energy LUMO Energy: Decreases Tetra_CN Tetra-Cyano Di_CN->Tetra_CN + 2CN HOMO_LUMO_Gap HOMO-LUMO Gap: Decreases Electron_Affinity Electron Affinity: Increases

References

Assessing the Cytotoxicity of 9-Anthracenecarbonitrile for Bioimaging Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe for bioimaging is a critical decision that extends beyond spectral properties and quantum yield. An ideal probe must exhibit minimal cytotoxicity to ensure that the biological processes under investigation are not perturbed by the imaging agent itself. This guide provides a comparative assessment of the cytotoxicity of 9-Anthracenecarbonitrile, a fluorescent molecule with potential bioimaging applications, against other commonly used fluorescent probes. Due to the limited direct cytotoxicity data for this compound, this guide utilizes data from structurally related anthracene (B1667546) derivatives as a proxy, alongside a comprehensive review of established cytotoxicity assays and the potential molecular mechanisms of action.

Comparative Cytotoxicity Data

Compound/ProbeCell LineAssayIC50 / CC50 (µM)Reference
Anthracene Derivative (MHY412) MCF-7 (Human Breast Cancer)Not Specified0.26[1]
MCF-7/Adr (Doxorubicin-resistant)Not Specified0.15[1]
Anthracene-9,10-dione Derivative (Compound 5) CaSki (Human Cervical Cancer)Not Specified0.3[2]
WI-38 (Human Lung Fibroblast)Not Specified> 10[2]
9-Butoxy-1,5-dichloroanthracene C6 (Rat Glioma)XTT0.02[3]
Fluorescein (Photoactivated) HepG2 (Human Liver Cancer)Not SpecifiedViability reduced to ≈30% at 75–2400 µM[4][5]
Rhodamine B Derivative (Compound 24) Various Human Tumor Cell LinesNot SpecifiedNanomolar concentrations[6]
Rhodamine B Amide (Morpholinyl derivative) MCF-7 (Human Breast Cancer)SRB~20 times more cytotoxic than on nonmalignant cells[7]

Note: The cytotoxicity of fluorescent probes can be highly dependent on the specific cell line, assay conditions, and exposure time. The data in this table should be used as a comparative reference.

Experimental Protocols for Cytotoxicity Assessment

Standardized assays are crucial for the accurate determination of a compound's cytotoxicity. The two most common methods are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the cytotoxic concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a bioimaging probe.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Controls) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24-72h) treatment->incubation assay_choice Select Assay (MTT or LDH) incubation->assay_choice reagent_add Add Assay Reagents assay_choice->reagent_add readout Measure Signal (Absorbance) reagent_add->readout data_proc Data Processing readout->data_proc ic50_calc IC50/CC50 Calculation data_proc->ic50_calc conclusion Conclusion on Cytotoxicity ic50_calc->conclusion

Caption: Workflow for assessing the cytotoxicity of bioimaging probes.

Potential Mechanism of Cytotoxicity: Apoptotic Signaling Pathway

Polycyclic aromatic hydrocarbons (PAHs), the class of molecules to which this compound belongs, have been shown to induce apoptosis (programmed cell death) in various cell types. The underlying mechanism often involves the activation of a cascade of enzymes called caspases and the involvement of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

The following diagram illustrates a potential apoptotic signaling pathway that could be triggered by anthracene derivatives.

Apoptosis_Pathway Potential Apoptotic Pathway of Anthracene Derivatives cluster_stimulus Stimulus cluster_execution Execution Phase anthracene Anthracene Derivative caspase8 Caspase-8 Activation anthracene->caspase8 bax_bak Bax/Bak Activation anthracene->bax_bak bid Bid caspase8->bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 tbid tBid bid->tbid tbid->bax_bak mito Mitochondrion bax_bak->mito pore formation cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cellular dismantling

References

A Researcher's Guide to Inter-Laboratory Comparison of 9-Anthracenecarbonitrile Fluorescence Quantum Yield Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible measurement of fluorescence quantum yield (Φf or QY) is paramount for characterizing fluorescent molecules like 9-Anthracenecarbonitrile (9-ACN). This guide provides a comprehensive comparison of the primary methodologies for determining fluorescence quantum yield, outlines detailed experimental protocols, and discusses critical factors that influence inter-laboratory variability.

Data Presentation: Comparing Measurement Methodologies

The fluorescence quantum yield of a compound is the ratio of photons emitted to photons absorbed.[1] Two primary methods are employed for its measurement: the relative method and the absolute method.[2] The choice of method can significantly impact the results of an inter-laboratory comparison.

FeatureRelative Quantum Yield MethodAbsolute Quantum Yield Method
Principle Compares the fluorescence intensity of the sample to a standard with a known quantum yield.[3][4]Directly measures the ratio of emitted to absorbed photons using an integrating sphere.[2][5]
Instrumentation Standard fluorometer and UV-Vis spectrophotometer.[5]Fluorometer equipped with a calibrated integrating sphere.[5]
Advantages More accessible due to common laboratory equipment; simpler data analysis.[2][5]More accurate as it is a direct measurement; does not rely on the accuracy of a standard's reported QY.[2]
Disadvantages Accuracy is dependent on the reliability of the quantum yield of the standard and careful matching of experimental conditions.[4][6]Requires specialized and more expensive equipment; can be more complex to perform correctly.[3]
Sources of Error Uncertainty in the standard's QY value, solvent differences, mismatched absorbance, inner filter effects.[1][4]Incomplete collection of emitted light, scattering effects, improper calibration of the integrating sphere.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing variability in inter-laboratory comparisons.

Relative Quantum Yield Measurement Protocol

This method, often referred to as the comparative method, involves comparing the integrated fluorescence intensity of the unknown sample to that of a standard of known quantum yield.[4]

a. Materials and Instrumentation:

  • This compound (Sample): High purity.

  • Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield (e.g., Quinine Sulfate, Rhodamine 6G). The standard should have absorption and emission properties as close as possible to 9-ACN.[3]

  • Solvent: Spectroscopic grade, free of fluorescent impurities.[5] The same solvent should be used for both the sample and the standard if possible.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Fluorometer: For measuring fluorescence spectra.

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[4]

b. Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the 9-ACN and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3][4]

  • Absorbance Measurement: Record the absorbance spectrum for each solution and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The gradient of these plots is proportional to the quantum yield.[4] The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

    • nx and nst are the refractive indices of the sample and standard solutions, respectively.[4]

Absolute Quantum Yield Measurement Protocol

This method utilizes an integrating sphere to capture all emitted photons from the sample.

a. Materials and Instrumentation:

  • This compound (Sample): High purity.

  • Solvent: Spectroscopic grade.

  • Fluorometer with Integrating Sphere: A calibrated system for absolute quantum yield measurements.

  • Cuvettes: Standard quartz cuvettes.

b. Procedure:

  • Blank Measurement: Measure the spectrum of the excitation source with an empty integrating sphere (or with a cuvette containing only the solvent). This provides the number of incident photons.[2]

  • Sample Measurement: Place the cuvette with the 9-ACN solution inside the integrating sphere and measure the spectrum. This measurement will contain the non-absorbed excitation light and the emitted fluorescence.[2]

  • Data Analysis: The instrument's software calculates the number of absorbed photons by subtracting the non-absorbed photons in the sample measurement from the incident photons in the blank measurement. It also calculates the number of emitted photons by integrating the fluorescence peak.

  • Calculation: The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.[2]

Mandatory Visualization

To ensure clarity and reproducibility, experimental workflows and logical relationships should be visualized.

Experimental_Workflow_Relative_QY cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation prep_sample Prepare 9-ACN Solutions (Abs < 0.1) abs_spec Measure Absorbance Spectra prep_sample->abs_spec prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Experimental_Workflow_Absolute_QY cluster_setup Setup & Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation prep_solution Prepare 9-ACN Solution setup_sphere Setup Integrating Sphere prep_solution->setup_sphere measure_blank Measure Blank (Solvent) setup_sphere->measure_blank measure_sample Measure Sample measure_blank->measure_sample calc_absorbed Determine Absorbed Photons measure_sample->calc_absorbed calc_emitted Determine Emitted Photons measure_sample->calc_emitted calc_qy Calculate Quantum Yield calc_absorbed->calc_qy calc_emitted->calc_qy

References

A Comparative Guide to the Synthesis of 9-Anthracenecarbonitrile: An Impurity Profiling Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances yield, cost, and, most importantly, the purity of the final compound. This guide provides an objective comparison of two primary synthetic pathways to 9-Anthracenecarbonitrile, a key intermediate in the development of advanced materials and pharmaceuticals. The validation of each route is supported by an analysis of potential impurities, detailed experimental protocols, and a comparative summary of performance metrics.

Introduction

This compound is a valuable building block in organic synthesis, prized for its fluorescent properties and its utility in the creation of novel electronic materials, dyes, and pharmaceutical agents. The purity of this intermediate is paramount, as even trace impurities can significantly impact the performance and safety of the final products. This guide focuses on the validation of two common synthetic routes to this compound through a detailed examination of their impurity profiles.

The two pathways under consideration are:

This comparison aims to provide a clear, data-driven overview to assist in the selection of the most suitable synthetic strategy based on the desired purity and yield of this compound.

Comparison of Synthetic Routes

The selection of a synthetic pathway is often a trade-off between reaction efficiency, reagent availability, and the impurity profile of the final product. The following table summarizes the key performance indicators for the two routes to this compound.

MetricRoute A: Cyanation of 9-BromoanthraceneRoute B: Dehydration of 9-Anthraldehyde Oxime
Starting Material 9-Bromoanthracene9-Anthraldehyde
Key Transformation Nucleophilic Aromatic Substitution (Rosenmund-von Braun type)Oxime formation followed by dehydration
Typical Reagents Copper(I) cyanide (CuCN), high-boiling polar solvents (e.g., DMF, pyridine)Hydroxylamine (B1172632), followed by a dehydrating agent (e.g., triphenylphosphine (B44618) dibromide, K2CO3)
Reported Yield Moderate to goodGood to excellent
Potential Key Impurities Unreacted 9-bromoanthracene, 9,10-dicyanoanthracene, anthracene (B1667546), solvent adductsUnreacted 9-anthraldehyde oxime, 9-anthraldehyde, byproducts from the dehydrating agent
Purity (Typical) 97% or higher after purification[1]>99% achievable after purification

Impurity Profiling

A thorough understanding of the potential impurities is crucial for process optimization and quality control. The impurity profile of this compound is intrinsically linked to the chosen synthetic route.

Route A: Cyanation of 9-Bromoanthracene

The synthesis of the precursor, 9-bromoanthracene, typically involves the electrophilic bromination of anthracene. A common side-product of this reaction is the over-bromination to form 9,10-dibromoanthracene . This impurity, if not completely removed, can potentially undergo dicyanation in the subsequent step to yield 9,10-dicyanoanthracene .

The Rosenmund-von Braun reaction, a common method for the cyanation of aryl halides, often requires high temperatures and polar aprotic solvents.[2][3][4] This can lead to several impurities:

  • Unreacted 9-bromoanthracene: Incomplete reaction is a common source of this impurity.

  • Anthracene: Formed by the reductive debromination of the starting material under the reaction conditions.

  • Solvent-related impurities: High boiling point solvents like DMF can be difficult to remove completely and may form adducts or degradation products.

Route B: Dehydration of 9-Anthraldehyde Oxime

This route begins with the synthesis of 9-anthraldehyde, typically via the Vilsmeier-Haack formylation of anthracene.[5] Potential impurities from this step include unreacted anthracene and the formation of tarry byproducts due to prolonged heating.

The subsequent formation of 9-anthraldehyde oxime and its dehydration can introduce the following impurities:

  • Unreacted 9-anthraldehyde: If the oxime formation is not driven to completion.

  • 9-Anthraldehyde oxime: Incomplete dehydration will result in the presence of the starting material in the final product. The syn and anti isomers of the oxime can also exist.

  • Byproducts from the dehydrating agent: For example, if triphenylphosphine dibromide is used, triphenylphosphine oxide will be a significant byproduct that needs to be removed during purification.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating a synthetic route.

Synthesis of 9-Bromoanthracene (Precursor for Route A)

This protocol is adapted from established methods for the bromination of anthracene.

Materials:

  • Anthracene

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl4)

  • Iodine (catalyst)

  • 95% Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve anthracene and an equimolar amount of NBS in CCl4.

  • Add a catalytic amount of iodine to the solution.

  • Reflux the mixture for 1 hour. The formation of a solid (succinimide) will be observed.

  • After cooling to room temperature, filter the succinimide.

  • Wash the solid with cold CCl4.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 9-bromoanthracene.

  • Purify the product by recrystallization from 95% ethanol to yield a greenish-yellow solid.

Route A: Synthesis of this compound via Cyanation

This procedure is a general representation of the Rosenmund-von Braun reaction.

Materials:

  • 9-Bromoanthracene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or Pyridine (B92270)

Procedure:

  • In a flask equipped with a reflux condenser, combine 9-bromoanthracene and an excess of CuCN in a high-boiling polar solvent such as DMF or pyridine.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Synthesis of 9-Anthraldehyde (Precursor for Route B)

This protocol is based on the Vilsmeier-Haack reaction.[5]

Materials:

  • Anthracene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl3)

  • o-Dichlorobenzene (solvent)

  • Sodium acetate (B1210297)

  • Glacial acetic acid (for recrystallization)

Procedure:

  • In a round-bottom flask, combine N-methylformanilide, phosphorus oxychloride, and o-dichlorobenzene.

  • Add anthracene to the mixture and heat with stirring to 90-95°C for 1 hour.

  • Cool the reaction mixture and add a solution of sodium acetate in water.

  • Steam distill to remove the o-dichlorobenzene and most of the methylaniline.

  • The crude 9-anthraldehyde will solidify upon cooling. Isolate the solid and wash it with hydrochloric acid and then water.

  • Recrystallize the crude product from hot glacial acetic acid to obtain bright yellow crystals of 9-anthraldehyde.

Route B: Synthesis of this compound via Dehydration of Oxime

This two-step protocol involves the formation of the oxime followed by its dehydration.

Step 1: Formation of 9-Anthraldehyde Oxime

Materials:

  • 9-Anthraldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve 9-anthraldehyde in ethanol.

  • Add a solution of hydroxylamine hydrochloride and pyridine in ethanol.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and add water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain 9-anthraldehyde oxime.

Step 2: Dehydration of 9-Anthraldehyde Oxime

This method uses triphenylphosphine dibromide as the dehydrating agent.[6]

Materials:

Procedure:

  • In a flask, dissolve 9-anthraldehyde oxime in acetonitrile.

  • Add triphenylphosphine dibromide and potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent and purify the crude this compound by column chromatography to separate it from triphenylphosphine oxide.

Analytical Methodologies for Impurity Profiling

The validation of the synthetic routes relies on robust analytical methods to identify and quantify the target compound and any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound and its potential impurities.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Detection: UV detection at a wavelength where this compound and its likely impurities have significant absorbance (e.g., 254 nm or 365 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

This method can be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, aiding in the structural elucidation of unknown impurities.

Typical GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) is used to separate compounds with a wide range of boiling points.

  • MS Detection: Electron ionization (EI) at 70 eV.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams have been generated using the DOT language.

Synthetic_Route_A Anthracene Anthracene Bromoanthracene 9-Bromoanthracene Anthracene->Bromoanthracene NBS, CCl4 Dibromoanthracene 9,10-Dibromoanthracene (Impurity) Anthracene->Dibromoanthracene Excess NBS Anthracenecarbonitrile This compound Bromoanthracene->Anthracenecarbonitrile CuCN, DMF Synthetic_Route_B Anthracene Anthracene Anthraldehyde 9-Anthraldehyde Anthracene->Anthraldehyde Vilsmeier-Haack UnreactedAnthracene Unreacted Anthracene (Impurity) Anthracene->UnreactedAnthracene AnthraldehydeOxime 9-Anthraldehyde Oxime Anthraldehyde->AnthraldehydeOxime NH2OH·HCl Anthracenecarbonitrile This compound AnthraldehydeOxime->Anthracenecarbonitrile Dehydration

References

comparing the efficiency of different catalysts for the synthesis of 9-Anthracenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 9-Anthracenecarbonitrile, a key intermediate in the development of advanced materials and pharmaceuticals, is critically dependent on the efficiency of the catalytic system employed. This guide provides an objective comparison of different catalysts for the cyanation of 9-bromoanthracene (B49045), the common precursor to this compound. The data presented is based on available scientific literature and aims to assist researchers in selecting the most suitable catalytic system for their specific needs.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of aryl nitriles, with a focus on conditions applicable to the synthesis of this compound. The primary starting material for this transformation is 9-bromoanthracene.

Catalyst SystemLigandCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
Palladium-Based Catalysts
0.1 mol% Pd(OAc)₂NoneK₄[Fe(CN)₆]DMAc120583-96 (for general aryl bromides)[1]
5 mol% Pd(OAc)₂NoneK₄[Fe(CN)₆]·3H₂ODMF1205~15-20 (estimated for 4-bromotoluene)[2]
5 mol% Pd(PPh₃)₄NoneK₄[Fe(CN)₆]·3H₂ODMF1202450 (for 4-bromotoluene)[2]
10 mol% Pd(OAc)₂2-(di-t-butylphosphino)-1,1'-binaphthylZn(CN)₂DMF110193 (for 2-acetamidophenyl bromide)[3]
Nickel-Based Catalysts
NiCl₂·6H₂OdppfZn(CN)₂-50-80-Good (for general heteroaryl chlorides)[4]
NiBr₂(PPh₃)₂PPh₃KCNHMPA/MeCN40-80-Moderate to Good (for aryl halides)[5]
NiCl₂XantPhosZn(CN)₂---Good (for aryl bromides, air-tolerant)
Copper-Based Catalysts
No specific data for the synthesis of this compound was found in the reviewed literature. General copper-catalyzed cyanations of aryl bromides often require higher temperatures and may have limitations with complex substrates.

Note on Data Interpretation: The yields presented are for various aryl bromides and may not be directly transferable to 9-bromoanthracene without specific experimental validation. The efficiency of a catalytic system is highly substrate-dependent.

Experimental Protocols: A Detailed Methodology

The following is a representative experimental protocol for the palladium-catalyzed synthesis of this compound, based on established methods for the cyanation of aryl bromides.

Palladium-Catalyzed Cyanation of 9-Bromoanthracene using Pd(OAc)₂ and K₄[Fe(CN)₆]

Materials:

  • 9-Bromoanthracene

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 9-bromoanthracene (1.0 mmol), potassium ferrocyanide (0.4 mmol), and palladium(II) acetate (0.01 mmol, 1 mol%).

  • Solvent Addition: Anhydrous N,N-dimethylacetamide (5 mL) is added to the flask.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reaction: The reaction mixture is heated to 120°C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Catalyst Comparison

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Reactants Prepare Reactants: - 9-Bromoanthracene - Cyanide Source Start->Reactants Catalysts Prepare Catalysts: - Palladium-based - Nickel-based - Copper-based Start->Catalysts Setup Reaction Setup: - Add reactants & catalyst - Add solvent - Inert atmosphere Reactants->Setup Catalysts->Setup Conditions Reaction Conditions: - Temperature - Time Setup->Conditions Monitoring Monitor Reaction: - TLC/GC Conditions->Monitoring Workup Work-up & Purification Monitoring->Workup Characterization Characterization: - NMR, MS Workup->Characterization Yield Calculate Yield Characterization->Yield

Caption: General workflow for comparing catalyst efficiency.

Diagram 2: Factors Influencing Catalytic Efficiency

catalyst_efficiency cluster_catalyst Catalyst System cluster_reagents Reagents Yield Yield Metal Metal Center (Pd, Ni, Cu) Metal->Yield Ligand Ligand (e.g., Phosphines) Ligand->Yield CyanideSource Cyanide Source (K4[Fe(CN)6], Zn(CN)2) CyanideSource->Yield Solvent Solvent (DMF, DMAc) Solvent->Yield

Caption: Key factors affecting the yield of this compound.

Conclusion

Based on the available literature, palladium-based catalysts, particularly those employing phosphine (B1218219) ligands, demonstrate high efficiency for the cyanation of aryl bromides and are a strong choice for the synthesis of this compound. Nickel-based catalysts also present a viable and often more cost-effective alternative.

References

Safety Operating Guide

Proper Disposal of 9-Anthracenecarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 9-Anthracenecarbonitrile is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct disposal procedures is essential to mitigate risks and ensure regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution due to its hazardous properties. The compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can also cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE): Always wear the following personal protective equipment when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][3]

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the powder form. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][3]

  • Body Protection: A laboratory coat is mandatory to protect clothing and skin.[1]

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation develops.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative and physical data for this compound.

PropertyValue
Molecular FormulaC₁₅H₉N
Molecular Weight203.24 g/mol [2]
Melting Point173-177 °C
AppearancePowder
CAS Number1210-12-4[2]

Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This substance should be treated as hazardous waste and disposed of at an authorized hazardous or special waste collection point.[1] The following protocol outlines a standard procedure for its disposal in a laboratory setting.

Experimental Protocol: Disposal of this compound Waste

  • Container Selection:

    • Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original container is often a suitable choice if it is in good condition.

    • Ensure the container is designated for solid hazardous waste and is free from any other chemical residues to prevent unwanted reactions.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container.

    • Minimize the creation of dust during the transfer. Handle the powder gently to prevent it from becoming airborne.[1]

    • Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Securely affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity of waste in the container.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be cool, dry, and well-ventilated.[1]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Waste Handling cluster_admin Administrative Steps cluster_final Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) B Select a Clean, Compatible Hazardous Waste Container A->B Proceed to C Carefully Transfer This compound Waste B->C Proceed to D Securely Seal the Container C->D After Transfer E Label Container with 'Hazardous Waste' & Chemical Name D->E Next Step F Store in Designated Waste Accumulation Area E->F After Labeling G Arrange for Pickup by EHS or Licensed Contractor F->G Final Step

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of 9-Anthracenecarbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 9-Anthracenecarbonitrile (CAS No. 1210-12-4). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a toxic solid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can also cause skin and eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard Statement(s)Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Respiratory Irritation (Category 3)H335: May cause respiratory irritationWarning

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1]To protect against dust particles and chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant coveralls.To prevent skin contact and potential irritation.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) for powders.[3]To prevent inhalation of dust particles, especially when handling the solid form.[3]

Operational Plan: Step-by-Step Handling Procedures

All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

Preparation and Weighing
  • Designate a Work Area: Clearly label a specific area for handling this compound.

  • Prepare the Surface: Line the work area with absorbent, disposable bench paper.

  • Weighing:

    • If possible, use a balance inside a chemical fume hood.

    • Alternatively, pre-tare a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container outside the hood. This minimizes the risk of powder dispersal in the open lab.

Donning and Doffing of PPE

Proper donning and doffing of PPE are crucial to prevent contamination.

Donning Sequence:

  • Lab coat or gown

  • Respirator (ensure a proper fit)

  • Eye and face protection

  • Gloves (ensure cuffs of gloves go over the sleeves of the lab coat)

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.

  • Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Eye and Face Protection: Remove by handling the headband or earpieces.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and follow these steps:

  • Alert Personnel: Inform others in the vicinity and your lab supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Cleanup (for minor spills):

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the spill with an absorbent material like sand, earth, or vermiculite (B1170534) to avoid raising dust.[1]

    • Carefully sweep the material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:

  • Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste.

Table 3: Waste Disposal Protocol

Waste TypeCollection ProcedureDisposal Method
Solid Waste (unused chemical, contaminated materials) Collect in a designated, sealed, and clearly labeled hazardous waste container.Arrange for pickup and disposal by your institution's hazardous waste management service. Do not dispose of in regular trash.
Liquid Waste (solutions containing the compound) Collect in a sealed, labeled, and chemically compatible hazardous waste container. Segregate from other waste streams.Arrange for pickup and disposal by your institution's hazardous waste management service. Do not pour down the drain.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.Once triple-rinsed, the container can be disposed of as non-hazardous waste after defacing the label.
Chemical Treatment of Nitrile Waste (for specialized facilities)

For facilities equipped for chemical waste treatment, hydrolysis can be a method to degrade the nitrile group, reducing its toxicity. This should only be performed by trained personnel in a controlled laboratory setting.

  • Acidic Hydrolysis: Heating the nitrile with a dilute acid (e.g., hydrochloric acid) will hydrolyze it to a carboxylic acid and an ammonium (B1175870) salt.[3]

  • Alkaline Hydrolysis: Refluxing with a sodium hydroxide (B78521) solution will yield the sodium salt of the carboxylic acid and ammonia (B1221849) gas.[3]

Note: These treatment procedures generate their own waste products that must be neutralized and disposed of in accordance with local regulations.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Review SDS and SOPs B Designate and Prepare Work Area A->B C Don PPE B->C D Weighing and Transfer (in fume hood) C->D E Perform Experiment D->E F Segregate and Label Hazardous Waste E->F G Decontaminate Work Area and Equipment F->G J Store Waste Appropriately F->J H Doff PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

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Strategy Settings

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.